molecular formula C11H17BN2O3 B1439238 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid CAS No. 850567-31-6

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid

Cat. No.: B1439238
CAS No.: 850567-31-6
M. Wt: 236.08 g/mol
InChI Key: WGZQGJKHTBTXLD-UHFFFAOYSA-N
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Description

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H17BN2O3 and its molecular weight is 236.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3/c1-14(2)7-6-13-11(15)9-4-3-5-10(8-9)12(16)17/h3-5,8,16-17H,6-7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZQGJKHTBTXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657268
Record name (3-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid
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Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-31-6
Record name (3-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Dimethylaminoethylaminocarbonyl)benzeneboronic acid
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Foundational & Exploratory

synthesis protocol for 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It incorporates a phenylboronic acid moiety, a versatile functional group known for its ability to form reversible covalent bonds with diols, a feature famously exploited in the diabetes drug Velcade® and in various biosensors. The molecule is completed by a dimethylaminoethylamide side chain, which can modulate solubility, cell permeability, and pharmacokinetic properties.

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of this target compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic strategy, offering insights rooted in established principles of organic chemistry. The core of this synthesis is a direct amide coupling reaction, a cornerstone of modern pharmaceutical synthesis.

Synthetic Strategy: An Overview

The most direct and efficient pathway to construct the target molecule is via the formation of an amide bond between 3-Carboxyphenylboronic acid and N,N-dimethylethane-1,2-diamine. To achieve this under mild conditions that preserve the sensitive boronic acid group, a carbodiimide-mediated coupling reaction is employed. Specifically, we will utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as an activating agent. This combination is widely recognized for its efficacy in minimizing side reactions and reducing the risk of racemization in chiral substrates.[1]

Overall Reaction Scheme:

Reaction scheme for the synthesis of this compound

Mechanism of Amide Bond Formation: The Role of EDC/HOBt

The success of this synthesis hinges on the controlled activation of the carboxylic acid group of 3-Carboxyphenylboronic acid. Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which could degrade the boronic acid moiety. Coupling agents circumvent this by creating a highly reactive intermediate.

The EDC/HOBt system operates via a well-established, multi-step mechanism:[2][3]

  • Activation of the Carboxylic Acid: The carbodiimide (EDC) protonates, making it highly electrophilic. The carboxylate anion of 3-Carboxyphenylboronic acid then attacks the central carbon of EDC, forming a highly reactive O-acylisourea intermediate. This is the rate-determining step of the overall process.[4]

  • Formation of the HOBt Ester: While the O-acylisourea is reactive enough to couple with the amine, it is also unstable and can rearrange into an inactive N-acylurea byproduct. To prevent this, HOBt is introduced. HOBt acts as a superior nucleophile, rapidly intercepting the O-acylisourea to form an active HOBt ester.[4][5] This new intermediate is more stable than the O-acylisourea but still highly susceptible to nucleophilic attack by the amine.

  • Nucleophilic Attack and Amide Formation: The primary amine of N,N-dimethylethane-1,2-diamine attacks the carbonyl carbon of the HOBt ester. This step forms the desired amide bond and regenerates HOBt, which can then participate in another catalytic cycle.[4] The urea byproduct formed from EDC is typically water-soluble, facilitating its removal during aqueous work-up.[1]

EDC_HOBt_Mechanism Mechanism of EDC/HOBt Mediated Amide Coupling CarboxylicAcid 3-Carboxyphenylboronic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->Acylisourea 1. Activation EDC EDC EDC->Acylisourea HOBtEster Active HOBt Ester Acylisourea->HOBtEster 2. Interception Byproduct EDC-Urea Byproduct (Water Soluble) Acylisourea->Byproduct Side Reaction (minimized by HOBt) HOBt HOBt HOBt->HOBtEster Product Target Amide + Regenerated HOBt HOBtEster->Product 3. Aminolysis Amine N,N-dimethylethane- 1,2-diamine (R'-NH2) Amine->Product

EDC/HOBt amide coupling mechanism.

Experimental Protocol

This protocol is designed for researchers with standard training in synthetic organic chemistry. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
3-Carboxyphenylboronic acidC₇H₇BO₄165.941.00 g6.031.0
N,N-dimethylethane-1,2-diamineC₄H₁₂N₂88.150.59 g (0.67 mL)6.631.1
EDC·HClC₈H₁₈ClN₃191.701.39 g7.231.2
HOBt (anhydrous)C₆H₅N₃O135.130.98 g7.231.2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.09 mL12.062.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9340 mL--
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0910 mL--
Saturated aq. NaHCO₃ solution-----
Brine (Saturated aq. NaCl)-----
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37---
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Carboxyphenylboronic acid (1.00 g, 6.03 mmol).[6]

    • Add anhydrous Dichloromethane (40 mL) and anhydrous N,N-Dimethylformamide (10 mL). The DMF is added to ensure complete dissolution of the starting material.

    • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.

    • Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the EDC activation and to minimize potential side reactions.

  • Activation:

    • To the cooled, stirring solution, add 1-hydroxybenzotriazole (HOBt, 0.98 g, 7.23 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.39 g, 7.23 mmol).

    • Slowly add N,N-Diisopropylethylamine (DIPEA, 2.09 mL, 12.06 mmol) dropwise. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the carboxylic acid proton, facilitating the reaction.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active HOBt ester.

  • Amine Addition and Reaction:

    • While maintaining the temperature at 0 °C, add N,N-dimethylethane-1,2-diamine (0.67 mL, 6.63 mmol) dropwise to the reaction mixture.[7]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir at room temperature for 12-18 hours.

    • Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The disappearance of the 3-Carboxyphenylboronic acid spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove unreacted HOBt and any remaining acid.

      • Water (1 x 50 mL).

      • Brine (1 x 50 mL) to aid in the separation of the organic and aqueous layers.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The purification of boronic acids can be challenging. Standard silica gel chromatography can sometimes lead to decomposition or irreversible binding of the product to the stationary phase.[8][9]

    • Recommended Method (Trituration/Recrystallization):

      • Dissolve the crude residue in a minimal amount of a polar solvent (e.g., methanol or ethyl acetate).

      • Slowly add a non-polar solvent (e.g., diethyl ether or hexanes) while stirring until a precipitate forms.

      • Cool the mixture in an ice bath to maximize precipitation.

      • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • Alternative Method (Acid-Base Extraction): Boronic acids have acidic properties similar to carboxylic acids.[8] An acid-base extraction can be effective.[10]

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract with a mild aqueous base (e.g., 1M NaHCO₃). The boronic acid product should move to the aqueous layer as its boronate salt.

      • Wash the aqueous layer with ethyl acetate to remove non-acidic organic impurities.

      • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3, causing the pure product to precipitate.

      • Collect the solid by filtration, wash with cold water, and dry.

Characterization

The identity and purity of the final product, this compound (C₁₁H₁₇BN₂O₃, MW: 236.08 g/mol )[11], should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

Synthesis Workflow Visualization

The entire experimental process can be summarized in the following workflow diagram.

Overall workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid is a synthetic organoboron compound that has garnered interest within the drug discovery and development landscape. Its structural features, namely the phenylboronic acid moiety, an amide linker, and a tertiary amine, confer upon it a unique combination of chemical reactivities and physicochemical properties. These characteristics make it a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutic agents such as proteasome inhibitors and serine protease inhibitors[1][2]. The boronic acid group can form reversible covalent bonds with diols, a property that is exploited in sensors for saccharides and in the design of enzyme inhibitors[3].

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into the theoretical underpinnings and practical implications of its acidity (pKa), solubility, lipophilicity (LogP/LogD), and chemical stability. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these parameters, empowering researchers to thoroughly characterize this and similar molecules for drug development applications.

PropertyValueSource
CAS Number 850567-31-6--INVALID-LINK--boronic-acid-cas-850567-31-6.html)[4]
Molecular Formula C₁₁H₁₇BN₂O₃--INVALID-LINK--boronic-acid-cas-850567-31-6.html)[4]
Molecular Weight 236.08 g/mol --INVALID-LINK--boronic-acid-cas-850567-31-6.html)[4]
Predicted LogP -1.3422--INVALID-LINK--boronic-acid-cas-850567-31-6.html)[4]
Predicted TPSA 72.8 Ų--INVALID-LINK--boronic-acid-cas-850567-31-6.html)[4]

Acidity and pKa Determination

The acidity of this compound is a critical determinant of its behavior in biological systems. This molecule possesses two ionizable centers: the boronic acid group, which acts as a Lewis acid, and the dimethylamino group, a Brønsted-Lowry base. The interplay of these two functional groups dictates the molecule's net charge at a given pH, which in turn influences its solubility, membrane permeability, and binding affinity to biological targets.

The boronic acid moiety accepts a hydroxide ion from water to form a tetrahedral boronate species, and the pKa of this equilibrium is a measure of its Lewis acidity[5]. The pKa of arylboronic acids typically falls within the range of 4 to 10.[6] The dimethylamino group, a tertiary amine, will be protonated at acidic pH. The presence of these two groups suggests that the molecule will exist as a zwitterion over a certain pH range.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa values of ionizable compounds.[7][8]

Objective: To determine the pKa values corresponding to the boronic acid and dimethylamino moieties.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized, carbonate-free

  • High-purity water (Milli-Q or equivalent)

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.0, 7.0, 10.0)

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of high-purity water.

  • Place the solution in a jacketed beaker to maintain a constant temperature (25 °C).

  • Blanket the solution with an inert gas to prevent absorption of atmospheric CO₂.

  • Begin stirring the solution gently.

  • If necessary, adjust the initial pH to ~2.0 with 0.1 M HCl to ensure both groups are fully protonated.

  • Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02-0.05 mL).

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches ~12.0.

  • Plot the pH versus the volume of NaOH added.

  • The pKa values can be determined from the titration curve as the pH at the half-equivalence points. Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence points.

Aqueous Solubility

Aqueous solubility is a cornerstone of drug development, profoundly impacting a drug's absorption, distribution, and formulation. Low solubility can lead to poor bioavailability and challenging formulation development.[8] The solubility of boronic acids is often low and pH-dependent.[5][9] For this compound, solubility is expected to be lowest near its isoelectric point and increase at pH values where the cationic or anionic species dominate. It is described as being soluble in polar solvents.[1]

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the aqueous solubility of the compound at different pH values.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Other buffers as needed (e.g., citrate for acidic pH, carbonate for basic pH)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a series of buffers at desired pH values (e.g., 2.0, 5.0, 7.4, 9.0).

  • Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, stop the agitation and allow the solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Lipophilicity (LogP and LogD)

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds. For this compound, with its two ionizable groups, LogD is the more physiologically relevant parameter. A computationally predicted LogP value for this molecule is -1.3422, suggesting it is a relatively hydrophilic compound.[4]

Caption: Workflow for LogP determination using RP-HPLC.

Experimental Protocol: LogD Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating lipophilicity.[10][11][12]

Objective: To determine the LogD of the compound at physiological pH (7.4).

Materials:

  • HPLC system with a C18 column and UV detector

  • Mobile phase: Acetonitrile and aqueous buffer (e.g., PBS at pH 7.4)

  • A series of standard compounds with known LogP values

  • This compound

  • Methanol or DMSO for stock solutions

Procedure:

  • Calibration:

    • Prepare stock solutions of 5-7 standard compounds with a range of known LogP values.

    • Perform a series of isocratic HPLC runs for each standard, varying the percentage of organic modifier (e.g., 20% to 80% acetonitrile).

    • Measure the retention time (t_R) for each standard at each mobile phase composition. Determine the column dead time (t_0) using an unretained compound (e.g., uracil).

    • Calculate the retention factor, k = (t_R - t_0) / t_0.

    • Extrapolate to 100% aqueous mobile phase by plotting log k versus the percentage of organic modifier for each standard and determining the y-intercept (log k_w).

    • Generate a calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.

  • Sample Analysis:

    • Prepare a stock solution of this compound.

    • Perform isocratic HPLC runs under the same conditions as the standards.

    • Calculate log k_w for the target compound using the same extrapolation method.

  • LogD Calculation:

    • Using the calibration curve, determine the LogD₇.₄ of the target compound from its log k_w value.

Chemical Stability

The chemical stability of a drug candidate is crucial for its shelf-life, formulation, and in vivo fate. Boronic acids are susceptible to two primary degradation pathways:

  • Oxidative Degradation: The carbon-boron bond can be cleaved by reactive oxygen species (ROS), leading to the formation of the corresponding phenol. This is a significant concern for in vivo applications where ROS are present.[13][14][15]

  • Dehydration: Phenylboronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[8] This process is reversible upon the addition of water.

Stability_Pathways Compound 3-(2-(dimethylamino)ethylcarbamoyl) phenylboronic acid Oxidized Phenol derivative Compound->Oxidized Oxidation (e.g., H₂O₂) Irreversible Boroxine Cyclic Boroxine (Trimer) Compound->Boroxine Dehydration (-3H₂O) Reversible

Caption: Primary degradation pathways for phenylboronic acids.

Experimental Protocol: Oxidative Stability Assessment

Objective: To assess the stability of the compound in the presence of an oxidizing agent.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) solution

  • Buffer (e.g., PBS at pH 7.4)

  • HPLC system for monitoring degradation

  • Constant temperature bath or incubator

Procedure:

  • Prepare a stock solution of the compound in the chosen buffer.

  • Add a known concentration of H₂O₂ (e.g., 1 mM) to the solution.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding catalase).

  • Analyze the samples by HPLC, monitoring the decrease in the peak area of the parent compound and the appearance of any degradation products.

  • Plot the percentage of the parent compound remaining versus time to determine its degradation kinetics.

Conclusion

This compound is a molecule with significant potential in drug discovery, characterized by a complex interplay of its physicochemical properties. Its dual ionizable nature necessitates a thorough understanding of its pKa values to predict its charge state and behavior in physiological environments. While predicted to be hydrophilic, its aqueous solubility and lipophilicity must be experimentally determined to guide formulation and ADME profiling. Furthermore, its inherent susceptibility to oxidative degradation and dehydration requires careful stability studies to ensure its viability as a drug candidate. The protocols detailed in this guide provide a robust framework for the comprehensive physicochemical characterization of this and other boronic acid-containing compounds, enabling data-driven decisions in the advancement of new therapeutic agents.

References

An In-depth Technical Guide to 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid (CAS 850567-31-6): A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid, identified by CAS number 850567-31-6, is a specialized phenylboronic acid derivative that has emerged as a valuable building block in medicinal chemistry and drug development. While boronic acids as a class have been extensively studied for their therapeutic potential, particularly as enzyme inhibitors, this specific molecule's primary utility lies in its role as a versatile synthetic intermediate. Its unique structure, featuring a reactive boronic acid moiety, a central phenyl ring, and a flexible amide-linked side chain with a tertiary amine, provides a powerful trifecta of functionalities for researchers. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and a discussion of its strategic applications in the synthesis of targeted compound libraries for drug discovery, with a focus on potential serine protease and proteasome inhibitors.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The field of medicinal chemistry has witnessed a significant rise in the exploration of boron-containing compounds, a shift largely catalyzed by the clinical success of the proteasome inhibitor bortezomib.[1][2] Historically, concerns about potential toxicity hampered the widespread investigation of organoboron compounds.[3] However, this apprehension has been largely demystified, revealing that the boronic acid group (–B(OH)₂) is generally stable, non-toxic, and possesses unique chemical properties that are highly advantageous for drug design.[3][4]

The key to their biological activity lies in the ability of the boron atom, a mild Lewis acid, to form reversible covalent bonds with biological nucleophiles, most notably the hydroxyl groups of serine and threonine residues found in the active sites of many enzymes.[3][5] This interaction allows for the design of potent and selective inhibitors. Furthermore, the introduction of a boronic acid moiety can favorably modify the physicochemical and pharmacokinetic profiles of bioactive molecules.[4] The compound this compound is a prime example of a molecule designed to leverage these properties, not as an end-drug itself, but as a sophisticated intermediate for constructing more complex pharmaceutical candidates.

Physicochemical and Structural Properties

The structural features of this compound are integral to its function as a chemical scaffold.

PropertyValueSource(s)
CAS Number 850567-31-6[6]
Molecular Formula C₁₁H₁₇BN₂O₃[6]
Molecular Weight 236.08 g/mol [6]
IUPAC Name [3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid[7]
Topological Polar Surface Area (TPSA) 72.8 Ų[6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bonds 5[6]

The molecule can be deconstructed into three key components:

  • The Phenylboronic Acid Core: This is the key pharmacophore, responsible for potential interactions with enzyme active sites.

  • The Amide Linker: Provides structural rigidity and a hydrogen bond donor/acceptor site.

  • The Dimethylaminoethyl Side Chain: The tertiary amine is basic and will be protonated at physiological pH, enhancing aqueous solubility and providing a potential site for salt formation and further chemical modification.

Synthesis and Characterization: A Robust Protocol

The synthesis of this compound is most efficiently achieved through a standard amide coupling reaction. This protocol outlines the coupling of 3-Carbamoylphenylboronic acid with N,N-dimethylethane-1,2-diamine.

Synthetic Workflow

The overall synthetic strategy is a well-established amidation procedure, which is reliable and scalable.

G cluster_reactants Starting Materials cluster_process Process cluster_product Final Product A 3-Carbamoylphenylboronic acid (CAS 351422-73-6) C Amide Coupling (e.g., HATU, DIPEA) A->C B N,N-Dimethylethane-1,2-diamine B->C D Aqueous Workup & Extraction C->D Reaction Quench E Purification (Column Chromatography) D->E Crude Product F 3-(2-(dimethylamino)ethylcarbamoyl) phenylboronic acid (CAS 850567-31-6) E->F Purified Product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

  • 3-Carbamoylphenyl)boronic acid (1.0 eq)

  • N,N-Dimethylethane-1,2-diamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Carbamoylphenylboronic acid (1.0 eq) and anhydrous DMF. Stir until all solids are dissolved.

  • Amine Addition: Add N,N-dimethylethane-1,2-diamine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times) and brine (1 time).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent to afford the pure this compound.

Predicted Analytical Characterization

While a definitive experimental spectrum for this specific molecule is not widely published, the expected NMR and IR data can be reliably predicted based on its structure and data from analogous compounds.

AnalysisPredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.2-8.5 (m, 1H, Ar-H), 7.8-8.1 (m, 2H, Ar-H), 7.4-7.6 (t, 1H, Ar-H), 3.4-3.6 (q, 2H, -CH₂-N), 2.4-2.6 (t, 2H, -CH₂-N(CH₃)₂), 2.2-2.3 (s, 6H, -N(CH₃)₂), B(OH)₂ protons may be broad and exchangeable.
¹³C NMR (100 MHz, DMSO-d₆)δ 166-168 (C=O), 135-138 (Ar-C), 130-133 (Ar-C), 128-130 (Ar-C), 126-128 (Ar-C), 57-59 (-CH₂-N), 44-46 (-N(CH₃)₂), 37-39 (-CH₂-N(CH₃)₂). The carbon attached to boron may not be observed due to quadrupolar relaxation.
FT-IR (ATR)ν 3300-3100 cm⁻¹ (O-H and N-H stretch), 3050 cm⁻¹ (Aromatic C-H stretch), 2950-2800 cm⁻¹ (Aliphatic C-H stretch), 1640 cm⁻¹ (Amide I C=O stretch), 1550 cm⁻¹ (Amide II N-H bend), 1350 cm⁻¹ (B-O stretch).

Applications in Drug Discovery: A Versatile Chemical Intermediate

The primary value of this compound lies in its utility as a building block for creating diverse libraries of compounds for high-throughput screening. Its structure is pre-validated for key drug-like properties, allowing researchers to rapidly synthesize derivatives with a high probability of possessing desirable pharmacological characteristics.

G cluster_paths Synthetic Pathways cluster_products Potential Therapeutic Candidates A 3-(2-(dimethylamino)ethylcarbamoyl) phenylboronic acid (CAS 850567-31-6) B Suzuki-Miyaura Cross-Coupling A->B Reacts with Aryl Halides C Esterification (Prodrugs) A->C Reacts with Diols D Direct Biological Screening A->D E Biaryl-based Serine Protease Inhibitors B->E F Boronate Ester Proteasome Inhibitors C->F G Novel Scaffolds with Improved Pharmacokinetics D->G

Caption: Role as a versatile intermediate in drug discovery.

Scaffold for Serine Protease and Proteasome Inhibitors

General patent literature indicates that boronic acid derivatives are potent inhibitors of serine proteases and the proteasome, both of which are validated targets for various diseases.[2][3][6][8]

  • Serine Proteases: These enzymes are implicated in a wide range of physiological processes, including coagulation, inflammation, and digestion. Their dysregulation is linked to diseases such as thrombosis, pancreatitis, and cancer metastasis.[3]

  • The Proteasome: This cellular machinery is responsible for degrading ubiquitinated proteins, playing a critical role in cell cycle regulation and apoptosis. Inhibition of the proteasome is a clinically proven strategy for treating multiple myeloma and other cancers.[6][9]

This compound serves as an ideal starting point for synthesizing inhibitors. The boronic acid acts as the "warhead" for the enzyme's active site, while the dimethylaminoethylcarbamoyl "tail" can be modified or used to enhance solubility and cell permeability.

Key Reagent in Suzuki-Miyaura Cross-Coupling

Beyond its direct use in inhibitor design, the phenylboronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl structures that are prevalent in pharmaceuticals.[10] Researchers can use this compound to couple the substituted phenyl ring to a variety of aryl or heteroaryl halides, rapidly generating novel and complex molecular architectures.

Conclusion

This compound is more than just another chemical reagent; it is a strategically designed tool for accelerating drug discovery. By combining a biologically active boronic acid pharmacophore with a synthetically versatile handle and a solubility-enhancing side chain, it provides medicinal chemists with a reliable and efficient starting point for the synthesis of novel therapeutic candidates. While its own biological activity may be modest, its true power is realized in the diverse and complex molecules it helps to create. As the demand for novel enzyme inhibitors continues to grow, the utility of such well-designed intermediates will undoubtedly increase, solidifying their essential role in the development of next-generation therapeutics.

References

molecular structure and weight of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Introduction: The Versatility of the Boronic Acid Moiety

Phenylboronic acids (PBAs) represent a class of organic compounds characterized by a phenyl ring attached to a B(OH)₂ group. The boron atom, being sp²-hybridized with a vacant p-orbital, imparts a mild Lewis acidic character to the molecule[1]. This electronic configuration is the cornerstone of their diverse reactivity and broad utility in science. For decades, their primary application was in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. However, the unique ability of the boronic acid group to form reversible covalent bonds with diols, particularly in aqueous environments, has propelled these compounds into the forefront of medicinal chemistry and biotechnology[1][2].

This property allows boronic acids to target glycoproteins and saccharides, leading to the development of advanced glucose sensors and drug delivery systems[3][4][5]. Furthermore, the boron atom's ability to form a stable, tetrahedral intermediate with the hydroxyl group of serine residues in enzyme active sites has established boronic acids as a potent class of enzyme inhibitors[6][7][8]. The approval of Bortezomib, a boronic acid-based proteasome inhibitor, by the FDA for treating multiple myeloma underscored the therapeutic potential of this chemical class[6][9].

This guide provides a detailed technical overview of a specific derivative, This compound , for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, analytical characterization, and potential applications, grounding the discussion in established scientific principles.

PART 1: Molecular Profile and Physicochemical Properties

This compound is a synthetic compound featuring a phenylboronic acid core functionalized at the meta-position with a dimethylaminoethylcarbamoyl side chain. This specific substitution pattern offers a combination of features: the reactive boronic acid head, a rigid phenyl linker, and a flexible, basic side chain, suggesting potential for specific molecular interactions and favorable pharmacokinetic properties.

The IUPAC name for this compound is [3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid[10]. Its chemical structure is depicted below:

Chemical structure of this compound

Image Credit: BOC Sciences[]

Quantitative Data Summary

A summary of the key chemical identifiers and computed physicochemical properties is provided in the table below for quick reference. These parameters are crucial for experimental design, including solvent selection, dosage formulation, and predicting biological behavior.

ParameterValueSource
CAS Number 850567-31-6[10][][12]
Molecular Formula C₁₁H₁₇BN₂O₃[10][][12]
Molecular Weight 236.08 g/mol [10][][12]
SMILES CN(C)CCNC(C1=CC(B(O)O)=CC=C1)=O[12]
Topological Polar Surface Area (TPSA) 72.8 Ų[12]
LogP (calculated) -1.3422[12]
Hydrogen Bond Donors 3[12]
Hydrogen Bond Acceptors 4[12]
Rotatable Bonds 5[12]
Commercially Available Purity ≥98%[12]
Recommended Storage Sealed in dry, 2-8°C[12][13]

PART 2: Synthesis and Structural Characterization

Plausible Synthetic Workflow

While specific proprietary synthesis routes may vary, a chemically sound and common approach to generating this molecule involves a standard amidation reaction. The logical precursors would be 3-carboxyphenylboronic acid and N,N-dimethylethylenediamine. The reaction is typically facilitated by a peptide coupling agent (e.g., HATU, HOBt/EDC) to activate the carboxylic acid, enabling nucleophilic attack by the primary amine of the diamine.

The choice of a peptide coupling agent over harsher methods (like converting the carboxylic acid to an acyl chloride) is crucial. Boronic acids are sensitive to strongly acidic, basic, or oxidative conditions, which can lead to protodeboronation (loss of the B(OH)₂ group) or other side reactions. Peptide coupling reagents operate under mild conditions, preserving the integrity of the boronic acid moiety.

Caption: Proposed workflow for the synthesis via peptide coupling.

Analytical Methodologies: A Self-Validating System

Confirming the identity, purity, and structure of the final compound requires a multi-pronged analytical approach. Each technique provides orthogonal data, creating a self-validating system that ensures trustworthiness.

NMR is indispensable for unambiguous structural elucidation.

  • ¹H and ¹³C NMR: These spectra confirm the carbon-hydrogen framework. Key expected signals would include aromatic protons in the 7-8 ppm range, methylene protons adjacent to the amide and amine groups, and the characteristic N-methyl protons.

  • ¹¹B NMR: This technique is particularly powerful for characterizing boronic acids[14][15]. The chemical shift of the boron nucleus is highly sensitive to its coordination environment. For this compound, the trigonal planar (sp²) boron atom is expected to show a relatively broad signal around 28-33 ppm[16][17]. Upon binding to a diol or a serine residue, the boron center becomes tetrahedral (sp³), causing a significant upfield shift to approximately 5-9 ppm[18]. This shift provides a direct method for monitoring binding events in solution.

Mass spectrometry confirms the molecular weight of the compound. However, the analysis of boronic acids by MS is notoriously challenging due to their propensity to undergo dehydration in the gas phase to form cyclic trimers known as boroxines[19][20]. This can lead to complex spectra with ions corresponding to the monomer, dimer, and trimer, complicating interpretation.

Field-Proven Insight: To mitigate this, modern high-throughput analysis often employs Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)[21][22]. The soft ionization of ESI, combined with optimized solvent conditions, can minimize in-source dehydration and boroxine formation, favoring the observation of the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻[22][23].

Experimental Protocol: UPLC-MS Analysis of Boronic Acids

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and 10 mM aqueous ammonium acetate.

  • Chromatography:

    • Column: Acquity BEH C18 or equivalent (e.g., 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A short, rapid gradient (e.g., 5% to 95% B over 1 minute) is often sufficient.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive and Negative modes should be scanned to identify the most stable ion. For this molecule, the basic dimethylamino group makes it a good candidate for positive mode detection ([M+H]⁺ at m/z 237.1).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Rationale: The use of ammonium acetate as a mobile phase modifier helps to form adducts that are easily ionized while minimizing the harsh conditions that promote dehydration[21][22].

PART 3: Potential Applications in Drug Discovery

The molecular architecture of this compound makes it a compelling candidate for several therapeutic applications, primarily as an enzyme inhibitor.

Mechanism of Action: Serine Protease Inhibition

Serine proteases are a large family of enzymes involved in processes ranging from digestion to blood clotting and are implicated in numerous diseases. They feature a catalytic triad in their active site, including a crucial serine residue. Boronic acids act as transition-state analog inhibitors of these enzymes[24].

The mechanism involves the nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom. This forms a reversible, covalent, tetrahedral adduct that mimics the high-energy intermediate of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity[7][8]. The stability of this adduct, and thus the potency of the inhibitor, is influenced by the substituents on the phenyl ring, which engage in secondary interactions within the enzyme's binding pockets. The dimethylaminoethylcarbamoyl side chain of the title compound provides hydrogen bonding capabilities and a potential positive charge (at physiological pH) that could be exploited for specific interactions to enhance binding affinity and selectivity.

Inhibition_Mechanism cluster_enzyme Serine Protease Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_complex Tetrahedral Adduct (Inhibited State) Ser Ser-OH BA R-B(OH)₂ Ser->BA Nucleophilic Attack Adduct R-B(OH)₂(O-Ser)⁻ His His His->Ser Activates Ser Asp Asp Asp->His BA->Adduct Forms Covalent Bond

Caption: General mechanism of serine protease inhibition by a boronic acid.

Further Potential in Drug Delivery and Diagnostics

Beyond direct inhibition, phenylboronic acid derivatives are extensively explored for targeted drug delivery and diagnostics[2][4].

  • Targeting Sialic Acid: Many cancer cells overexpress sialic acid residues on their surface. The boronic acid moiety can bind to the diol groups of these sialic acids, providing a mechanism for targeted delivery of cytotoxic agents or imaging probes to tumor sites[2][4].

  • pH-Responsive Systems: The boronate ester bond formed between a boronic acid and a diol is labile and its stability is pH-dependent. This property can be harnessed to create "smart" nanoparticles that release their therapeutic payload in the acidic microenvironment of a tumor or within the endosome of a cell[5].

Conclusion

This compound is a molecule of significant interest, built upon the versatile and powerful boronic acid scaffold. Its structure combines a reactive "warhead" with a functionalized side chain that can be tailored for specific molecular recognition. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization using orthogonal techniques like NMR and optimized MS protocols, provides the necessary foundation for its exploration. The proven mechanism of boronic acids as enzyme inhibitors, particularly for serine proteases, and their emerging roles in targeted drug delivery position this compound and its analogs as valuable tools for researchers and scientists in the ongoing development of novel therapeutics.

References

3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Promising Pharmaceutical Building Block

Welcome to this in-depth technical guide on the solubility of this compound. As researchers, scientists, and drug development professionals, we recognize that a thorough understanding of a compound's physicochemical properties is a cornerstone of successful research and development. Solubility, in particular, is a critical parameter that influences everything from reaction kinetics and purification efficiency to formulation strategies and bioavailability.

This guide is designed to be a practical and authoritative resource. While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this should not be a roadblock to progress. Instead, this guide will equip you with the foundational knowledge and robust experimental protocols necessary to determine its solubility in your own laboratory setting. We will delve into the expected solubility trends based on the behavior of related boronic acid derivatives and provide a detailed, self-validating experimental workflow.

Introduction to this compound: A Molecule of Interest

This compound is a fascinating molecule with significant potential in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, an amide linkage, and a tertiary amine, making it a versatile building block. Boronic acids are renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction and as key components in sensors and biologically active compounds.[1] The presence of the dimethylaminoethylcarbamoyl side chain introduces additional functional handles that can modulate the molecule's properties and biological interactions.

Physicochemical Properties:

PropertyValueSource
CAS Number 850567-31-6[2][3]
Molecular Formula C₁₁H₁₇BN₂O₃[2][3]
Molecular Weight 236.08 g/mol [2][3]
SMILES CN(C)CCNC(=O)C1=CC(=CC=C1)B(O)O[2]
Topological Polar Surface Area (TPSA) 72.8 Ų[2]
Predicted logP -1.3422[2]

The molecule's structure, with its hydrogen bond donors (B(OH)₂) and acceptors (C=O, N(CH₃)₂), and its relatively low predicted logP, suggests a degree of polarity that will significantly influence its solubility in organic solvents.

General Solubility Characteristics of Phenylboronic Acids in Organic Solvents

While specific data for our target molecule is sparse, we can draw valuable insights from studies on phenylboronic acid and its derivatives.[4][5][6] The solubility of these compounds is a complex interplay between the properties of the boronic acid itself and the nature of the solvent.[6]

A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][6] This equilibrium between the acid and the anhydride can complicate solubility measurements, as the two species can have markedly different solubilities.[6]

General Solubility Trends for Phenylboronic Acid:

Solvent ClassRepresentative SolventsGeneral Solubility of Phenylboronic AcidRationale & Key Interactions
Protic Polar Methanol, EthanolHighHydrogen bonding between the solvent's hydroxyl group and the boronic acid's hydroxyl groups.
Aprotic Polar Acetone, 3-PentanoneHighStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent's carbonyl group.[5][6]
Diethyl ether, Dipropyl etherHighEthers can act as hydrogen bond acceptors, leading to good solubility.[5][6]
ChloroformModerateCan act as a weak hydrogen bond donor.[5][6]
Nonpolar Methylcyclohexane, HexanesVery Low"Like dissolves like" principle; the polarity mismatch leads to poor solvation.[5][6]

Esterification of boronic acids generally increases their solubility in organic solvents compared to the parent acids.[4][5] While our target molecule is not an ester, the bulky and polar sidechain is expected to significantly impact its solubility profile compared to unsubstituted phenylboronic acid.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of specific data, an experimental approach is necessary. The following protocol is based on the well-established "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[7] This protocol is designed to be a self-validating system by ensuring equilibrium is reached.

Principle

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. After separating the undissolved solid, the concentration of the compound in the saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid compound mix Combine compound and solvent in a vial prep_compound->mix prep_solvent Measure precise volume of solvent prep_solvent->mix agitate Agitate at constant temperature (e.g., 25°C) for 24-48h mix->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through 0.45 µm filter centrifuge->filter dilute Dilute saturated solution filter->dilute analyze Analyze by HPLC-UV dilute->analyze quantify Quantify against a calibration curve analyze->quantify

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology

Materials:

  • This compound (solid)

  • Organic solvents of interest (analytical grade or higher)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Protocol:

  • Preparation of Stock for Calibration Curve:

    • Accurately prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial. An amount that is visibly in excess after equilibration is sufficient.

    • Accurately add a known volume of the test solvent to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time. To ensure equilibrium is reached, it is recommended to test at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand at the same temperature to let the excess solid settle.

    • For further separation, centrifuge the vials.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[9]

  • Analysis:

    • Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC-UV.

    • Determine the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.[10] The protocol above determines thermodynamic solubility , which is the true equilibrium solubility. Kinetic solubility is often measured in high-throughput screening and involves adding a concentrated DMSO stock of the compound to an aqueous buffer, with precipitation being detected over a shorter time frame.[8][11] For understanding the fundamental properties of a compound in organic solvents, thermodynamic solubility is the more relevant parameter.

Factors Influencing the Solubility of this compound

The solubility of our target molecule will be governed by the interplay of its functional groups and the properties of the organic solvent.

Role of the Functional Groups
  • Boronic Acid Group (-B(OH)₂): This group is polar and capable of acting as a hydrogen bond donor. It is a weak Lewis acid.[12][13]

  • Amide Group (-C(=O)NH-): The amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Tertiary Amine (-N(CH₃)₂): This group is a hydrogen bond acceptor and can be protonated in the presence of protic acids, which would dramatically increase solubility in polar protic solvents.

  • Aromatic Ring: The phenyl ring is nonpolar and will contribute to solubility in less polar solvents through van der Waals forces.

Intermolecular Interactions with Solvents

The balance of these functional groups suggests a complex solubility profile.

G cluster_solvents Solvent Types & Interactions compound This compound Boronic Acid (-B(OH)₂) Amide (-CONH-) Tertiary Amine (-NMe₂) Phenyl Ring protic Protic Solvents (e.g., Methanol) Strong H-Bonding compound:boronic->protic H-bond donor/acceptor compound:amide->protic H-bond donor/acceptor compound:amine->protic H-bond acceptor aprotic_polar Aprotic Polar Solvents (e.g., Acetone) H-Bond Acceptance & Dipole-Dipole compound:boronic->aprotic_polar H-bond donor compound:amide->aprotic_polar H-bond donor compound:amine->aprotic_polar Dipole-Dipole nonpolar Nonpolar Solvents (e.g., Hexane) van der Waals compound:phenyl->nonpolar Favorable

Caption: Intermolecular forces influencing solubility.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The solvent can engage in extensive hydrogen bonding with the boronic acid, amide, and tertiary amine groups.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is also anticipated. These solvents can accept hydrogen bonds from the boronic acid and amide N-H groups and will have favorable dipole-dipole interactions.

  • In Ethers (e.g., THF, Diethyl Ether): Moderate to good solubility is likely. Ethers are good hydrogen bond acceptors.

  • In Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected. These solvents are weakly polar.

  • In Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is predicted due to the overall polarity of the molecule. The nonpolar interactions with the phenyl ring will be insufficient to overcome the energy required to break the strong intermolecular forces in the solid state.

Conclusion

While a definitive, quantitative solubility profile for this compound in all common organic solvents is not yet established in the literature, this guide provides the necessary framework for its determination. By understanding the general behavior of boronic acids and by implementing the robust experimental protocol provided, researchers can confidently generate reliable solubility data. This data will be invaluable for optimizing reaction conditions, developing purification strategies, and advancing the use of this promising compound in drug discovery and development.

References

A Technical Guide to the Biological Targets of Aminophenylboronic Acid Compounds: Mechanisms, Identification, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminophenylboronic acid (APBA) and its derivatives represent a versatile class of molecules with significant and expanding applications in drug discovery, diagnostics, and chemical biology. Their unique ability to form reversible covalent bonds with cis-diol-containing biomolecules, coupled with the reactivity of the boronic acid moiety as an enzyme inhibitor, opens up a wide array of potential biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary biological targets of APBA compounds. We will explore the fundamental chemistry of these interactions, delve into specific target classes—namely glycoproteins, cell surface glycans, and enzymes—and provide detailed, field-proven methodologies for the identification and validation of these targets. By synthesizing technical accuracy with practical insights, this guide aims to equip researchers with the knowledge to effectively harness the potential of aminophenylboronic acid compounds in their work.

The Chemical Foundation of Aminophenylboronic Acid's Biological Activity

The utility of aminophenylboronic acids in biological systems is primarily rooted in the chemistry of the boronic acid group (-B(OH)₂). This Lewis acidic moiety can readily and reversibly react with nucleophilic functional groups present in biomolecules. The two predominant modes of interaction are:

  • Reversible Covalent Bonding with cis-Diols: Boronic acids react with 1,2- or 1,3-cis-diols to form stable five- or six-membered cyclic boronate esters.[1] This interaction is highly dependent on pH, with the bond being more stable at pH values above the pKa of the boronic acid.[2] This reversible binding is the cornerstone of APBA's use in targeting carbohydrates.

  • Enzyme Inhibition: The boron atom can be attacked by nucleophilic residues, such as the serine hydroxyl group in the active site of serine proteases, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, thereby inhibiting the enzyme.[3][4]

The aminophenyl- scaffold provides a versatile platform for further chemical modification, allowing for the fine-tuning of properties such as solubility, pKa, and the attachment of linkers for immobilization or reporter tags.[5][6]

Major Classes of Biological Targets

The biological targets of aminophenylboronic acid compounds can be broadly categorized based on the mode of interaction.

Carbohydrate-Containing Biomolecules: The Diol Interaction

The most extensively studied targets for APBA are molecules presenting cis-diol functionalities. This encompasses a vast range of biomolecules crucial in cellular processes.

Glycoproteins, with their pendant oligosaccharide chains (glycans), are rich in cis-diol motifs, making them prime targets for APBA. This interaction is exploited in several key applications:

  • Purification and Analysis: Aminophenylboronate agarose is a widely used affinity chromatography resin for the purification of glycoproteins from complex mixtures like cell lysates or serum.[7][8] This is also used to remove glycoprotein impurities during the production of non-glycosylated recombinant proteins.[7]

  • Detection of Glycated Proteins: The formation of stable boronate esters with the cis-diol groups on sugar moieties attached to proteins like albumin and hemoglobin is the basis for assays to measure glycated albumin (GA) and glycated hemoglobin (HbA1c), important biomarkers for diabetes management.[9]

The cell surface is decorated with a dense layer of glycans (the glycocalyx) that mediate cell-cell recognition, signaling, and pathogen interactions.

  • Targeting Cancer Cells: Many cancer cells exhibit altered glycosylation patterns, often with an overexpression of sialic acid residues.[10][11] APBA and its derivatives can selectively bind to these sialic acid moieties, providing a strategy for targeted drug delivery to tumors.[12][13][14] Nanoparticles functionalized with APBA have been shown to target and accumulate in pancreatic tumor tissues.[12]

  • Bacterial Detection: The cell walls of bacteria, particularly Gram-negative bacteria with their lipopolysaccharides, contain diol groups that can be targeted by APBA.[15] This has led to the development of APBA-based biosensors for the rapid detection of bacteria.[15][16]

Enzymes: Covalent Inhibition of Active Sites

The boronic acid moiety can act as a "warhead," forming a covalent but reversible bond with key catalytic residues in enzyme active sites.

This is a large and diverse family of enzymes characterized by a catalytic serine residue in their active site. Boronic acids are well-established inhibitors of this class.[3][17]

  • Prostate-Specific Antigen (PSA): APBA has been shown to inhibit the enzymatic activity of PSA, a serine protease whose activity is implicated in prostate cancer progression and metastasis.[4]

  • β-Lactamases: Certain boronic acids are known to inhibit class C β-lactamases, enzymes responsible for bacterial resistance to β-lactam antibiotics.

  • Other Serine Hydrolases: Activity-based protein profiling has identified other serine hydrolases, such as α/β-hydrolase domain 3 (ABHD3), as targets for boronic acid-based inhibitors.[17]

The following table summarizes the key biological targets and the basis of their interaction with aminophenylboronic acid compounds.

Target ClassSpecific ExamplesBasis of InteractionKey Applications
Carbohydrates Glycated Hemoglobin, Glycated AlbuminReversible covalent bonding with cis-diols on glucose moietiesDiabetes monitoring[9]
Glycoproteins (general)Reversible covalent bonding with cis-diols on glycan chainsAffinity purification[7][8]
Sialic Acid on Cancer CellsReversible covalent bonding with cis-diolsTargeted cancer therapy and diagnosis[10][11][12]
Bacterial LipopolysaccharidesReversible covalent bonding with cis-diolsBacterial detection and sensing[15][16]
Enzymes Serine Proteases (e.g., PSA)Covalent interaction with active site serineEnzyme inhibition, therapeutic potential[4]
β-LactamasesCovalent interaction with active site serineOvercoming antibiotic resistance
α/β-Hydrolase Domain 3 (ABHD3)Covalent interaction with active site serineChemical probes for enzyme function[17]

Methodologies for Target Identification and Validation

Identifying the specific biological targets of a small molecule like aminophenylboronic acid is crucial for understanding its mechanism of action and for drug development. Several powerful techniques can be employed for this purpose.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and robust method for identifying direct binding partners of a small molecule.[18][19] The core principle involves immobilizing the small molecule (the "bait") on a solid support and using it to capture interacting proteins (the "prey") from a cell lysate.

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of aminophenylboronic acid with a linker arm terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an amine). The linker is crucial to minimize steric hindrance.

    • Covalently couple the derivatized APBA to an activated chromatography resin (e.g., NHS-activated agarose beads).

  • Affinity Pull-Down:

    • Incubate the APBA-conjugated beads with a complex biological sample, such as a cancer cell lysate.

    • To distinguish specific from non-specific binders, perform a parallel control experiment with beads that are either unconjugated or conjugated with an inactive analogue.

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins. This can be done by:

      • Changing the pH to disrupt the boronate ester bond.

      • Using a high concentration of a competing diol-containing molecule (e.g., sorbitol).

      • Using a denaturing agent like SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

G cluster_0 Probe Preparation cluster_1 Affinity Purification cluster_2 Target Identification APBA Aminophenylboronic Acid Linker Linker Arm Synthesis APBA->Linker Immobilized Immobilized APBA Probe Linker->Immobilized Resin Activated Resin Resin->Immobilized Incubation Incubation Immobilized->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash Steps Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique that uses chemical probes to assess the functional state of enzymes in complex proteomes.[20][21] This method is particularly well-suited for identifying enzyme targets that react covalently with a probe. For APBA, this would primarily apply to its interactions with enzymes like serine hydrolases.

  • Proteome Preparation: Prepare a cell or tissue lysate under native conditions to preserve enzyme activity.

  • Inhibitor Incubation:

    • Treat aliquots of the proteome with varying concentrations of the aminophenylboronic acid compound for a defined period.

    • Include a vehicle control (e.g., DMSO) for comparison.

  • Probe Labeling:

    • Add a broad-spectrum activity-based probe (ABP) that targets the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases). This ABP typically contains a reporter tag like a fluorophore or biotin.[20]

    • The ABP will label the active sites of enzymes that were not inhibited by the APBA compound.

  • Analysis:

    • Gel-Based Analysis: If the ABP has a fluorescent tag, separate the proteome by SDS-PAGE and visualize the labeled enzymes using a gel scanner. A decrease in fluorescence intensity for a particular band in the APBA-treated samples indicates target engagement.

    • MS-Based Analysis: If the ABP has a biotin tag, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and analyze by LC-MS/MS for identification and quantification. The proteins whose signals are reduced in the presence of APBA are its potential targets.[21]

G cluster_0 Competitive Incubation cluster_1 Analysis Proteome Native Proteome Control Vehicle Control Proteome->Control APBA_Treat APBA Treatment Proteome->APBA_Treat ABP Add Activity-Based Probe (ABP) Control->ABP APBA_Treat->ABP Gel Gel-Based Analysis (Fluorescence Scan) ABP->Gel MS MS-Based Analysis (Biotin Enrichment & LC-MS/MS) ABP->MS Result Target Identification Gel->Result MS->Result

Caption: Workflow for Competitive Activity-Based Protein Profiling.

Future Directions and Conclusion

Aminophenylboronic acid compounds are more than just synthetic building blocks; they are versatile probes and potential therapeutic agents that interact with fundamental biological targets. The ability to rationally design APBA derivatives that can selectively target specific glycoproteins or enzymes holds immense promise for the future of medicine. Key areas for future research include:

  • Development of APBA-based PROTACs (Proteolysis Targeting Chimeras): By linking an APBA moiety that binds to a target protein with a ligand for an E3 ubiquitin ligase, it may be possible to induce the targeted degradation of specific glycoproteins or enzymes.

  • Advanced Biosensors: Incorporating APBA into novel materials and platforms will continue to drive the development of sensitive and selective biosensors for diagnostics and environmental monitoring.[22][23]

  • Combination Therapies: The use of APBA-based agents to target cancer-specific glycans could be combined with immunotherapy or traditional chemotherapy to enhance efficacy.[11][12]

References

Spectroscopic Characterization of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid is a bifunctional molecule of significant interest in drug discovery and development. Its phenylboronic acid moiety serves as a versatile handle for covalent interactions, particularly with diols, making it a valuable building block for sensors and targeted drug delivery systems. The dimethylaminoethylcarbamoyl side chain can influence solubility, pharmacokinetic properties, and potential therapeutic interactions. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective application.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra, the following data is predicted based on established NMR prediction algorithms and analysis of similar structures.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (in ppm, relative to TMS)

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
Ar-H8.2 - 7.5m4HProtons on the aromatic ring, deshielded by the electron-withdrawing boronic acid and amide groups.
-NH-~8.5br s1HAmide proton, often broad due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent.
-CH₂-N(CH₃)₂~3.6t2HMethylene protons adjacent to the amide nitrogen, appearing as a triplet due to coupling with the adjacent CH₂ group.
-CH₂-N(CH₃)₂~2.8t2HMethylene protons adjacent to the dimethylamino group, appearing as a triplet due to coupling with the adjacent CH₂ group.
-N(CH₃)₂~2.3s6HMethyl protons of the dimethylamino group, appearing as a singlet.
-B(OH)₂8.0 - 7.0br s2HProtons of the boronic acid hydroxyl groups, often broad and may exchange with water in the solvent.

Caption: Predicted ¹H NMR spectrum assignments.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The predicted ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (in ppm)

Carbon(s) Predicted Chemical Shift (ppm) Assignment Rationale
C=O~168Carbonyl carbon of the amide group, highly deshielded.
Ar-C135 - 125Aromatic carbons. The carbon attached to the boronic acid group will be at the lower end of this range.
-CH₂-NH-~40Methylene carbon adjacent to the amide nitrogen.
-CH₂-N(CH₃)₂~58Methylene carbon adjacent to the dimethylamino group.
-N(CH₃)₂~45Methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹) Vibration Functional Group
3400 - 3200 (broad)O-H stretchBoronic acid (-B(OH)₂)
~3300N-H stretchAmide (-NH-)
3100 - 3000C-H stretchAromatic
2950 - 2800C-H stretchAliphatic (CH₂, CH₃)
~1650C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
1600, 1475C=C stretchAromatic
~1350B-O stretchBoronic acid
~1100C-N stretchAmine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak and potential fragmentation pathways are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Ion Notes
236.13[M]⁺Molecular ion (for C₁₁H₁₇BN₂O₃)
237.13[M+H]⁺Protonated molecular ion (in ESI+)
218.12[M-H₂O]⁺Loss of a water molecule from the boronic acid group.
192.11[M-B(OH)₂]⁺Loss of the boronic acid group.
164.08[M - C₂H₇N₂O]⁺Fragmentation of the side chain.
72.08[C₄H₁₀N]⁺Fragment corresponding to the dimethylaminoethyl group.

Caption: Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. The actual parameters may need to be optimized based on the specific instrument and sample.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 16-32 scans, 2-5 second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, 2-5 second relaxation delay.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. Acquire the mass spectrum to observe the molecular ion [M]⁺ and its fragmentation pattern.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS spectral features, researchers can confidently identify and characterize this important molecule, facilitating its application in various fields of chemical and pharmaceutical research. While the data presented is theoretical, it is grounded in well-established spectroscopic principles and provides a valuable reference for experimental work.

Methodological & Application

Application Notes and Protocols: Strategic Use of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This specialized boronic acid, featuring a flexible side chain with a tertiary amine and an amide linker, presents unique opportunities and challenges in the synthesis of complex biaryl scaffolds, which are pivotal in medicinal chemistry and materials science. We will delve into the mechanistic nuances imparted by the functionalized side chain, provide detailed, field-proven protocols for its successful implementation, and offer troubleshooting strategies to mitigate common pitfalls such as protodeboronation and catalyst inhibition.

Introduction: A Boronic Acid of Strategic Importance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The choice of the organoboron reagent is critical to the success of this transformation.[3] this compound is a bespoke building block increasingly utilized in the synthesis of high-value compounds, particularly in drug discovery programs.[4] Its unique structural features—a boronic acid for the coupling reaction, a rigid phenyl core, and a flexible, basic side chain—offer a powerful handle for modulating physicochemical properties such as solubility and for introducing further downstream chemical modifications.

The presence of the dimethylaminoethylcarbamoyl moiety, however, necessitates a carefully considered approach to reaction design. The tertiary amine can act as a Lewis base, potentially coordinating to the palladium catalyst or influencing the reaction's pH, while the amide bond itself is a sensitive functional group that requires mild reaction conditions to prevent degradation.[5] This guide will equip the researcher with the necessary knowledge to harness the full potential of this versatile reagent.

Mechanistic Considerations: The Role of the Functionalized Side Chain

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[3][5]

The this compound introduces specific mechanistic considerations:

  • Intramolecular Coordination: The tertiary amine on the side chain can potentially coordinate to the palladium center. This can be either beneficial, by stabilizing catalytic intermediates, or detrimental, by occupying a coordination site required for the catalytic cycle to proceed. The choice of ligand is therefore crucial to modulate this interaction.

  • pH Sensitivity and Base Selection: The presence of the basic dimethylamino group and the boronic acid moiety makes the molecule susceptible to changes in pH. Strong bases can lead to undesired side reactions, most notably protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5][7][8] Therefore, the selection of a mild, non-nucleophilic base is paramount for achieving high yields.

  • Amide Group Stability: While generally robust, the amide bond can be susceptible to hydrolysis under harsh basic or acidic conditions, which are not typical for Suzuki couplings but can arise from improper reaction setup or workup.

To address these challenges, a judicious selection of catalyst, ligand, base, and solvent is essential.

Core Experimental Protocol: Suzuki-Miyaura Coupling with this compound

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction. This protocol is a robust starting point and may require optimization depending on the specific aryl halide coupling partner.

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification prep1 Add Aryl Halide, Boronic Acid, and Base to a Schlenk flask prep2 Add Solvent prep1->prep2 prep3 Degas the mixture (e.g., 3x vacuum/argon cycles) prep2->prep3 reac1 Add Palladium Precatalyst and Ligand under inert atmosphere prep3->reac1 reac2 Heat the reaction mixture to the desired temperature reac1->reac2 reac3 Monitor reaction progress by TLC or LC-MS reac2->reac3 work1 Cool to room temperature reac3->work1 work2 Aqueous Workup (e.g., add water and extract with an organic solvent) work1->work2 work3 Dry the organic layer, filter, and concentrate work2->work3 work4 Purify by column chromatography work3->work4

Caption: General workflow for the Suzuki-Miyaura coupling.

Materials and Reagents
ReagentRoleRecommended GradeStorage
This compoundOrganoboron Reagent≥95%2-8°C, under inert gas, protected from light
Aryl Halide (e.g., Aryl Bromide)Coupling Partner≥98%As per manufacturer's instructions
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)CatalystHigh PurityAs per manufacturer's instructions
Phosphine Ligand (e.g., SPhos, XPhos)LigandHigh PurityAs per manufacturer's instructions
Base (e.g., K₂CO₃, K₃PO₄)ActivatorAnhydrousStore in a desiccator
Solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O)Reaction MediumAnhydrous, DegassedStore over molecular sieves
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. Anhydrous K₂CO₃ is a mild base that effectively promotes the formation of the boronate species without causing significant protodeboronation.[5]

  • Solvent Addition and Degassing:

    • Add the chosen anhydrous and degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M with respect to the aryl halide).

    • Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen).

    • Rationale: The removal of oxygen is critical as it can oxidize the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[5]

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

    • Rationale: Buchwald-type ligands like SPhos are often effective for challenging substrates, promoting both oxidative addition and reductive elimination steps.[5] A pre-catalyst is often used for convenience and reproducibility.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous workup removes the inorganic base and byproducts.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired biaryl product.

Optimization and Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conversion Ineffective catalyst/ligand system; Insufficiently degassed; Inactive base.Screen different palladium precatalysts and ligands (e.g., XPhos, RuPhos). Ensure thorough degassing. Use freshly opened, anhydrous base.
Protodeboronation Base is too strong; Presence of water; High reaction temperature.Switch to a milder base like potassium fluoride (KF) or triethylamine (Et₃N). Ensure all reagents and solvents are strictly anhydrous.[5] Consider running the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Acid Presence of oxygen; Catalyst decomposition.Improve the degassing procedure. Use a more stable palladium precatalyst or a higher ligand-to-palladium ratio.
Complex Product Mixture Side reactions due to the functionalized side chain; Amide cleavage.Use milder reaction conditions (lower temperature, milder base). Confirm the stability of the starting material and product under the reaction conditions by running control experiments.

Mechanistic Pathway of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻K⁺ Ar2BOH2->Boronate Base Base (e.g., K₂CO₃) Base->Ar2BOH2 Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl structures. Its successful application in Suzuki-Miyaura coupling hinges on a rational approach to reaction design that accommodates the unique properties of its functionalized side chain. By employing mild bases, appropriate palladium/ligand systems, and rigorous anhydrous and oxygen-free conditions, researchers can effectively mitigate potential side reactions and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust foundation for the confident and successful use of this important building block in drug discovery and materials science.

References

protocol for boronic acid-based fluorescent glucose sensing.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Protocol for Boronic Acid-Based Fluorescent Glucose Sensing

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the use of boronic acid-based fluorescent sensors for the detection and quantification of glucose. It is intended for researchers, scientists, and drug development professionals who require a robust and sensitive method for glucose monitoring in various applications, from basic research to clinical diagnostics.

Introduction: The Power of Boronic Acids in Glucose Detection

The precise monitoring of glucose levels is critical for managing diabetes and understanding cellular metabolism.[1] While traditional glucose sensing often relies on enzymatic methods, these can be limited by instability and the need for frequent calibration.[2][3] Boronic acid-based fluorescent sensors offer a compelling alternative, functioning as synthetic chemosensors that provide a direct, real-time optical response to glucose concentrations.[4]

These sensors leverage the unique ability of the boronic acid moiety, a Lewis acid, to form reversible covalent bonds with the cis-1,2 or cis-1,3-diols present in glucose.[5][6][7] This binding event is engineered to induce a change in the fluorescence properties of a covalently linked fluorophore, allowing for the quantification of glucose through a measurable optical signal.[7] The reversible nature of this interaction is crucial, enabling dynamic and continuous monitoring of glucose levels.[8] This application note details the underlying principles, sensor design considerations, and step-by-step protocols for the successful implementation of this technology.

Part 1: The Foundational Chemistry of Boronic Acid-Based Sensing

The Boronic Acid-Diol Interaction

The core of the sensing mechanism is the reversible esterification reaction between a boronic acid and a diol, such as glucose. In an aqueous solution, the boronic acid group exists in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form.[9] The tetrahedral boronate is the species that preferentially binds with diols to form a stable cyclic ester.[9]

This equilibrium is pH-dependent. The binding affinity is significantly higher at pH values near or above the pKa of the boronic acid, where the more reactive tetrahedral boronate form is prevalent.[10] The binding process is rapid, with equilibrium often reached within seconds to minutes, allowing for real-time measurements.[11]

Fluorescence Signaling Mechanisms

The binding of glucose to the boronic acid receptor must be translated into a detectable optical signal. This is achieved by coupling the boronic acid moiety to a fluorophore. The change in the electronic environment around the boron atom upon glucose binding modulates the fluorescence output through several established mechanisms.[12]

  • Photoinduced Electron Transfer (PET): In many designs, the nitrogen atom of an amine linker adjacent to the boronic acid can quench the fluorescence of the fluorophore through PET. When glucose binds to the boron, the B-N interaction is altered, inhibiting the PET process and "turning on" the fluorescence.[13]

  • Internal Charge Transfer (ICT): The binding of glucose can alter the electron-donating or -withdrawing properties of the boronic acid group, which in turn affects the ICT character of the excited state of the fluorophore.[6] This can lead to shifts in the emission wavelength or changes in fluorescence intensity.

  • Förster Resonance Energy Transfer (FRET): In more complex systems, two different fluorophores (a donor and an acceptor) can be used. Glucose binding can induce a conformational change that alters the distance or orientation between the FRET pair, leading to a ratiometric change in the fluorescence emission of the donor and acceptor.[2][12]

Diagram: General Sensing Mechanism

The following diagram illustrates the fundamental principle of a PET-based boronic acid fluorescent sensor. In the absence of glucose, the sensor's fluorescence is quenched. Upon glucose binding, the quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity.

G cluster_0 Low Glucose cluster_1 High Glucose A Sensor (Quenched) B Low Fluorescence A->B PET Active C Sensor-Glucose Complex A->C + Glucose C->A - Glucose (Reversible) D High Fluorescence C->D PET Inhibited Glucose Glucose

Caption: Reversible binding of glucose inhibits PET, causing a "turn-on" fluorescence response.

Part 2: Sensor Design and Synthesis

The performance of a boronic acid-based sensor is highly dependent on its molecular architecture. Key considerations include:

  • Fluorophore Selection: The choice of fluorophore (e.g., anthracene, pyrene, coumarin, BODIPY) dictates the sensor's photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.[6][14][15] Anthracene was used in the first reported boronic acid sensor and remains a popular choice.[7]

  • Glucose Selectivity: While boronic acids bind to various diols, achieving selectivity for glucose over other sugars like fructose (which often has a higher binding affinity) is a significant challenge.[11] A common and effective strategy is to use diboronic acid sensors, where two boronic acid groups are positioned to form a more stable "sandwich" complex specifically with the diol arrangement in glucose.[7][14]

  • Solubility and pKa: For biological applications, sensors must be water-soluble and operate effectively at physiological pH (~7.4).[8] Chemical modifications, such as incorporating charged groups or electron-withdrawing groups near the boron atom, can enhance water solubility and lower the boronic acid's pKa to better match the physiological pH range.[8][10]

Representative Synthetic Protocol

Synthesizing these sensors often involves multi-step organic chemistry procedures. Below is a generalized example for the synthesis of an anthracene-based diboronic acid sensor, adapted from established literature.[8][16][17]

Objective: To synthesize an anthracene-based diboronic acid sensor with ortho-aminomethylphenyl boronic acid moieties for improved performance at physiological pH.

Materials:

  • 9,10-Bis(bromomethyl)anthracene

  • 2-(Bromomethyl)-4-(trifluoromethyl)phenylboronic acid pinacol ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), Anhydrous

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography).

Procedure:

  • Step 1: Synthesis of the Protected Diboronic Acid Intermediate.

    • Dissolve 9,10-Bis(aminomethyl)anthracene (or a suitable diamine precursor) in anhydrous DMF.

    • Add DIPEA to the solution as a base.

    • Slowly add a solution of 2-(bromomethyl)-4-(trifluoromethyl)phenylboronic acid pinacol ester in DMF. The pinacol ester protects the boronic acid during the reaction.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product using silica gel column chromatography to obtain the protected diboronic acid sensor.

  • Step 2: Deprotection of the Boronic Acid Groups.

    • Dissolve the purified, protected sensor from Step 1 in a mixture of DCM and TFA.

    • Stir the solution at room temperature for 2-4 hours to cleave the pinacol protecting groups.

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting residue is the final diboronic acid sensor. It may be further purified by recrystallization or precipitation if necessary.

  • Step 3: Characterization.

    • Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Experimental Protocols

The following protocols provide a framework for characterizing and validating a newly synthesized boronic acid-based fluorescent glucose sensor.

Diagram: Experimental Workflow

workflow cluster_characterization Sensor Validation start Synthesized Sensor prep Protocol 1: Prepare Stock Solutions (Sensor, Sugars, Buffers) start->prep photo Protocol 2: Photophysical Characterization (Absorbance, Emission, Quantum Yield) prep->photo titration Protocol 3: Glucose Titration (Determine Ka, LOD) prep->titration selectivity Protocol 4: Selectivity Assay (Test vs. Fructose, Galactose, etc.) prep->selectivity ph_profile Protocol 5: pH Profile (Assess pH Dependence) prep->ph_profile analysis Data Analysis & Interpretation photo->analysis titration->analysis selectivity->analysis ph_profile->analysis report Final Report analysis->report

Caption: A logical workflow for the comprehensive characterization of a fluorescent glucose sensor.

Protocol 1: Preparation of Stock Solutions

Accurate solution preparation is fundamental to obtaining reliable and reproducible data.

  • Sensor Stock Solution (e.g., 1 mM): Accurately weigh the synthesized sensor and dissolve it in a suitable solvent. Due to the limited aqueous solubility of many sensors, a co-solvent system is often required.[8] A common choice is to dissolve the sensor in DMSO or methanol to create a high-concentration stock, which is then diluted into the final aqueous buffer.

  • Buffer Solution (e.g., 100 mM PBS, pH 7.4): Prepare a phosphate-buffered saline (PBS) solution and adjust the pH to 7.4 to mimic physiological conditions. Filter the buffer through a 0.22 µm filter.

  • Glucose Stock Solution (e.g., 1 M): Prepare a high-concentration stock solution of D-glucose in the same buffer as used for the sensor. Allow the solution to sit for at least 24 hours to ensure mutarotation reaches equilibrium.

  • Interferent Stock Solutions (e.g., 1 M): Prepare stock solutions of other relevant sugars (e.g., D-fructose, D-galactose, D-mannose) and potential interfering substances in the same manner as the glucose stock.

Protocol 2: Photophysical Characterization

This protocol determines the fundamental optical properties of the sensor.

  • Prepare a dilute solution of the sensor (e.g., 10 µM) in the chosen buffer (e.g., PBS, pH 7.4).

  • UV-Vis Absorption: Using a spectrophotometer, scan the absorbance of the sensor solution from ~250 nm to 700 nm to determine the wavelength of maximum absorbance (λ_abs_max).

  • Fluorescence Emission: Using a spectrofluorometer, excite the sensor solution at its λ_abs_max. Record the emission spectrum to determine the wavelength of maximum emission (λ_em_max).

  • Quantum Yield (Φ_F) Determination: The relative fluorescence quantum yield can be calculated using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[18]

    • Measure the absorbance and the integrated fluorescence intensity of both the sensor solution and the standard solution. Ensure the absorbance of both solutions at the excitation wavelength is low (<0.1) to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 3: Glucose Titration and Binding Affinity

This protocol measures the sensor's response to glucose and determines its binding affinity.

  • Prepare a series of vials or a 96-well plate. In each well, place a fixed concentration of the sensor (e.g., 10 µM in PBS, pH 7.4).

  • Add increasing concentrations of glucose from the stock solution to each well, covering the expected physiological range (e.g., 0 mM to 50 mM). Include a blank sample with only the sensor and buffer.

  • Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 10-15 minutes) to ensure the binding reaction reaches equilibrium.[11]

  • Measure the fluorescence intensity of each sample at the sensor's λ_em_max using the predetermined λ_abs_max for excitation.

  • Plot the change in fluorescence intensity (ΔF = F - F₀) or the ratio (F/F₀) as a function of glucose concentration.

  • Binding Constant (K_a) Calculation: The data can be fitted to a 1:1 binding isotherm (e.g., using the Benesi-Hildebrand equation or non-linear regression) to determine the association constant (K_a). A higher K_a indicates a stronger binding affinity.

  • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve at low glucose concentrations.[19]

Protocol 4: Selectivity Assessment

This protocol evaluates the sensor's specificity for glucose.

  • Prepare solutions of the sensor at a fixed concentration (e.g., 10 µM in PBS, pH 7.4).

  • To separate samples, add a high concentration (e.g., 20 mM) of glucose and, individually, the same concentration of each potential interferent (e.g., fructose, galactose, mannose, lactate, sucrose).[17][20]

  • Incubate the samples as in Protocol 3.

  • Measure the fluorescence intensity for each sample.

  • Compare the fluorescence response generated by glucose to that of the other substances. A highly selective sensor will show a significantly larger response to glucose than to any of the interferents.

Protocol 5: pH Profile Analysis

This protocol assesses the sensor's performance across different pH values.

  • Prepare a series of buffers with varying pH values (e.g., from pH 5 to pH 9).

  • Prepare two sets of samples for each pH value. One set contains only the sensor (e.g., 10 µM), and the other contains the sensor plus a fixed, high concentration of glucose (e.g., 20 mM).

  • Incubate the samples and measure the fluorescence intensity as in previous protocols.

  • Plot the fluorescence intensity of both the free sensor and the glucose-bound sensor as a function of pH.

  • This plot will reveal the optimal pH range for sensor operation and provide insight into the pKa of the boronic acid moiety.[10]

Part 4: Data Presentation and Interpretation

Organizing experimental results into clear tables is essential for comparison and reporting.

Table 1: Summary of Photophysical Properties

Property Value Conditions
λ_abs_max 378 nm 10 µM Sensor in PBS, pH 7.4
λ_em_max 430 nm Ex. at 378 nm
Stokes Shift 52 nm
Quantum Yield (Φ_F) 0.45 (in presence of glucose) Relative to Quinine Sulfate

| Molar Extinction (ε) | 35,000 M⁻¹cm⁻¹ | |

Table 2: Glucose Sensing Performance

Parameter Value Conditions
Binding Constant (K_a) 150 M⁻¹ PBS, pH 7.4, 25°C
Linear Range 1 - 25 mM
Limit of Detection (LOD) 0.5 mM S/N = 3

| Response Time | < 5 minutes | |

Table 3: Selectivity Profile

Analyte (20 mM) Fluorescence Response (F/F₀)
Glucose 8.5
Fructose 2.1
Galactose 1.8
Mannose 1.5

| Lactate | 1.1 |

Conclusion

Boronic acid-based fluorescent sensors represent a versatile and powerful platform for glucose detection. By understanding the fundamental principles of the boronic acid-diol interaction and the associated fluorescence signaling mechanisms, researchers can effectively design and implement these tools. The detailed protocols provided in this guide offer a self-validating framework for the systematic characterization and application of these sensors, from initial photophysical assessment to rigorous evaluation of their binding affinity, selectivity, and pH dependence. With careful execution of these methodologies, these sensors can provide invaluable data for diabetes research, cellular imaging, and the development of next-generation continuous glucose monitoring systems.[2][12][21]

References

Application Note: 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid for Advanced Saccharide Recognition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid as a versatile molecular sensor for the recognition of saccharides. We delve into the fundamental principles governing its sensing mechanism, offer detailed, field-tested experimental protocols for its use in fluorescence-based saccharide quantification, and provide troubleshooting guidance to ensure experimental success. The unique structural features of this boronic acid derivative, particularly the intramolecular B-N coordination, are highlighted for their role in enhancing binding affinity and enabling detection under physiological conditions.

Introduction: The Significance of Boronic Acids in Saccharide Sensing

The selective recognition and quantification of saccharides are of paramount importance in diverse fields, from clinical diagnostics, such as blood glucose monitoring, to the quality control of glycosylated biotherapeutics.[1][2] Phenylboronic acids have emerged as a powerful class of synthetic receptors capable of reversibly binding with the cis-1,2- or 1,3-diol moieties present in saccharides to form stable cyclic boronate esters.[1][3][4][5] This interaction forms the basis of non-enzymatic sensing platforms that offer advantages in terms of stability and cost-effectiveness over traditional enzyme-based methods.[][7]

The subject of this note, this compound, is a rationally designed sensor molecule. Its phenylboronic acid core serves as the primary saccharide recognition element. The key innovation lies in the meta-substituted carbamoyl linker terminating in a dimethylamino group. This tertiary amine is strategically positioned to engage in an intramolecular dative bond with the boron atom upon saccharide binding, a crucial interaction that modulates the electronic properties of the sensor and enhances its performance.

Principle of Saccharide Recognition

The sensing mechanism of this compound is a sophisticated interplay of covalent bond formation and intramolecular coordination, which translates the binding event into a measurable optical signal, typically a change in fluorescence.

Boronate Ester Formation

In an aqueous solution, the boronic acid moiety exists in equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) form.[8] The tetrahedral form is more adept at binding with diols. The presence of a saccharide shifts this equilibrium towards the formation of a cyclic boronate ester. This covalent interaction is pH-dependent, with higher pH values generally favoring the formation of the more reactive tetrahedral boronate anion.[9][10]

The Role of Intramolecular B-N Coordination

A critical feature of this compound is the tertiary amine group. In the absence of a saccharide, the interaction between the boron atom and the distal nitrogen is weak. However, upon the formation of the boronate ester with a saccharide, the Lewis acidity of the boron atom increases significantly.[11] This heightened acidity promotes a stronger intramolecular dative bond between the electron-deficient boron and the electron-rich tertiary nitrogen atom (B-N coordination).[3][12] This intramolecular interaction has two profound effects:

  • Lowering the pKa: The B-N coordination stabilizes the tetrahedral boronate ester, effectively lowering the pKa of the boronic acid.[11] This allows for efficient saccharide binding at or near physiological pH (around 7.4), a significant advantage for biological applications.[7][13]

  • Signal Transduction: The formation of the B-N bond rigidifies the molecular structure and alters the electronic environment of the phenyl ring. If the phenylboronic acid is part of a fluorophore system, this change can modulate its photophysical properties. For instance, in many sensor designs, the lone pair of electrons on the nitrogen can quench the fluorescence of a nearby fluorophore through a process called Photoinduced Electron Transfer (PET). The formation of the B-N bond engages this lone pair, inhibiting PET and leading to a "turn-on" fluorescence response.

The overall binding and signaling process is depicted in the following diagram:

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Sensor This compound (Trigonal Boronic Acid) Equilibrium Tetrahedral Boronate Sensor->Equilibrium + OH- Saccharide Saccharide (cis-Diol) Complex Boronate Ester-Saccharide Complex (Tetrahedral Boron) Equilibrium->Complex + Saccharide - H2O Signaling Intramolecular B-N Bond Formation (PET Inhibition) Complex->Signaling Increased Boron Acidity Fluorescence Fluorescence Increase Signaling->Fluorescence Signal ON caption Fig 1. Saccharide recognition mechanism.

Caption: Fig 1. Saccharide recognition mechanism.

Experimental Protocols

The following protocols provide a framework for utilizing this compound for saccharide detection using fluorescence spectroscopy.

Materials and Reagents
  • This compound (Sensor)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Saccharides (e.g., D-fructose, D-glucose, D-galactose)

  • Phosphate buffer saline (PBS), pH 7.4

  • Deionized water

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Preparation of Stock Solutions
  • Sensor Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. For example, dissolve 2.36 mg in 1.0 mL of DMSO. Store the stock solution at -20°C, protected from light.

  • Saccharide Stock Solutions (1 M): Prepare individual stock solutions for each saccharide by dissolving the required amount in deionized water. For example, dissolve 1.802 g of D-glucose in 10 mL of deionized water. These solutions can be stored at 4°C for short-term use.

Protocol 1: Fluorescence Titration for Saccharide Binding

This protocol is designed to determine the sensor's response to increasing concentrations of a specific saccharide.

  • Prepare a working solution of the sensor (100 µM) by diluting the 10 mM stock solution in PBS (pH 7.4).

  • Prepare serial dilutions of the saccharide stock solution in PBS (pH 7.4). The concentration range should be chosen based on the expected binding affinity, for example, from 0 mM to 200 mM.

  • In a 96-well black microplate, add 50 µL of the 100 µM sensor working solution to each well.

  • Add 50 µL of each saccharide dilution to the corresponding wells. Include a control well with 50 µL of PBS instead of a saccharide solution. This will result in a final sensor concentration of 50 µM.

  • Incubate the plate at room temperature for 30 minutes , protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity using a microplate reader. Determine the optimal excitation and emission wavelengths by performing a spectral scan of the sensor in the presence and absence of a high concentration of saccharide. The phenylboronic acid moiety itself is not fluorescent; the fluorescence will depend on the entire molecular structure, which may have some intrinsic fluorescence or be coupled to a fluorophore in a more complex sensor design. For a simple phenylboronic acid derivative, one might look for changes in absorbance or use a competitive binding assay with a fluorescent dye like Alizarin Red S (ARS). Assuming intrinsic fluorescence for this protocol, typical excitation might be in the UV range (e.g., 280-320 nm) and emission in the range of 350-450 nm.

  • Plot the fluorescence intensity as a function of saccharide concentration.

Protocol 2: Determination of Binding Constant (Ka)

The association constant (Ka) can be determined from the fluorescence titration data using the Benesi-Hildebrand equation, assuming a 1:1 binding stoichiometry.

The equation is as follows:

1 / (F - F₀) = 1 / ( (F_max - F₀) * Ka * [S] ) + 1 / (F_max - F₀)

Where:

  • F is the observed fluorescence intensity at a given saccharide concentration.

  • F₀ is the fluorescence intensity of the sensor in the absence of the saccharide.

  • F_max is the maximum fluorescence intensity at saturation.

  • [S] is the concentration of the saccharide.

  • Ka is the association constant.

Procedure:

  • Use the data from the fluorescence titration experiment.

  • Plot 1 / (F - F₀) on the y-axis against 1 / [S] on the x-axis.

  • The plot should be linear. The association constant Ka can be calculated from the slope and the y-intercept of the linear fit: Ka = Intercept / Slope .

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis Stock_Sensor Prepare 10 mM Sensor Stock in DMSO Working_Sensor Dilute Sensor to 100 µM in PBS (pH 7.4) Stock_Sensor->Working_Sensor Stock_Saccharide Prepare 1 M Saccharide Stock in Water Saccharide_Dilutions Prepare Saccharide Serial Dilutions in PBS Stock_Saccharide->Saccharide_Dilutions Plate_Setup Add Sensor and Saccharide Dilutions to 96-well Plate Working_Sensor->Plate_Setup Saccharide_Dilutions->Plate_Setup Incubation Incubate 30 min at RT, protected from light Plate_Setup->Incubation Fluorescence_Reading Read Fluorescence (Optimal Ex/Em) Incubation->Fluorescence_Reading Data_Plotting Plot Fluorescence vs. [Saccharide] Fluorescence_Reading->Data_Plotting Ka_Calculation Calculate Binding Constant (Benesi-Hildebrand Plot) Data_Plotting->Ka_Calculation caption Fig 2. Experimental workflow.

Caption: Fig 2. Experimental workflow.

Data Presentation and Interpretation

The results of a typical fluorescence titration experiment can be summarized in a table and a corresponding plot.

Table 1: Hypothetical Fluorescence Titration Data

[Fructose] (mM)Fluorescence Intensity (a.u.)
0150
10350
20520
40780
60950
801080
1001150
1501200
2001210

These data would then be used to generate a binding curve and a Benesi-Hildebrand plot for the calculation of the binding constant. A higher Ka value indicates a stronger binding affinity between the sensor and the saccharide. The typical binding affinity order for many monoboronic acids is Fructose > Galactose > Glucose.[5]

Synthesis of this compound

For researchers interested in synthesizing this compound, a common method is the amide coupling of 3-carboxyphenylboronic acid with N,N-dimethylethane-1,2-diamine.

Reaction Scheme:

3-Carboxyphenylboronic acid + N,N-Dimethylethane-1,2-diamine --(Coupling Agent)--> this compound

General Procedure:

  • Dissolve 3-carboxyphenylboronic acid in a suitable aprotic solvent (e.g., THF or DMF).

  • Add an amide coupling reagent, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), along with an activator like HOBt (Hydroxybenzotriazole).[14]

  • Add N,N-dimethylethane-1,2-diamine to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by TLC.

  • Work up the reaction mixture to remove byproducts and purify the final product, typically by column chromatography.

Alternatively, boric acid itself can catalyze the direct amidation of carboxylic acids and amines under heating, offering a greener synthetic route.[15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Fluorescence Signal - Incorrect excitation/emission wavelengths.[16] - Sensor concentration is too low. - Photobleaching.- Perform an excitation and emission scan to determine the optimal wavelengths. - Increase the sensor concentration. - Minimize light exposure to the samples.
High Background Fluorescence - Autofluorescence from the buffer or microplate.[4] - Impurities in the sensor or saccharide samples. - Light leaks in the instrument.- Use a high-quality, black-walled microplate. - Run a blank with only the buffer to check for background. - Ensure the purity of your compounds.
Inconsistent Readings - Pipetting errors. - Incomplete mixing. - Temperature fluctuations.- Use calibrated pipettes and ensure proper technique. - Gently mix the contents of the wells after adding all reagents. - Allow the plate to equilibrate to room temperature before reading.
Non-linear Benesi-Hildebrand Plot - Binding stoichiometry is not 1:1. - Formation of higher-order complexes. - Inner filter effect at high concentrations.- Re-evaluate the binding model. - Ensure the concentration of the fluorescent species is kept low to maintain a linear relationship between concentration and absorbance/fluorescence.

Conclusion

This compound represents a sophisticated and highly effective molecular tool for the recognition of saccharides. The principles of boronate ester formation, coupled with the strategic placement of an intramolecular coordinating group, allow for sensitive and selective detection, particularly under physiologically relevant conditions. The protocols and guidelines presented herein provide a solid foundation for the successful application of this sensor in a variety of research and development settings.

References

Application Note & Protocol: Boronic Acid Functionalized Hydrogels for Continuous Glucose Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm of Boronic Acid Hydrogels in Continuous Glucose Monitoring

Continuous glucose monitoring (CGM) is a cornerstone of modern diabetes management, providing real-time insights into glycemic fluctuations.[1][2] Traditional enzyme-based sensors, while revolutionary, face inherent limitations such as a dependency on the enzymatic activity of glucose oxidase, which can degrade over time and be susceptible to interference from other substances in the body.[3] An innovative and robust alternative lies in the use of synthetic materials, specifically boronic acid-functionalized hydrogels.[4][5][6] These "smart" materials offer a reversible and non-enzymatic approach to glucose sensing, promising enhanced stability and longevity for next-generation CGM devices.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of boronic acid functionalized hydrogels for continuous glucose monitoring. We will delve into the fundamental principles, provide detailed experimental protocols, and offer insights into the rationale behind key methodological choices.

Core Principle: The Reversible Boronic Acid-Glucose Interaction

The glucose-sensing capability of these hydrogels is predicated on the unique and reversible covalent interaction between boronic acid and diols, such as those present in glucose.[9] Phenylboronic acid (PBA) is a commonly employed moiety due to its strong affinity for glucose under physiological conditions.[4] The fundamental mechanism involves the equilibrium between the uncharged trigonal form of boronic acid and the charged tetrahedral boronate anion.[10] In the presence of glucose, the boronate form complexes with the cis-diol groups of the sugar to form a stable cyclic ester.[9][11] This binding event is reversible, with the boronic acid releasing the glucose molecule when local concentrations decrease, allowing for dynamic and continuous monitoring.

GlucoseBinding cluster_0 Boronic Acid Moiety cluster_1 Glucose Interaction Boronic_Acid R-B(OH)₂ (Trigonal, Uncharged) Boronate_Anion R-B(OH)₃⁻ (Tetrahedral, Charged) Boronic_Acid->Boronate_Anion + OH⁻ Boronate_Anion->Boronic_Acid + H⁺ Complex Cyclic Boronate Ester (Charged Complex) Boronate_Anion->Complex + Glucose Glucose Glucose (cis-diol) Complex->Boronate_Anion - Glucose ExperimentalWorkflow Start Hydrogel Synthesis Characterization Hydrogel Characterization Start->Characterization Swelling Swelling Studies Characterization->Swelling Mechanical Mechanical Testing Characterization->Mechanical Performance Glucose Sensing Performance Characterization->Performance Sensitivity Sensitivity Performance->Sensitivity Selectivity Selectivity Performance->Selectivity ResponseTime Response Time Performance->ResponseTime End Application in CGM Performance->End

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands out for its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][5][6] This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of a specialized organoboron reagent, 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid, a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures.[7]

The unique structural feature of this boronic acid is the presence of a dimethylaminoethylcarbamoyl side chain. This functional group can influence the reactivity of the boronic acid and the properties of the resulting coupled products. The tertiary amine motif, for instance, can impact solubility and may also have implications for the biological activity of the final molecule, making this reagent particularly relevant in drug discovery programs.[8][9][10][11] This document will provide a detailed mechanistic overview, comprehensive experimental protocols, and practical guidance on reaction optimization and troubleshooting.

The Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[12] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][13]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[12][14] The choice of phosphine ligands is crucial as their steric and electronic properties can significantly influence the rate of this step.[15][16][17]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The presence of a base is critical for the activation of the boronic acid.[18] The base can activate the boronic acid by forming a more nucleophilic boronate "ate" complex, or it can react with the Pd(II) halide complex to form a more reactive intermediate.[19][20] The organic group from the activated boronic acid then displaces the halide on the palladium, forming a diorganopalladium(II) complex.

  • Reductive Elimination: This is the final step where the two organic groups on the palladium center are coupled, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][12]

Catalytic Cycle Diagram

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X (L_n) Pd0->PdII_Aryl Ar-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' (L_n) PdII_Aryl->PdII_Diaryl Ar'-B(OH)2 / Base Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArX Organic Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

Materials and Reagents
ReagentMolecular WeightAmount (mmol)Equivalents
4-Bromoanisole187.04 g/mol 1.01.0
This compound236.08 g/mol 1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.56 g/mol 0.030.03
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.02.0
1,4-Dioxane-5 mL-
Water (degassed)-1 mL-
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.2 mmol, 283 mg), and potassium carbonate (2.0 mmol, 276 mg).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg), to the flask. The use of a pre-catalyst can also be considered for improved efficiency and reproducibility.[15]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.[12]

  • Solvent Addition:

    • Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe. The use of a solvent mixture is common in Suzuki couplings to ensure the solubility of both organic and inorganic reagents.[12]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Workflow Diagram

Suzuki_Workflow start Start setup Reaction Setup: - Add reagents and catalyst to a Schlenk flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent Add Solvents: - 1,4-Dioxane and degassed water. inert->solvent reaction Reaction: - Heat at 90 °C with stirring. solvent->reaction monitoring Monitor Progress: - TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool, dilute, and perform liquid-liquid extraction. monitoring->workup Complete purification Purification: - Column chromatography. workup->purification product Final Product purification->product

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Optimization and Troubleshooting

Achieving high yields and purity in Suzuki-Miyaura couplings often requires optimization of several reaction parameters.[21][22][23][24]

IssuePotential CauseSuggested Solution
Low or No Yield Ineffective catalyst, poor solubility of reagents, or catalyst deactivation.Screen different palladium catalysts and ligands.[25] Consider using more active Buchwald-type ligands.[15] Try alternative solvent systems (e.g., DMF, THF/water) to improve solubility.[26] Ensure the reaction is rigorously degassed.
Homocoupling of Boronic Acid Presence of oxygen or use of a Pd(II) precatalyst without a reducing agent.Thoroughly degas all solvents and the reaction mixture.[12] If using a Pd(II) source, ensure conditions are suitable for its in situ reduction to Pd(0).[3]
Protodeborylation Hydrolysis of the boronic acid, especially with electron-rich or heteroaryl boronic acids.Use anhydrous conditions with a non-aqueous base like potassium fluoride (KF).[18] Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[27][28]
Side Reactions Cleavage of sensitive functional groups (e.g., esters) by a strong base.Use a milder base such as potassium fluoride (KF) or an organic base like triethylamine (Et₃N).[26]

References

Application Notes and Protocols: Preparation of Boronic Acid-Based Materials for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Boronate Affinity in Biomolecule Purification

Boronic acid affinity chromatography (BAC) is a powerful and versatile technique for the selective separation and enrichment of molecules containing cis-diol functionalities.[1][2] This method has become indispensable in fields like proteomics, glycomics, and metabolomics for the targeted isolation of glycoproteins, glycopeptides, ribonucleosides, saccharides, and catecholamines.[1][3][4] Unlike immunoaffinity methods that rely on specific biological recognition, BAC leverages a reversible covalent interaction, offering broad-spectrum selectivity for any molecule bearing the cis-diol group.[1][2][3] This unique characteristic makes it a cost-effective and stable alternative to lectin-based affinity chromatography for glycoprotein analysis.[5]

These application notes provide a comprehensive guide for researchers on the principles, preparation, and application of boronic acid-based materials for affinity chromatography. We will delve into the underlying chemistry, provide detailed, field-proven protocols for the synthesis of affinity media, and offer insights into optimizing separation performance.

The Principle of Boronate Affinity: A pH-Mediated Reversible Covalent Bond

The cornerstone of boronate affinity chromatography is the reversible formation of a cyclic ester between a boronic acid ligand and a cis-diol group on the target molecule.[1][3][6] This interaction is highly dependent on the pH of the surrounding environment.

In an aqueous solution, boronic acid exists in equilibrium between a trigonal planar form (sp²) and a tetrahedral boronate anion (sp³).[1][5][7] Under alkaline conditions (pH > pKa of the boronic acid), the equilibrium shifts towards the tetrahedral boronate anion.[1][5] This sp³ hybridized form is the active state that readily reacts with cis-diols to form a stable five- or six-membered cyclic ester.[1][3]

Conversely, under acidic conditions (pH << pKa of the ligand), the equilibrium favors the trigonal form, which has a very weak affinity for cis-diols.[1][5] This causes the dissociation of the cyclic ester and the release of the bound molecule. This pH-controlled capture and release mechanism is the key to the successful application of BAC.[1][2][3][7]

Visualizing the Mechanism of Boronate Affinity

Boronate_Affinity_Mechanism cluster_binding Binding (Alkaline pH) cluster_elution Elution (Acidic pH) Boronic_Acid_Trigonal Trigonal Boronic Acid (sp²) R-B(OH)₂ Boronate_Anion Tetrahedral Boronate Anion (sp³) R-B(OH)₃⁻ Boronic_Acid_Trigonal->Boronate_Anion + OH⁻ Hydroxide {OH⁻} Cyclic_Ester Cyclic Boronate Ester R-B(-O-R'-O-) Boronate_Anion->Cyclic_Ester + cis-Diol Cis_Diol cis-Diol Molecule HO-R'-OH Water_Binding {2H₂O} Cyclic_Ester_Elution Cyclic Boronate Ester Boronic_Acid_Trigonal_Elution Trigonal Boronic Acid Cyclic_Ester_Elution->Boronic_Acid_Trigonal_Elution + 2H⁺ Cis_Diol_Elution cis-Diol Molecule Proton {2H⁺}

Caption: pH-dependent reversible covalent interaction between boronic acid and a cis-diol molecule.

Designing Your Boronic Acid Affinity Medium: Key Considerations

The performance of a boronate affinity chromatography system is critically dependent on the choice of the support matrix, the boronic acid ligand, and the method of immobilization.

The Support Matrix: The Foundation of Your Affinity Resin

The ideal support matrix should be hydrophilic, chemically and mechanically stable, and possess a high surface area for ligand immobilization. It should also exhibit low non-specific binding of biomolecules.

Support MaterialAdvantagesDisadvantages
Agarose Highly hydrophilic, low non-specific binding, macroporous structure allows for good accessibility for large biomolecules.[8]Mechanically less stable under high pressures.
Silica Mechanically robust, suitable for high-performance liquid chromatography (HPLC).[9]Can exhibit non-specific binding via silanol groups; may require surface modification.
Polymeric Resins High chemical stability, wide range of available chemistries and porosities.[10]Can be hydrophobic, leading to non-specific binding; may require hydrophilic coating.
Magnetic Nanoparticles High surface area-to-volume ratio, rapid separation using an external magnetic field.[11][12]Potential for aggregation, can be challenging to pack into columns for traditional chromatography.

For general laboratory-scale purification of glycoproteins, agarose-based supports like Sepharose are a common and effective choice due to their excellent biocompatibility.[8]

The Boronic Acid Ligand: Tuning Specificity and Binding Strength

While various boronic acid derivatives can be used, 3-aminophenylboronic acid (APBA) is one of the most commonly employed ligands due to its chemical stability and the presence of an amino group that facilitates straightforward immobilization.[5]

The pKa of the boronic acid is a crucial parameter as it dictates the optimal binding pH.[13] Electron-withdrawing groups on the phenyl ring can lower the pKa, enabling binding at or near physiological pH, which can be advantageous for sensitive biomolecules.[7][13]

Immobilization Chemistry: Covalently Linking the Ligand

The method used to couple the boronic acid ligand to the support matrix is critical for the stability and performance of the affinity resin. The goal is to achieve a high ligand density without compromising the activity of the boronic acid.

Experimental Protocols: Step-by-Step Guide to Preparing Boronic Acid Affinity Resins

Here, we provide a detailed protocol for the preparation of a 3-aminophenylboronic acid-agarose affinity resin, a widely used and effective medium for glycoprotein capture.

Protocol 1: Preparation of 3-Aminophenylboronic Acid-Agarose

This protocol describes the immobilization of 3-aminophenylboronic acid (APBA) onto an epoxy-activated agarose support.

Materials:

  • Epoxy-activated agarose beads (e.g., Sepharose 6B)

  • 3-Aminophenylboronic acid (APBA)

  • Coupling Buffer: 0.1 M Sodium borate buffer, pH 9.0

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer A: 0.1 M Acetic acid

  • Wash Buffer B: 0.1 M Tris-HCl, pH 8.0 containing 0.5 M NaCl

  • Storage Buffer: 20% Ethanol in deionized water

  • Glass sintered funnel

  • Reaction vessel with gentle agitation (e.g., end-over-end rotator)

Procedure:

  • Washing the Agarose Support:

    • Measure out the desired volume of epoxy-activated agarose slurry into a glass sintered funnel.

    • Wash the beads thoroughly with 10-15 bed volumes of deionized water to remove any storage solution.

  • Ligand Coupling:

    • Prepare a solution of APBA in the Coupling Buffer. A typical concentration is 10-20 mg of APBA per mL of agarose gel.

    • Transfer the washed agarose beads to a reaction vessel.

    • Add the APBA solution to the agarose beads.

    • Incubate the mixture overnight at room temperature with gentle end-over-end rotation. This allows for the efficient reaction between the epoxy groups on the agarose and the amino group of APBA.

  • Blocking Unreacted Epoxy Groups:

    • After the coupling reaction, collect the agarose beads on a glass sintered funnel and wash away the unreacted APBA with 5-10 bed volumes of Coupling Buffer.

    • Transfer the beads to a fresh reaction vessel and add 2 bed volumes of Blocking Buffer.

    • Incubate for 2-4 hours at room temperature with gentle agitation to block any remaining active epoxy groups.

  • Washing the Affinity Resin:

    • Collect the beads on a glass sintered funnel.

    • Perform a series of alternating pH washes to remove any non-covalently bound molecules.

      • Wash with 5 bed volumes of Wash Buffer A (acidic wash).

      • Wash with 5 bed volumes of Wash Buffer B (basic, high salt wash).

    • Repeat this wash cycle three times.

    • Finally, wash the resin with 10-15 bed volumes of deionized water until the pH of the filtrate is neutral.

  • Storage:

    • Resuspend the prepared boronic acid-agarose resin in Storage Buffer (20% ethanol) at a 1:1 slurry ratio.

    • Store the resin at 4°C. The prepared resin is stable for several months.

Visualizing the Synthesis Workflow

Synthesis_Workflow start Start: Epoxy-Activated Agarose wash1 Wash with Deionized Water start->wash1 coupling Incubate with 3-Aminophenylboronic Acid (pH 9.0, Overnight) wash1->coupling wash2 Wash with Coupling Buffer coupling->wash2 blocking Block with Tris-HCl (pH 8.0, 2-4 hours) wash2->blocking wash3 Alternating pH Washes (Acidic and Basic/High Salt) blocking->wash3 wash4 Wash with Deionized Water until Neutral wash3->wash4 storage Store in 20% Ethanol at 4°C wash4->storage end End: Boronic Acid-Agarose Resin storage->end

Caption: Workflow for the preparation of boronic acid-agarose affinity resin.

Application Protocol: Glycoprotein Enrichment using Boronic Acid Affinity Chromatography

This protocol outlines the general procedure for enriching glycoproteins from a complex protein mixture using the prepared boronic acid-agarose resin.

Materials:

  • Prepared Boronic Acid-Agarose Resin

  • Chromatography column

  • Binding/Wash Buffer: 50 mM Ammonium acetate, pH 8.5

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0 or 100 mM Sorbitol in Binding/Wash Buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Protein sample

Procedure:

  • Column Packing and Equilibration:

    • Pack the boronic acid-agarose resin into a suitable chromatography column.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Sample Loading:

    • Prepare the protein sample in the Binding/Wash Buffer. Ensure the pH of the sample is adjusted to the binding pH.

    • Load the sample onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 10-15 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound glycoproteins using one of the following methods:

      • pH Elution: Apply the Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0) to the column. Collect fractions and immediately neutralize them with Neutralization Buffer to preserve protein activity.

      • Competitive Elution: Apply a buffer containing a competing cis-diol, such as sorbitol (e.g., 100 mM Sorbitol in Binding/Wash Buffer), to displace the bound glycoproteins.[1]

  • Regeneration:

    • To reuse the column, wash it with 5 CV of Elution Buffer, followed by 10 CV of deionized water.

    • Re-equilibrate the column with Binding/Wash Buffer for the next use or store it in 20% ethanol at 4°C.

Troubleshooting and Optimization

  • Low Yield of Target Protein:

    • Check Binding pH: Ensure the pH of the binding buffer and sample is optimal for the pKa of your boronic acid ligand.

    • Increase Incubation Time: For batch purification, increase the incubation time of the sample with the resin.

    • Ligand Density: The ligand density might be too low. Consider optimizing the coupling reaction.

  • High Non-Specific Binding:

    • Increase Ionic Strength of Wash Buffer: Adding NaCl (e.g., 0.5 M) to the wash buffer can help disrupt ionic interactions.

    • Hydrophobic Interactions: For some boronic acid ligands and samples, hydrophobic interactions can be an issue.[5] Adding a non-ionic detergent (e.g., 0.1% Tween-20) to the buffers might help.

  • Poor Resolution:

    • Optimize Elution Gradient: If using a pH or competitive elution gradient, a shallower gradient may improve separation.

    • Flow Rate: Reduce the flow rate during sample loading, washing, and elution to allow for better equilibration.

Conclusion

The preparation of boronic acid-based materials for affinity chromatography is a straightforward and highly effective method for the purification of cis-diol-containing biomolecules. By understanding the underlying principles of boronate affinity and carefully controlling the synthesis and application parameters, researchers can develop robust and reliable purification strategies. The protocols and guidelines presented here provide a solid foundation for implementing this powerful technique in a variety of research and development settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As one of the most powerful and versatile methods for forging carbon-carbon bonds, its successful implementation is critical in pharmaceutical, agrochemical, and materials science research.[1][2] However, the reaction's complexity, involving a delicate interplay between the catalyst, ligand, base, and solvent, can present significant challenges.[3]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during Suzuki coupling experiments in a direct question-and-answer format.

Q1: My reaction shows low to no yield. What are the primary factors to investigate?

When a Suzuki coupling fails, a systematic review of the reaction components and conditions is essential. The issue often lies with catalyst activity, oxygen contamination, or suboptimal reagent choices.

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalytic species is Palladium(0). If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ for the catalytic cycle to begin.[3][4] This reduction can be inefficient or fail if the conditions are not optimal.

    • Solution: Ensure your palladium source is from a reliable, fresh supply. Consider switching to a more robust, air-stable Pd(0) source or a modern pre-catalyst (e.g., a Buchwald G3 Palladacycle) that efficiently generates the active Pd(0) species.[4][5] If necessary, incrementally increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.[5]

  • Oxygen Contamination: Oxygen can oxidatively degrade the Pd(0) catalyst and promote the unwanted homocoupling of boronic acids, leading to reduced yields of the desired product.[3][4]

    • Solution: Rigorous degassing of the solvent and reaction mixture is crucial. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using a series of freeze-pump-thaw cycles. Ensure the reaction is maintained under a positive pressure of inert gas throughout.[4][6]

  • Suboptimal Base or Solvent: The choice of base and solvent are critically linked. The base must be sufficiently strong to activate the boronic acid for transmetalation but not so strong that it degrades your starting materials or product.[4][7] Its effectiveness is highly dependent on its solubility in the chosen solvent system.

    • Solution: If using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[8] If solubility is an issue, consider a different solvent system (see Table 3) or add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[8] Ensure inorganic bases are finely powdered to maximize surface area.[4]

  • Poor Reagent Purity or Stability: Boronic acids, especially certain heteroaryl derivatives, can degrade over time through processes like protodeboronation.[4][9]

    • Solution: Verify the purity of your boronic acid and aryl halide. Use fresh reagents whenever possible. If the boronic acid is known to be unstable, consider converting it to a more stable boronate ester (e.g., a pinacol or MIDA ester) before use.[3][9]

Workflow: Initial Troubleshooting for Low Yield

start Low / No Yield Observed check_catalyst 1. Verify Catalyst Activity - Use fresh Pd source - Consider a Pd(0) precatalyst start->check_catalyst check_inertness 2. Ensure Inert Atmosphere - Degas solvent thoroughly - Maintain positive N2/Ar pressure check_catalyst->check_inertness check_reagents 3. Assess Reagents - Check purity of boronic acid & halide - Use fresh base check_inertness->check_reagents check_conditions 4. Review Conditions - Is stirring vigorous enough? - Is temperature optimal? check_reagents->check_conditions re_run Re-run Experiment check_conditions->re_run

Caption: A decision tree for initial low-yield troubleshooting.

Q2: I am observing significant protodeboronation of my boronic acid. How can I prevent this?

Protodeboronation is the undesired replacement of the C-B bond with a C-H bond. This side reaction is a common plague, particularly with electron-rich or heteroaryl boronic acids, as it consumes the nucleophilic partner.[10][11]

Potential Causes & Solutions:

  • Presence of Water: Water is the primary proton source for this side reaction.[4]

    • Solution: Switch to anhydrous reaction conditions. Use dry solvents and ensure the base is anhydrous. This can significantly suppress protodeboronation.[4][5]

  • Base-Mediated Decomposition: Strong bases, especially in aqueous media, can accelerate the rate of protodeboronation.[10][11]

    • Solution: Use a milder base. Bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) are often effective at promoting the coupling while minimizing this side reaction compared to stronger bases like NaOH or K₃PO₄.[4]

  • Inherent Instability of the Boronic Acid: Some boronic acids are intrinsically unstable under coupling conditions.

    • Solution 1 (Slow Release): Convert the boronic acid to a more stable derivative, such as an organotrifluoroborate or an N-methyliminodiacetic acid (MIDA) boronate ester.[3][11] These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[11][12]

    • Solution 2 (Optimize for Speed): Use a more active catalyst system (e.g., a highly active Buchwald ligand) to accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[13]

Q3: My main side-product is the homocoupling of my boronic acid. What causes this and how can I stop it?

Homocoupling results in a biaryl product derived from two molecules of the boronic acid. It is a key indicator of specific flaws in the reaction setup.

Potential Causes & Solutions:

  • Presence of Oxygen: As mentioned, oxygen can facilitate the oxidative processes that lead to homocoupling.[3] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling.[3]

    • Solution: Ensure the reaction is rigorously degassed and maintained under a strictly inert atmosphere.[4]

  • Excess Pd(II) Species: Homocoupling is often promoted by Pd(II) species. If a Pd(II) salt is used as a precatalyst, its reduction to the active Pd(0) may be slow or incomplete, leaving excess Pd(II) to catalyze the side reaction.[3]

    • Solution: Use a Pd(0) source directly, such as Pd(PPh₃)₄.[5] Alternatively, ensure your conditions are optimized for the rapid in-situ reduction of your Pd(II) precatalyst.

  • Ligand Choice: The steric and electronic properties of the ligand can influence the relative rates of cross-coupling versus homocoupling.

    • Solution: Employing bulky, electron-rich phosphine ligands can often suppress homocoupling by sterically disfavoring the formation of the homocoupled palladium intermediate and accelerating the desired reductive elimination step.[5][14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki coupling?

The base is not merely a spectator; it is an essential activator in the catalytic cycle. Organoboronic acids are generally not nucleophilic enough to transmetalate directly with the palladium(II) intermediate.[1] The base performs several crucial functions:

  • Activation of the Boronic Acid: The primary role of the base is to react with the boronic acid to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[7][15] This activation enhances the polarization of the organic group, making it "eager" to transfer from boron to palladium.[15]

  • Formation of a Reactive Palladium Complex: The base can also react with the Pd(II)-halide complex formed after oxidative addition, replacing the halide with a basic anion (e.g., hydroxide or alkoxide). This intermediate is often more reactive towards the boronate species in the transmetalation step.[1][10]

  • Acceleration of Reductive Elimination: In some systems, the base has been shown to accelerate the final reductive elimination step, which regenerates the active Pd(0) catalyst.[1]

The choice of base is therefore a critical parameter that must be optimized based on the pKa of the boronic acid and the sensitivity of the substrates.[7][16]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reagents Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdOR Ar-Pd(II)L_n-OR (Base Adduct) ArPdX->ArPdOR Ligand Exchange (+ Base, - HX) Transmetalation [Ar-Pd(II)L_n-R'] (Transmetalation Complex) ArPdOR->Transmetalation Transmetalation (+ R'-B(OH)2) Transmetalation->Pd0 Reductive Elimination (- Ar-R') center ArX Ar-X Boronic R'-B(OH)2 + Base Product Ar-R'

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3][17]

Q2: How do I choose the right palladium catalyst and ligand for my specific substrates?

The catalyst system—the combination of the palladium source and the ligand—is the engine of the reaction. The optimal choice depends heavily on the electronic and steric properties of your coupling partners (the aryl halide and the boronic acid).

  • For Electron-Rich Aryl Halides or Aryl Chlorides: These substrates undergo oxidative addition more slowly. To overcome this, use a catalyst system with bulky, electron-donating ligands.[14][18] Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are excellent choices as they accelerate the oxidative addition and reductive elimination steps.[5][19]

  • For Sterically Hindered Substrates: Substrates with bulky groups near the reaction center require ligands that are also sterically demanding. This bulkiness promotes the final reductive elimination step, which can otherwise be slow.[20] Ligands like tBu₃P or the Buchwald family are often effective.

  • For Base-Sensitive Substrates: If your molecule contains functional groups that are sensitive to strong bases (e.g., esters), you may need to use milder conditions.[15] In such cases, using a more active catalyst allows the reaction to proceed at lower temperatures or with a weaker base like KF or K₃PO₄.[5][21]

Table 1: Selector Guide for Common Ligand Classes
Ligand ClassKey FeaturesTypical Substrates
Triarylphosphines (e.g., PPh₃)The "classic" ligand; good for general-purpose couplings of aryl iodides and bromides.Activated aryl bromides/iodides, simple boronic acids.
Buchwald Ligands (e.g., XPhos, SPhos)Bulky, electron-rich biaryl phosphines. Highly active.[18]Aryl chlorides, sterically hindered substrates, electron-rich systems.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable Pd complexes.[19][20]Challenging couplings, including those with deactivated aryl chlorides.
Bidentate Phosphines (e.g., dppf)Can stabilize the catalyst; often used in robust, high-temperature reactions.General aryl bromides and iodides; can be less active for chlorides.
Q3: Which solvent system is best for my reaction?

The solvent must dissolve the aryl halide and the catalyst complex, while also being compatible with the chosen base. There is no single "best" solvent, and a solvent screen is often a valuable part of optimization.[2][22]

  • Aprotic Ethereal Solvents (Dioxane, THF): These are very common and versatile solvents. They often require a water co-solvent (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio) to dissolve the inorganic base.[3][8]

  • Aromatic Solvents (Toluene, Xylenes): Toluene is another excellent choice, particularly for less polar substrates and higher reaction temperatures. It is also typically used in a biphasic system with water.[3]

  • Polar Aprotic Solvents (DMF, DMAc): These solvents can be useful when dealing with poorly soluble substrates.[3] However, they can be difficult to remove and may lead to side reactions at high temperatures.[21]

  • Alcohols (Ethanol, n-Butanol): Sometimes used as part of a solvent mixture, they can help solubilize both organic and inorganic components.

Table 2: Common Solvents and Their Properties
SolventBoiling Point (°C)PolarityCommon Use Case
1,4-Dioxane 101LowGeneral purpose, often with H₂O.[3]
Toluene 111LowHigher temperatures, less polar substrates.[3]
Tetrahydrofuran (THF) 66MediumLower temperature reactions.
Dimethylformamide (DMF) 153HighFor substrates with poor solubility.[3]
2-Methyl-THF 80LowGreener alternative to THF, good phase separation with water.[14]
Q4: When should I use a boronic ester instead of a boronic acid?

The choice between a boronic acid and a boronate ester is a trade-off between reactivity and stability.[9]

  • Use a Boronic Acid when:

    • The boronic acid is a stable, crystalline solid.

    • High reactivity and faster reaction times are desired.[9]

  • Use a Boronate Ester (e.g., pinacol ester) when:

    • The corresponding boronic acid is unstable, prone to decomposition, or difficult to purify.[9]

    • You are performing a multi-step synthesis and require a robust intermediate that can withstand other reaction conditions.

    • Reproducibility is paramount, as esters are often of higher purity and have a longer shelf-life.[9]

While boronate esters are more stable, they are generally less reactive. Therefore, using an ester may require more forcing conditions (higher temperature, more active catalyst) to achieve a comparable reaction rate to the parent boronic acid.[9]

Q5: How do I properly set up and degas my reaction?

A proper experimental setup is fundamental to achieving reproducible and high-yielding results.

Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Setup: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), the boronic acid (1.1–1.5 equiv.), and the finely powdered base (2.0–3.0 equiv.).[4][8]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and any additional ligand if required.[4]

  • Solvent Addition: Add the previously degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Degassing (Sparging): Bubble the inert gas through the stirred reaction mixture via a long needle for 15-30 minutes.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Phenylboronic Acid Reactions & Protodeboronation Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a common yet often frustrating challenge in cross-coupling chemistry: the protodeboronation of phenylboronic acids. This undesired side reaction, where a proton replaces the boronic acid group, can significantly lower yields and complicate purification.[1][2][3] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and ensure the integrity of your synthetic routes.

Troubleshooting Guide: Addressing Protodeboronation in Real-Time

This section is dedicated to active troubleshooting. If you are currently facing issues with a reaction, these targeted Q&As will help you diagnose and solve the problem.

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield, and I've identified the corresponding arene byproduct. How can I confirm protodeboronation is the culprit?

A1: The presence of the arene byproduct (Ar-H) corresponding to your starting boronic acid (Ar-B(OH)₂) is the classic signature of protodeboronation.[3] You can confirm this by analyzing your crude reaction mixture using standard techniques like LC-MS, GC-MS, or ¹H NMR spectroscopy. A significant peak corresponding to the mass or spectrum of the deboronated compound, coupled with a low yield of your desired biaryl product, strongly indicates that protodeboronation is a competing and significant pathway in your reaction.

Q2: I'm observing significant protodeboronation. What are the most likely causes in my reaction setup?

A2: Protodeboronation is highly sensitive to reaction conditions.[1] Several factors could be at play:

  • pH and Base: The reaction pH is a critical factor.[4][5][6] While Suzuki-Miyaura couplings require a base to form the reactive boronate species ([ArB(OH)₃]⁻), excessively basic conditions can dramatically accelerate protodeboronation.[7][8] The choice and strength of the base are paramount.

  • Temperature: Higher reaction temperatures, while often used to drive sluggish couplings, also increase the rate of protodeboronation.[9][10]

  • Water Content: Water acts as the proton source for the C-B bond cleavage.[2][11] While aqueous bases are common, excessive or uncontrolled amounts of water can be detrimental.

  • Catalyst System: The palladium catalyst and associated ligands can influence the rate of this side reaction.[2] It has been shown that bulky phosphine ligands, often employed for challenging couplings, can paradoxically promote palladium-catalyzed protodeboronation.[12][13]

  • Substrate Electronics: Phenylboronic acids with electron-withdrawing substituents can be more susceptible to certain protodeboronation mechanisms.[9][14] Conversely, those with electron-donating groups can also undergo thermal protodeboronation under certain conditions.[11]

Q3: My reaction is failing even at moderate temperatures. Could my boronic acid be degrading before the reaction even starts?

A3: Absolutely. Phenylboronic acids, particularly certain heteroaromatic or electronically sensitive derivatives, can be unstable.[11] Improper storage and handling are common sources of reagent degradation. Phenylboronic acids can be hygroscopic and sensitive to air and moisture.[15][16] It is crucial to store them in a cool, dry place, preferably under an inert atmosphere.[15][16][17][18] Before starting your reaction, it's good practice to verify the purity of your boronic acid, especially if it's from an older stock.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the theory and prevention of protodeboronation, helping you to design more robust experiments from the outset.

Q4: What is the underlying mechanism of protodeboronation?

A4: Protodeboronation is the protonolysis of the C-B bond.[1] The mechanism is highly pH-dependent and can proceed through several pathways.[19]

  • Base-Catalyzed: This is the most common pathway in Suzuki-Miyaura reactions. The base (e.g., OH⁻) attacks the Lewis acidic boron atom to form a tetrahedral boronate anion ([ArB(OH)₃]⁻).[7] This species is more electron-rich and susceptible to protonolysis by water, where a proton replaces the boronic acid group.[1][6] For highly electron-deficient systems, the mechanism can even involve the liberation of a transient aryl anion.[14][20]

  • Acid-Catalyzed: Under acidic conditions, a different mechanism occurs where the boronic acid is protonated, facilitating the cleavage of the C-B bond.[1][9]

The interplay between the boronic acid, its boronate form, and the pH of the medium dictates the predominant pathway and rate of decomposition.

Protodeboronation_Pathways cluster_suzuki Desired Suzuki Cycle cluster_proto Undesired Protodeboronation ArBOH2_S ArB(OH)₂ ArPdL2X Ar-Pd(II)-X ArBOH2_S->ArPdL2X Transmetalation ArAr Ar-Ar' (Product) ArPdL2X->ArAr Reductive Elimination ArBOH2_P ArB(OH)₂ ArBOH3 [ArB(OH)₃]⁻ (Boronate) ArBOH2_P->ArBOH3 + OH⁻ ArH Ar-H (Byproduct) ArBOH3->ArH + H₂O - B(OH)₃ - OH⁻ ArBOH2_start Phenylboronic Acid (Starting Material) ArBOH2_start->ArBOH2_S ArBOH2_start->ArBOH2_P

Figure 1. Competing Suzuki coupling and protodeboronation pathways.
Q5: How can I strategically select my reaction base to minimize protodeboronation?

A5: The choice of base is a critical parameter. While a base is necessary, a very strong base or high concentration can be detrimental.

  • Milder Bases: Consider using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc).[10] These are often sufficient to promote the catalytic cycle without drastically increasing the rate of protodeboronation.

  • Screening: If you are working with a particularly sensitive substrate, it is advisable to screen a panel of bases to find the optimal balance between reactivity and stability.

BasepKa (conjugate acid)Typical Observation
NaOH, KOH ~15.7Very strong; can accelerate protodeboronation significantly.
K₂CO₃, Cs₂CO₃ ~10.3Common and effective; cesium salts can sometimes offer better solubility and results.
K₃PO₄ ~12.3Often a good choice for sensitive substrates, providing a balance of basicity.
KOAc ~4.76A weak base that can be effective in certain systems, minimizing side reactions.[10]

Table 1: Comparison of common bases used in Suzuki-Miyaura reactions and their general impact on protodeboronation.

Q6: Are there alternatives to using the free boronic acid that are more stable?

A6: Yes, this is one of the most effective strategies to combat protodeboronation. Using a boronic acid derivative that acts as a "slow-release" reservoir of the active reagent can keep the instantaneous concentration of the unstable free boronic acid low, allowing the desired coupling to outcompete the decomposition.[1][21]

  • Pinacol Esters (Ar-Bpin): These are perhaps the most common derivatives. They are generally more stable than the corresponding boronic acids and can be easily prepared and purified.[8][22]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids.[21][23] They offer a very slow, controlled release of the boronic acid, making them ideal for highly unstable substrates.

  • Potassium Organotrifluoroborates (Ar-BF₃K): These salts are also highly stable crystalline solids and are excellent coupling partners. They slowly hydrolyze under reaction conditions to generate the active boronic acid.[1]

Slow_Release_Strategy Protected Stable Boronic Ester (e.g., Ar-Bpin, Ar-MIDA) Free_BA Free Boronic Acid ArB(OH)₂ (Low Concentration) Protected->Free_BA Slow Hydrolysis (Rate-Limiting) Coupling Suzuki-Miyaura Coupling Free_BA->Coupling Fast Protodeboronation Protodeboronation Free_BA->Protodeboronation Slow Product Desired Product Coupling->Product Byproduct Byproduct Protodeboronation->Byproduct

References

Technical Support Center: Synthesis of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized for its dual functionality: a boronic acid moiety capable of forming reversible covalent bonds with diols (e.g., sugars) and a tertiary amine side-chain that imparts specific solubility and binding properties.

The most direct and common synthetic route is the amide coupling between 3-carboxyphenylboronic acid and N,N-dimethylethylenediamine. While conceptually straightforward, this reaction presents several challenges that can lead to suboptimal yields and purification difficulties. The inherent reactivity of the boronic acid group, potential for side reactions, and the properties of the starting materials and product require careful consideration and optimization.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and consistently achieve high yields of pure product.

Reaction Overview

The synthesis involves the formation of an amide bond between a carboxylic acid and a primary amine, a cornerstone transformation in organic chemistry.

Reaction_Scheme cluster_reagents Coupling Reagents (e.g., EDC, HOBt) Anhydrous Solvent (e.g., DMF) R1 3-Carboxyphenylboronic Acid reagents_label plus + R2 N,N-Dimethylethylenediamine P This compound reagents_label->P

Figure 1: General amide coupling reaction scheme.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low or I'm seeing no product formation. What are the primary factors to investigate?

Answer: Low or no yield is a common issue that can typically be traced back to a few critical factors. The primary culprits are often related to reagent quality, the presence of water, and suboptimal activation of the carboxylic acid.[1]

  • Water Contamination (Hydrolysis): The activated carboxylic acid intermediate is highly susceptible to hydrolysis.[1] Any moisture in the reaction vessel, solvents, or reagents will quench this intermediate, reverting it to the starting carboxylic acid and preventing amide formation.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF, DCM) from a sealed bottle or freshly dried over molecular sieves. Use fresh, high-purity reagents.

  • Inefficient Carboxylic Acid Activation: The reaction relies on a coupling reagent to convert the carboxylic acid's hydroxyl group into a good leaving group. If this activation is incomplete, the reaction will not proceed efficiently.[1]

    • Solution:

      • Pre-activation: Stir the 3-carboxyphenylboronic acid with the coupling reagent (e.g., HATU or EDC/HOBt) for 15-30 minutes before adding the N,N-dimethylethylenediamine. This ensures the activated intermediate is formed before the amine is introduced.[1]

      • Reagent Choice: Consider using a more powerful coupling reagent. While EDC is common, uronium-based reagents like HATU or HBTU are often more efficient, especially for less reactive partners.[2]

  • Amine Basicity and Salt Formation: N,N-dimethylethylenediamine is basic and can react with the acidic 3-carboxyphenylboronic acid in an acid-base reaction. This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling.[1]

    • Solution: Include a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in the reaction mixture (typically 2-3 equivalents). This base will neutralize any generated acids (like HCl if using EDC·HCl) and prevent the protonation of the primary amine substrate.

  • Boronic Acid Side Reactions: Boronic acids can undergo self-condensation via dehydration to form cyclic trimers known as boroxines.[3] These boroxines are often less soluble and can be less reactive, effectively removing the starting material from the reaction.

    • Solution: Strictly anhydrous conditions are key. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help.

Troubleshooting_Workflow Start Low / No Yield Check_Water 1. Verify Anhydrous Conditions Start->Check_Water Check_Reagents 2. Assess Reagent Quality & Stoichiometry Check_Water->Check_Reagents Issue persists Success Yield Improved Check_Water->Success Problem solved Optimize_Activation 3. Optimize Coupling Protocol Check_Reagents->Optimize_Activation Issue persists Check_Reagents->Success Problem solved Check_Base 4. Add Non-Nucleophilic Base (e.g., DIPEA) Optimize_Activation->Check_Base Issue persists Optimize_Activation->Success Problem solved Consider_Side_Reactions 5. Investigate Side Reactions Check_Base->Consider_Side_Reactions Issue persists Check_Base->Success Problem solved Consider_Side_Reactions->Success Problem solved

Figure 2: Troubleshooting workflow for low reaction yield.

Question 2: How do I choose the right coupling reagent for this synthesis?

Answer: The choice of coupling reagent is a critical parameter that balances reactivity, cost, and ease of workup. For this specific synthesis, carbodiimide and uronium-based reagents are the most common choices.

Coupling Reagent SystemProsConsWorkup Considerations
EDC / HOBt Cost-effective; widely available.[4]Can be less effective for hindered substrates; EDC can be a skin sensitizer.Water-soluble dicyclohexylurea (DCU) byproduct is easily removed with aqueous washes.
DCC / DMAP Highly effective and inexpensive.Dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, requiring filtration for removal, which can be cumbersome.[4]
HATU / DIPEA Very high reactivity and fast reaction times; low rates of side reactions.[2]More expensive; can be sensitive to moisture.Byproducts are generally water-soluble and easily removed during aqueous workup.
PyBOP / DIPEA Similar to HATU in reactivity; good for preventing racemization in chiral systems (not applicable here, but a general feature).Expensive; produces a carcinogenic byproduct (HMPA).Byproducts are water-soluble.

Recommendation: Start with EDC / HOBt due to its cost-effectiveness and straightforward workup. If yields remain low after optimizing other conditions, switching to HATU is a reliable strategy for increasing reactivity and driving the reaction to completion.[1][2]

Question 3: The purification of my final product by silica gel chromatography is problematic. What are the best practices?

Answer: Purifying boronic acids on standard silica gel is notoriously difficult.[5] The Lewis acidic boron center interacts strongly with the acidic silanol groups on the silica surface, leading to peak tailing, low recovery, and sometimes decomposition.[5][6] The basic amine in your product further complicates this.

Here are more effective purification strategies:

  • Acid-Base Extraction: This is often the most effective method.

    • Step 1 (Remove non-basic impurities): Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate). Wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove unreacted 3-carboxyphenylboronic acid and HOBt.

    • Step 2 (Isolate product): Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine on your product will be protonated, pulling the product into the aqueous layer.

    • Step 3 (Recover product): Wash the acidic aqueous layer with an organic solvent (e.g., Ether or DCM) to remove any remaining neutral organic impurities.

    • Step 4 (Final isolation): Carefully basify the aqueous layer with NaOH or Na₂CO₃ to a pH of ~8-9. The product will now be neutral and can be extracted back into an organic solvent like Ethyl Acetate or DCM. Drying and evaporating the solvent should yield the pure product.[7]

  • Recrystallization: If a solid is obtained, recrystallization can be highly effective. Experiment with solvent systems like Ethyl Acetate/Hexanes, Methanol/Water, or Acetonitrile.[6]

  • Specialized Chromatography: If chromatography is necessary, avoid standard silica gel.

    • Neutral Alumina: Less acidic than silica and can give better results.[6]

    • Reverse-Phase Chromatography (C18): This is often the best chromatographic method for polar, ionizable compounds like this. Use a mobile phase of Acetonitrile/Water with a modifier like TFA or formic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis using EDC and HOBt

This protocol is a standard, cost-effective method for the amide coupling.

Materials:

  • 3-Carboxyphenylboronic acid (1.0 eq)

  • N,N-Dimethylethylenediamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-carboxyphenylboronic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (aim for a concentration of ~0.1-0.5 M).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve N,N-dimethylethylenediamine (1.1 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DMF.

  • Add the amine/DIPEA solution dropwise to the stirred reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting carboxylic acid.

  • Work-up: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate and water. b. Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Proceed with purification via acid-base extraction (Protocol 2) or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of HOBt in this reaction? A1: In carbodiimide-mediated couplings, the carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can rearrange into an inactive N-acylurea byproduct. HOBt acts as an additive that rapidly traps the O-acylisourea to form an HOBt-active ester. This new intermediate is less prone to side reactions and reacts cleanly with the amine to form the desired amide, improving efficiency and minimizing byproducts.[1][4]

Mechanism RCOOH R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl EDC EDC EDC->O_acyl N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Slow Rearrangement HOBt_ester HOBt Active Ester O_acyl->HOBt_ester Fast Trapping HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide Amine R'-NH2 Amine->Amide

Figure 3: Role of HOBt in suppressing side reactions.

Q2: Can I protect the boronic acid group before the coupling reaction? A2: Yes, protecting the boronic acid is a valid strategy, particularly if the standard coupling conditions fail or if other functional groups in the molecule require harsh reaction conditions incompatible with a free boronic acid. The most common protecting group is a pinacol ester, which can be formed by reacting the boronic acid with pinacol under dehydrating conditions.[8] Another popular option is the N-methyliminodiacetic acid (MIDA) boronate, which is very stable to a wide range of reaction conditions but can be deprotected under mild aqueous basic conditions.[9][10] However, for a standard amide coupling, protection is often an unnecessary extra step.

Q3: My starting 3-carboxyphenylboronic acid is old. Does its quality matter? A3: Absolutely. Boronic acids can degrade over time, primarily through the formation of boroxines (dehydrated trimers).[3] While this is a reversible equilibrium, significant boroxine formation means the effective concentration of the active monomeric boronic acid is lower than you calculate. It is always recommended to use fresh, high-purity starting materials for the best results. If you suspect degradation, you can sometimes break up the boroxine by dissolving the material in a solvent with a small amount of water and then rigorously drying it again before use, but using a fresh batch is preferable.

References

Technical Support Center: Navigating the Challenges of Boronic Acids in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acids. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the use of boronic acids in aqueous environments. Boronic acids are invaluable reagents in organic synthesis and medicinal chemistry; however, their use in aqueous media presents a unique set of challenges.[1][2][3][4] This resource will equip you with the knowledge to anticipate and overcome these hurdles, ensuring the success of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with boronic acids in aqueous solutions.

FAQ 1: Why is my boronic acid insoluble in my aqueous buffer?

Low aqueous solubility is a significant obstacle for many boronic acids, particularly those with non-polar organic substituents.[5][6][7][8][9] For instance, the solubility of unsubstituted phenylboronic acid in water at 20°C is only about 1.9 g/100g H₂O, and this can be even lower for substituted analogues.[6][7]

Quick Troubleshooting:

  • pH Adjustment: The solubility of some boronic acids can be influenced by pH. Depending on the pKa of your specific boronic acid, adjusting the pH of your buffer might increase solubility.

  • Co-solvents: The use of polar organic co-solvents like DMSO, THF, or acetonitrile can improve the solubility of boronic acids in aqueous mixtures.[3]

  • Complexation with Polyols: Adding monosaccharides (like fructose or mannitol) or other polyols can significantly enhance the solubility of boronic acids.[5] This is attributed to the formation of more soluble boronate esters.[5]

FAQ 2: My reaction yield is low, and I suspect my boronic acid is degrading. What are the likely causes?

Boronic acids are susceptible to several degradation pathways in aqueous media, primarily protodeboronation and oxidation.[10][11][12]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[10][13] It can be catalyzed by both acids and bases and is highly dependent on the reaction conditions and the structure of the boronic acid.[10][13][14][15] Some heteroaromatic boronic acids are particularly prone to rapid protodeboronation around neutral pH.[10][13]

  • Oxidation: Boronic acids can be oxidized, especially in the presence of reactive oxygen species (ROS), to the corresponding alcohol or phenol and boric acid.[11][12][16][17] This process can be accelerated by the presence of metal catalysts.[12]

FAQ 3: I've noticed a white precipitate forming in my concentrated boronic acid solution. What is it?

This is likely due to the formation of boroxines, which are cyclic trimers of the boronic acid formed through the loss of water.[2][18][19][20] This is a reversible equilibrium that is favored in non-aqueous or highly concentrated aqueous solutions.[18][19][21]

Solution: The addition of water will typically shift the equilibrium back towards the monomeric boronic acid, dissolving the precipitate.[13][18][22]

FAQ 4: How can I monitor the stability of my boronic acid in my experimental conditions?

Several analytical techniques can be employed to monitor the degradation of boronic acids:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for separating and quantifying the parent boronic acid and its degradation products.[23][24]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity for identifying and structurally elucidating degradation products.[23][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for observing changes in the chemical environment of the boron atom, which can indicate degradation or complex formation.[23]

II. Troubleshooting Guides

This section provides more detailed guidance on overcoming the key challenges associated with using boronic acids in aqueous media.

Troubleshooting Low Solubility

Low solubility can hinder reaction kinetics and lead to inconsistent results. Here’s a more in-depth guide to addressing this issue.

Understanding the Problem

The solubility of a boronic acid in water is a function of its overall polarity. Aromatic and long-chain alkyl boronic acids tend to have poor water solubility.[6][8][9] The equilibrium between the boronic acid and its less soluble trimeric boroxine form can also contribute to precipitation.[5]

Solutions and Strategies

1. Formulation with Polyols:

  • Mechanism: Polyols, such as mannitol and fructose, react with boronic acids to form five- or six-membered cyclic boronate esters. These esters are often more soluble than the parent boronic acid.[5] This approach has been used in the formulation of the drug Velcade®.[5]

  • Protocol: See the detailed experimental protocol below for a step-by-step guide on enhancing boronic acid solubility with mannitol.

2. pH Optimization:

  • Principle: Boronic acids are Lewis acids with pKa values typically around 9.[1][2] In aqueous solutions with a pH higher than their pKa, they are converted to the anionic tetrahedral boronate form, which may have different solubility characteristics.[1] The exact effect of pH on solubility is compound-specific and should be determined empirically.

3. Use of Co-solvents:

  • Application: For reactions that can tolerate them, the addition of a polar, water-miscible organic solvent can significantly improve the solubility of boronic acids.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Tetrahydrofuran (THF)

    • Acetonitrile (ACN)

    • Dioxane

Experimental Protocol: Enhancing Boronic Acid Solubility with Mannitol

This protocol provides a general method for preparing a more soluble aqueous stock solution of a boronic acid using mannitol.

  • Materials:

    • Boronic acid of interest

    • D-Mannitol

    • Deionized water

    • Appropriate buffer (if required for the final application)

    • Vortex mixer and/or sonicator

  • Procedure:

    • Determine the desired final concentration of the boronic acid.

    • Weigh out the required amount of boronic acid and a 1.5 to 2-fold molar excess of D-mannitol into a clean vial.

    • Add the desired volume of deionized water or buffer to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solids do not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates before use.

Data Presentation: Solubility of Phenylboronic Acid Derivatives in Water
CompoundSolubility ( g/100g H₂O at 20°C)Reference
Phenylboronic acid~1.9[6][7]
BenzoxaboroleLess soluble than phenylboronic acid[9]
3-Isobutoxyphenylboronic acidLess soluble than phenylboronic acid[9]
3-Carboxyphenylboronic acidLess soluble than phenylboronic acid[9]
2-(Trifluoromethyl)phenylboronic acidLess soluble than phenylboronic acid[9]
Troubleshooting Instability: Protodeboronation and Oxidation

The degradation of boronic acids in aqueous media is a major concern that can lead to reduced yields and the formation of impurities.

Understanding Protodeboronation

Protodeboronation is the protonolysis of the C-B bond.[10] This undesired side reaction is often associated with metal-catalyzed coupling reactions that utilize boronic acids, such as the Suzuki reaction.[10] The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors like pH, temperature, and the electronic nature of the organic substituent.[10][15]

Logical Relationship: Factors Influencing Protodeboronation

ProtodeboronationFactors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Protodeboronation Protodeboronation pH pH (Acidic or Basic) pH->Protodeboronation Temp Elevated Temperature Temp->Protodeboronation Water Presence of Water (Proton Source) Water->Protodeboronation Catalyst Metal Catalyst (e.g., Pd(II)) Catalyst->Protodeboronation Structure Organic Substituent (Electronic Effects) Structure->Protodeboronation

Caption: Factors contributing to the protodeboronation of boronic acids.

Solutions and Preventative Measures for Protodeboronation
  • Use Anhydrous Conditions: When possible, using dry solvents and reagents can significantly reduce protodeboronation by minimizing the proton source.[22]

  • Careful Selection of Base: In reactions requiring a base, weaker or non-aqueous bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are often preferred.[22]

  • Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this can help minimize the rate of protodeboronation.[22]

  • Use of Protected Boronic Acid Derivatives: MIDA boronates or potassium trifluoroborate salts can act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[13][22]

Understanding Oxidation

The boron atom in a boronic acid has an empty p-orbital, making it susceptible to nucleophilic attack by reactive oxygen species (ROS) like hydrogen peroxide.[12][17] This leads to oxidative deboronation, converting the boronic acid to an alcohol and boric acid.[12][17]

Workflow: Assessing Boronic Acid Stability

StabilityWorkflow Start Prepare Boronic Acid Solution in Aqueous Buffer Incubate Incubate under Experimental Conditions (e.g., Temperature, Light Exposure) Start->Incubate Sample Withdraw Aliquots at Different Time Points Incubate->Sample Analyze Analyze Samples by HPLC or UPLC-MS Sample->Analyze Quantify Quantify Parent Boronic Acid and Degradation Products Analyze->Quantify Plot Plot Concentration vs. Time to Determine Degradation Rate Quantify->Plot Result Assess Stability and Half-life Plot->Result

Caption: Experimental workflow for assessing the stability of a boronic acid.

Solutions and Preventative Measures for Oxidation
  • Deoxygenate Solutions: For sensitive applications, deoxygenating aqueous buffers by sparging with an inert gas like nitrogen or argon can help reduce oxidative degradation.

  • Use of Stabilized Boronic Acids: Certain structural modifications, such as the incorporation of an intramolecular coordinating group (e.g., a pendant carboxyl group to form a boralactone), can dramatically increase resistance to oxidation.[11][12][17]

  • Avoid Unnecessary Exposure to Light and Air: Store boronic acid solutions protected from light and with minimal headspace to reduce exposure to oxygen.

Troubleshooting Boroxine Formation

The reversible trimerization of boronic acids to form boroxines is a common issue, especially in concentrated solutions or upon removal of water.[18][19][20][21]

Understanding the Equilibrium

The formation of a boroxine from three molecules of a boronic acid releases three molecules of water.[18][20][26] This equilibrium is therefore sensitive to the concentration of water in the system.

Chemical Equilibrium: Boronic Acid and Boroxine

BoroxineEquilibrium cluster_reactants cluster_products BoronicAcid 3 R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BoronicAcid->Boroxine Dehydration Hydration Water + 3 H₂O

Caption: The reversible equilibrium between a boronic acid and its boroxine trimer.

Solutions and Strategies
  • Ensure Sufficient Water Content: To prevent boroxine formation or to hydrolyze existing boroxines, ensure that your aqueous solution is not overly concentrated. The addition of a small amount of water can shift the equilibrium back to the monomeric boronic acid.[13][22]

  • Recrystallization from Aqueous Solvents: If you suspect your solid boronic acid exists partially as the boroxine, recrystallization from a solvent system containing water can often convert it back to the desired boronic acid form.[13]

III. Data Tables for Reference

pKa Values of Selected Boronic Acids

The pKa of a boronic acid is a critical parameter that influences its ionization state, solubility, and reactivity in aqueous solutions.

Boronic AcidpKa in WaterReference
Boric Acid9.24[27]
Phenylboronic Acid~8.7-8.8[28][29]
4-Methoxyphenylboronic Acid~9.25[28]
2-((Dimethylamino)methyl)phenylboronic acid~5.3[28]

Note: pKa values can vary depending on the experimental conditions (e.g., solvent composition, temperature).[28][29]

IV. References

  • Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. 16

  • Wikipedia. Protodeboronation. --INVALID-LINK--

  • Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. --INVALID-LINK--

  • Lippert, A. R., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 10(38), 8859-8866. --INVALID-LINK--

  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. --INVALID-LINK--

  • Li, W., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35275-35279. --INVALID-LINK--

  • Tokunaga, N., et al. (2005). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry Letters, 34(8), 1124-1125. --INVALID-LINK--

  • Crudden, C. M., et al. (2007). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 129(22), 6692-6693. --INVALID-LINK--

  • Cox, P. A., et al. (2017). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 50(9), 2347-2358. --INVALID-LINK--

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. --INVALID-LINK--

  • ResearchGate. Boroxine formation reaction mechanism as calculated by DFT. --INVALID-LINK--

  • ResearchGate. Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. --INVALID-LINK--

  • Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2977. --INVALID-LINK--

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2014368118. --INVALID-LINK--

  • ResearchGate. Solubility of investigated compounds in water. --INVALID-LINK--

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. --INVALID-LINK--

  • ResearchGate. (PDF) Solubility of phenylboronic compounds in water. --INVALID-LINK--

  • ResearchGate. pKa values for boronic acids 1-7. --INVALID-LINK--

  • Iovine, P. M., et al. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(45), 12168-12175. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. --INVALID-LINK--

  • ResearchGate. pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. --INVALID-LINK--

  • Wikipedia. Boronic acid. --INVALID-LINK--

  • ResearchGate. Boronic acid with high oxidative stability and utility in biological contexts. --INVALID-LINK--

  • Iovine, P. M., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Dalton Transactions, 42(22), 7915-7929. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. --INVALID-LINK--

  • Adamczyk-Woźniak, A., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3341. --INVALID-LINK--

  • Mastalerz, M., et al. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 140(42), 13693-13697. --INVALID-LINK--

  • Mastalerz, M., et al. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 140(42), 13693-13697. --INVALID-LINK--

  • Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. --INVALID-LINK--

  • Bull, J. A., et al. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 4(1), 35-37. --INVALID-LINK--

  • Reddy, K. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(11), 2734-2740. --INVALID-LINK--

  • Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4496-4503. --INVALID-LINK--

  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Chemical & Engineering Data, 62(12), 4101-4107. --INVALID-LINK--

  • Adamczyk-Woźniak, A., et al. (2009). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 7(14), 2896-2903. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Boronic Acid Workup Procedures. --INVALID-LINK--

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. --INVALID-LINK--

  • D'Souza, L. J., et al. (2011). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. International Journal of Molecular Sciences, 12(4), 2356-2378. --INVALID-LINK--

  • Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. --INVALID-LINK--

  • Organic Chemistry Data. Bordwell pKa Table. --INVALID-LINK--

  • Naito, T., et al. (2018). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry, 83(4), 1897-1906. --INVALID-LINK--

  • ResearchGate. Reaction between water and boronic acids. --INVALID-LINK--

  • gchem. Acid/Base Ionization Constants. --INVALID-LINK--

References

Technical Support Center: Minimizing Homocoupling Byproducts in Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the undesired homocoupling of boronic acids can compromise yields, complicate purifications, and delay critical projects. This guide is designed to provide you with not just protocols, but a foundational understanding of why this side reaction occurs and how to strategically prevent it. We'll move from mechanism to proactive strategies and then to direct troubleshooting, ensuring you are equipped to achieve clean, high-yielding Suzuki-Miyaura cross-coupling reactions.

Section 1: Understanding the Enemy - The Mechanism of Homocoupling

Before we can effectively troubleshoot, we must understand the mechanistic pathways that lead to the formation of symmetrical biaryl byproducts (R-R from a starting R-B(OH)₂). Homocoupling primarily occurs via two routes:

  • Palladium(II)-Mediated Pathway : This is often the main culprit, especially at the start of a reaction. If you begin with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must first be reduced to the active Pd(0) state. During this process, the Pd(II) species can react stoichiometrically with two molecules of your boronic acid, generating the homocoupled product and Pd(0).[1][2][3]

  • Oxygen-Mediated Pathway : The presence of dissolved oxygen is highly detrimental. Oxygen can oxidize the active Pd(0) catalyst back to a Pd(II) species in the form of a palladium peroxo complex.[4] This newly formed Pd(II) complex can then enter the homocoupling pathway described above, effectively creating a catalytic cycle for byproduct formation.[4][5] This is why rigorous degassing is not just a suggestion, but a critical procedural step.[1][2]

The following diagram illustrates the desired productive Suzuki-Miyaura cycle versus the parasitic homocoupling side reaction.

References

troubleshooting low conversion rates in functionalized boronic acid reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming low conversion rates in reactions involving functionalized boronic acids, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Initial Troubleshooting Checklist

Before diving into complex optimizations, it's often the simplest factors that are overlooked. If you are experiencing low yields, perform a systematic check of these fundamental parameters first:

  • Reagent Quality & Stability: Has the boronic acid been stored correctly (cool, dry, inert atmosphere)?[1] Boronic acids, especially heteroaromatic and electron-deficient variants, can degrade over time through protodeboronation or oxidation.[2][3][4][5] Consider using a freshly opened bottle or purifying the existing stock.

  • Inert Atmosphere: Is your reaction truly oxygen-free? The active Pd(0) catalyst is highly sensitive to oxygen.[2][6] Ensure your solvents are rigorously degassed and that the reaction vessel has been thoroughly purged with a high-purity inert gas like argon or nitrogen.[2][3]

  • Catalyst & Ligand Integrity: Are the palladium source and phosphine ligands fresh? Phosphine ligands are particularly susceptible to oxidation.[2] If using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction to the active Pd(0) species.[3][7]

  • Base & Solvent Purity: Are your solvents anhydrous and your base of high purity?[2] Water content can be critical; while sometimes beneficial in small amounts, excess water can promote unwanted side reactions.[1][8]

In-Depth Troubleshooting Guide

This section addresses specific challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction shows little to no conversion of the starting materials. What's the likely cause?

A1: A complete lack of reactivity often points to a fundamental issue with the catalytic cycle. The problem likely lies in catalyst activation or the initial oxidative addition step.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated immediately.[3]

    • Solution: If you are using a Pd(II) precatalyst such as Pd(OAc)₂, the reduction to Pd(0) may be failing.[7] This can be caused by oxidizing some of the phosphine ligand or by homocoupling the boronic acid.[7] Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass this step.[3] Always ensure rigorous degassing to prevent catalyst oxidation.[3]

  • Inefficient Oxidative Addition: The bond between the aryl group and the halide (or triflate) is not being broken to form the organopalladium intermediate. This is common with electron-rich or sterically hindered aryl halides.[3] Aryl chlorides are particularly challenging compared to bromides or iodides.[2]

    • Solution: Facilitate this step by using more electron-rich and bulky phosphine ligands. Ligands from the Buchwald family, such as SPhos and XPhos, or bulky trialkylphosphines like P(t-Bu)₃, are designed to accelerate oxidative addition.[3][9] Increasing the reaction temperature can also help overcome the activation barrier.[3]

  • Incorrect Base or Solvent System: The base is crucial for activating the boronic acid for transmetalation, but its effectiveness is tied to its solubility and strength.[3][10][11]

    • Solution: If your base (e.g., K₂CO₃) is not soluble in your solvent system, the reaction will be sluggish. Ensure the base is finely powdered. For bases with low organic solubility, adding a small, controlled amount of water to solvents like dioxane or THF can improve solubility and facilitate the formation of the active boronate species.[3] Alternatively, switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[3]

Q2: My starting materials are consumed, but the yield of my desired product is low. I see a significant amount of a byproduct corresponding to the protonated version of my boronic acid.

A2: This is a classic case of protodeboronation , a major decomposition pathway where the C–B bond is cleaved and replaced by a C–H bond.[2][12] This side reaction is highly dependent on the substrate and reaction conditions.[12]

Causality: Protodeboronation is often promoted by the very conditions required for the cross-coupling: heat, the presence of a base, and a proton source (like water).[1][8] Electron-deficient and heteroaromatic boronic acids are particularly susceptible.[1][2][3] The base converts the boronic acid to a boronate species, which is more nucleophilic for the desired transmetalation but also more prone to protonolysis.[8]

Mitigation Strategies:

  • Protect the Boronic Acid: The most robust solution for highly unstable boronic acids is to use a more stable derivative. This "slow-release" strategy ensures that the concentration of the sensitive free boronic acid in the reaction medium is always low, favoring cross-coupling over decomposition.[12][13]

    • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are air-stable and can be purified via chromatography.[4][7] They slowly hydrolyze under basic conditions to release the boronic acid.[4][14]

    • Pinacol (BPin) esters: These are significantly more stable than the corresponding boronic acids and are a common choice for mitigating decomposition.[3][7][15]

    • Organotrifluoroborate salts (BF₃K): These salts also act as a slow-release source of the boronic acid and can be very effective.[3][12]

  • Optimize the Base:

    • Use a Milder Base: Strong bases can aggressively promote protodeboronation.[16][17] Switching from strong hydroxides to milder bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ can significantly reduce the rate of this side reaction.[1][3]

    • Anhydrous Conditions: For extremely sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[3]

  • Control Reaction Conditions:

    • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of product formation.[1][3][8]

    • Shorten Reaction Time: Use a highly active catalyst/ligand system that promotes rapid coupling, minimizing the time the boronic acid is exposed to harsh conditions.[12]

Q3: The main byproduct of my reaction is the homocoupling of my boronic acid (biaryl formation). How can I prevent this?

A3: Homocoupling is another common side reaction that consumes your boronic acid and complicates purification.[15]

Potential Causes & Recommended Solutions:

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate a palladium-catalyzed oxidative coupling of two boronic acid molecules.[2]

    • Solution: This underscores the critical importance of maintaining a rigorously inert atmosphere. Ensure your solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that your reaction is set up under a positive pressure of an inert gas.[3]

  • High Concentration of Pd(II): If the initial reduction of a Pd(II) precatalyst to Pd(0) is inefficient, the remaining Pd(II) can promote homocoupling.

    • Solution: Use an efficient Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3][9] If you must use a Pd(II) source, ensure your ligands are not oxidized and conditions favor reduction. Adding the boronic acid slowly to the reaction mixture can also help minimize its concentration at any given time, disfavoring the bimolecular homocoupling reaction.

Q4: My reaction works, but the conversion rate is inconsistent between batches. What should I investigate?

A4: Inconsistent reactivity often points to the degradation of a key reagent or subtle variations in reaction setup.

Potential Causes & Recommended Solutions:

  • Boronic Acid Quality: Boronic acids can dehydrate upon storage to form cyclic trimers known as boroxines.[7][18] While boroxines are often competent coupling partners, the equilibrium between the acid and the boroxine is dependent on water content.[8] This can lead to variable concentrations of the active species.

    • Solution: In many cases, this equilibrium doesn't hinder the reaction.[8] However, if you suspect solubility or reactivity issues due to boroxine formation, adding a controlled, small amount of water can shift the equilibrium back toward the monomeric boronic acid.[8] For ultimate consistency, consider converting the acid to a more stable and well-defined derivative like a MIDA or pinacol ester.[3]

  • Variable Water Content in Solvents/Reagents: The amount of water in the reaction can have a significant impact, and it can vary between different bottles of solvents or bases.

    • Solution: For sensitive reactions, always use freshly opened anhydrous solvents or solvents dried over molecular sieves. Ensure your base has been stored in a desiccator. This level of control will improve reproducibility.

  • Analytical Method Issues: It's also possible the reaction is consistent, but the analysis is flawed. Boronic acids and their esters can sometimes undergo on-column degradation during HPLC analysis, leading to inaccurate measurements of conversion.[19]

    • Solution: When developing an HPLC method, use a fast gradient and an aprotic diluent to minimize the analyte's residence time on the column and prevent pre-injection hydrolysis.[19] Using end-capped columns can also reduce interactions with free silanols that may promote degradation.[19]

Visualized Troubleshooting & Key Concepts

Logical Workflow for Diagnosing Low Yields

The following flowchart provides a systematic approach to diagnosing the root cause of low conversion rates in your experiments.

G start Low Conversion Observed check_sm Are Starting Materials Consumed? (Check by TLC/LC-MS) start->check_sm inactive_catalyst Potential Issues: - Inactive Catalyst - Poor Oxidative Addition - Incorrect Base/Solvent check_sm->inactive_catalyst  No check_byproducts What are the Major Byproducts? check_sm->check_byproducts  Yes solution1 1. Use a Pd(0) source or    more robust ligand. 2. Increase temperature. 3. Screen alternative bases. inactive_catalyst->solution1 Solutions protodeboronation Cause: Boronic acid instability (promoted by heat, base, water) check_byproducts->protodeboronation  Protodeboronation homocoupling Cause: Presence of Oxygen, Excess Pd(II) check_byproducts->homocoupling  Homocoupling complex_mixture Cause: Multiple competing pathways or degradation check_byproducts->complex_mixture  Complex Mixture/    Unidentified solution2 1. Use a stable derivative    (MIDA, BPin, BF3K). 2. Use a milder base. 3. Lower reaction temp. protodeboronation->solution2 Solutions solution3 1. Rigorously degas solvents. 2. Maintain inert atmosphere. 3. Use a Pd(0) catalyst. homocoupling->solution3 Solutions solution4 Systematic rescreening of catalyst, ligand, base, and solvent is required. complex_mixture->solution4 Solutions

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Competing Reaction Pathways

Understanding the competition between productive coupling and protodeboronation is key to optimizing your reaction.

G cluster_0 Reaction Input cluster_1 Reaction Conditions cluster_2 Reaction Output boronic_acid Functionalized Boronic Acid R-B(OH)₂ pd_cycle Pd(0) Catalytic Cycle (Transmetalation) boronic_acid->pd_cycle Productive Pathway protonolysis Protonolysis (H₂O, Base, Heat) boronic_acid->protonolysis Decomposition Pathway product Desired Cross-Coupled Product (R-Ar') pd_cycle->product byproduct Protodeboronation Byproduct (R-H) protonolysis->byproduct

Caption: Competing pathways for a functionalized boronic acid.

Frequently Asked Questions (FAQs)

Q: When should I choose a boronic ester or trifluoroborate salt over a boronic acid? A: You should strongly consider using a more stable derivative like a pinacol ester (BPin), MIDA boronate, or trifluoroborate salt whenever you are working with boronic acids known to be unstable.[3][15] This includes most 2-heteroaromatic (e.g., 2-pyridyl, 2-thienyl), vinyl, cyclopropyl, and highly electron-deficient or electron-rich aryl boronic acids.[1][3][4] These derivatives provide greater stability on the benchtop and, more importantly, act as "slow-release" reservoirs of the active boronic acid during the reaction, minimizing the concentration of the unstable species and thus suppressing side reactions like protodeboronation.[4][12][13]

Q: What is the role of the base, and how do I choose the right one? A: The base is essential for the transmetalation step of the catalytic cycle.[3] It reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate species), which then transfers its organic group to the palladium center.[3][10][11] The choice of base is critical and depends on the stability of your substrates.

  • Strong Bases (NaOH, KOH): Highly effective at forming the boronate but can promote rapid protodeboronation of sensitive substrates.

  • Carbonate Bases (K₂CO₃, Cs₂CO₃): A good general choice. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Phosphate Bases (K₃PO₄): Often considered an excellent balance of reactivity and mildness, frequently giving high yields where other bases fail.[3] It is a strong base but is less nucleophilic than hydroxides.

  • Fluoride Sources (KF, CsF): Can be effective, particularly in anhydrous conditions.

BaseTypical StrengthCommon Use CaseKey Considerations
K₃PO₄ StrongGeneral purpose, good for sensitive substratesExcellent balance of reactivity and mildness.[1][3]
Cs₂CO₃ StrongGeneral purpose, often superior to K₂CO₃Higher solubility in organic solvents.[3][8]
K₂CO₃ ModerateStandard conditions for robust substratesLower solubility can be a limitation.[20]
NaOH/KOH Very StrongCan be effective but high risk of side reactionsHigh potential for protodeboronation.[1]
KF MildGood for very sensitive substrates, anhydrous conditionsLess reactive, may require higher temperatures.[3][8]

Q: Is water necessary in my Suzuki reaction? A: Not always, but it can be beneficial. In many systems using polar aprotic solvents (like dioxane, THF, or DMF), a small amount of water can increase the solubility of inorganic bases (like K₃PO₄ or K₂CO₃) and facilitate the formation of the active boronate species.[3] However, for substrates highly susceptible to protodeboronation, water acts as a proton source and can be detrimental.[1][8] In these cases, strictly anhydrous conditions are recommended.[1][3]

Key Experimental Protocol: Synthesis of an N-Methyliminodiacetic Acid (MIDA) Boronate Ester

This protocol describes the conversion of a potentially unstable functionalized boronic acid to its corresponding air-stable MIDA boronate ester, which can be stored long-term and used directly in cross-coupling reactions.[1]

Materials:

  • Functionalized Boronic Acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Toluene or a solvent that allows for azeotropic removal of water

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the functionalized boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).[1]

  • Add enough toluene to create a slurry that can be stirred effectively (approx. 0.2-0.5 M concentration).

  • Assemble the Dean-Stark apparatus and reflux condenser onto the flask.

  • Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction mixture often becomes a clear solution before the product begins to crystallize.

  • Once the reaction is complete, allow the mixture to cool to room temperature. Many MIDA boronates will crystallize directly from the toluene solution.

  • Collect the solid product by filtration, wash with a small amount of cold solvent (like hexanes or diethyl ether), and dry under vacuum.

  • The resulting MIDA boronate ester is typically a crystalline solid that is stable to air and moisture and can often be used in the subsequent Suzuki-Miyaura coupling without further purification.[1]

References

Technical Support Center: Purification of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid (CAS 850567-31-6). This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The unique amphoteric nature of this molecule—possessing both a basic tertiary amine and an acidic boronic acid moiety—presents specific challenges and opportunities for purification. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is an intractable oil and shows multiple spots on TLC. What are the likely impurities and what is the best initial purification strategy?

A1: An oily crude product with multiple impurities is a frequent challenge. The primary impurities are often residual starting materials, coupling reagents, and the trimeric cyclic anhydride of the boronic acid, known as a boroxine. The amphoteric nature of your target compound is the key to an effective initial cleanup. A pH-mediated liquid-liquid extraction is the most powerful first step to remove non-ionic impurities.

The strategy relies on selectively partitioning your compound between aqueous and organic phases by manipulating its charge state:

  • Acidic Wash: At low pH (<2), the dimethylamino group becomes protonated (-NMe₂H⁺), rendering the molecule highly water-soluble. Non-basic organic impurities will remain in the organic phase.

  • Basic Wash: At high pH (>10), the boronic acid group is deprotonated to the boronate form (-B(OH)₃⁻), which is also water-soluble. This step can remove acidic impurities.

  • Isolation: By carefully adjusting the pH of the aqueous phase back to the isoelectric point, the neutral, zwitterionic form of the compound will have minimal water solubility and can be extracted back into an organic solvent or, in some cases, precipitated.

This workflow effectively separates your amphoteric product from neutral, acidic, or basic impurities that do not share this dual character.

G cluster_0 pH-Mediated Extractive Purification Workflow crude 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc, DCM) acid_wash 2. Wash with Acidic Aqueous Solution (e.g., 1M HCl) crude->acid_wash separate1 3. Separate Phases acid_wash->separate1 aq_phase1 Aqueous Phase 1: Contains Protonated Product [R-NMe₂H]⁺ separate1->aq_phase1 Product org_phase1 Organic Phase 1: Contains Neutral & Acidic Impurities (Discard) separate1->org_phase1 Impurities basify 4. Basify Aqueous Phase 1 to pH > 10 (e.g., with 4M NaOH) aq_phase1->basify extract 5. Extract with Fresh Organic Solvent basify->extract separate2 6. Separate Phases extract->separate2 aq_phase2 Aqueous Phase 2: Contains Residual Salts (Discard) separate2->aq_phase2 Impurities org_phase2 Organic Phase 2: Contains Purified Product separate2->org_phase2 Product dry_conc 7. Dry (Na₂SO₄) and Concentrate to Yield Purified Product org_phase2->dry_conc

Caption: Workflow for pH-mediated extractive purification.

Q2: I'm struggling to crystallize the purified product. It either oils out or remains soluble. What solvent systems should I try?

A2: Crystallization of substituted phenylboronic acids can be challenging due to their polarity and hydrogen bonding capabilities. Oiling out often occurs when the compound is too soluble in the chosen solvent or when the cooling rate is too fast. A systematic approach to solvent screening is recommended. Phenylboronic acids are generally soluble in polar organic solvents and poorly soluble in non-polar hydrocarbons.[1][2][3]

Start with a single solvent system where the compound is sparingly soluble at room temperature but fully soluble upon heating (e.g., acetonitrile, isopropanol, or ethyl acetate/heptane mixtures). If that fails, employ a binary solvent system. Dissolve your compound in a minimum amount of a polar "solvent" and then slowly add a non-polar "anti-solvent" dropwise at room temperature or while warm until persistent turbidity is observed. Then, add a few drops of the "solvent" to redissolve the solid and allow the mixture to cool slowly.

Table 1: Recommended Solvent Systems for Crystallization

Solvent (Good)Anti-Solvent (Poor)Boiling Point (°C)Rationale & Notes
AcetonitrileDiethyl Ether / Heptane82Acetonitrile is a good solvent for polar compounds. Slow cooling or vapor diffusion with an anti-solvent is effective.
Isopropanol (IPA)Heptane / Hexane82IPA can form strong hydrogen bonds. Use a high ratio of anti-solvent.
Ethyl AcetateHeptane / Hexane77A common, effective system. Ensure the ethyl acetate is dry to prevent hydrolysis or oiling.
DichloromethaneHexane40Good for dissolving at room temperature. Use slow evaporation or vapor diffusion in a sealed chamber.
Water-100As the compound has a charged character, crystallization from water at its isoelectric point can sometimes be effective, though solubility might be low.
Q3: My product streaks badly during silica gel chromatography, and the recovered yield is very low. What is causing this and what are the alternatives?

A3: This is a classic problem when purifying compounds containing both a basic amine and a boronic acid on standard silica gel.

  • Causality: The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to the basic dimethylamino group. This leads to significant streaking, poor resolution, and low mass recovery. The acidic environment can also promote the dehydration of the boronic acid to its boroxine, which will appear as a different spot on TLC.[4]

Solutions & Alternatives:

  • Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing 0.5-1% triethylamine (NEt₃) or ammonia. This neutralizes the acidic sites, preventing strong adsorption of your compound.

  • Use an Alternative Stationary Phase: Neutral or basic alumina is often a superior choice for purifying basic compounds. It lacks the strong acidity of silica gel, leading to better recovery and peak shape. A comparison is provided in the table below.

  • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is an excellent alternative. Using a mobile phase of acetonitrile/water with a modifier like formic acid or ammonium acetate provides sharp peaks and high resolution. A simple LC-MS analysis can help develop the method.[5]

Table 2: Comparison of Stationary Phases

Stationary PhaseProsConsRecommended Mobile Phase Modifier
Silica Gel Inexpensive, widely available.Acidic surface causes strong adsorption, streaking, and low yield for basic compounds. Can promote boroxine formation.0.5-1% Triethylamine or Ammonia
Neutral Alumina Non-acidic, good for basic compounds.Can be less forgiving with certain functional groups. Activity can vary with water content.Typically none needed. Methanol can be a strong eluent.
Reverse-Phase (C18) Excellent resolution, high recovery.More expensive, requires aqueous mobile phases.0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), or Ammonium Acetate buffer.

Section 2: Detailed Experimental Protocols

Protocol 1: Purification via Salt Formation and Extraction

This robust method is based on a common industrial practice for purifying boronic acids and is highly effective for removing non-ionic impurities.[6]

  • Salt Formation:

    • Dissolve the crude product (1.0 eq) in a suitable organic solvent like diethyl ether or methyl isobutyl ketone (MIBK) (approx. 10-20 volumes).

    • Add a 50% aqueous solution of sodium hydroxide (NaOH) (approx. 1.05 eq) dropwise while stirring vigorously.

    • A solid precipitate, the sodium salt of the boronic acid, should form. Stir the slurry for 30-60 minutes.

  • Isolation of the Salt:

    • Filter the solid salt and wash the filter cake thoroughly with the organic solvent used in the previous step to remove soluble impurities.

    • Air-dry the salt. At this stage, the salt is substantially purer than the crude starting material.

  • Liberation of Pure Boronic Acid:

    • Dissolve the sodium salt in water (approx. 10 volumes).

    • Cool the solution in an ice bath and acidify to a pH of ~6-7 by the slow, dropwise addition of 1.5N HCl. Monitor the pH carefully.

    • The pure this compound will precipitate out of the solution.

  • Final Isolation:

    • Extract the aqueous slurry with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified solid product.

Protocol 2: Column Chromatography on Neutral Alumina
  • Column Packing:

    • Prepare a slurry of neutral alumina (Activity Grade I) in the initial mobile phase (e.g., 100% Dichloromethane or 98:2 DCM:MeOH).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of DCM.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of alumina by dissolving it in a solvent, adding the alumina, and evaporating the solvent. Carefully add the resulting powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 98:2 DCM:Methanol).

    • Gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5, 90:10 DCM:Methanol).

    • Collect fractions and monitor by TLC (staining with potassium permanganate or UV visualization).

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_1 Purification Method Selection Guide start Crude Product Analysis (TLC, LCMS, NMR) q1 Are major impurities non-ionic/non-amphoteric? start->q1 q2 Are impurities structurally similar with close polarity? q1->q2 No extraction Use pH-Mediated Extraction (Protocol 1) q1->extraction Yes crystallization Attempt Recrystallization (Table 1) q2->crystallization No chromatography Use Column Chromatography (Protocol 2 - Alumina) q2->chromatography Yes extraction->q2 final_product Pure Product (Verify by analysis) crystallization->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best way to assess the purity of the final product? A: A combination of techniques is ideal.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. A high-resolution C18 column can separate the product from impurities, while the mass spectrometer confirms the molecular weight (236.08 g/mol ) and helps identify any byproducts.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides structural confirmation. The aromatic and aliphatic protons should be clean and integrate to the correct ratios. The broad singlets for the B(OH)₂ protons are diagnostic but can exchange with water.

  • HPLC-UV: For routine purity checks, a standard HPLC method with UV detection is sufficient to determine the purity as a percentage (e.g., >98%).

Q: How should I store the purified this compound? A: Boronic acids are sensitive to heat and can undergo dehydration to form boroxines. Store the purified, dry solid in a tightly sealed container at a low temperature (-20°C or 4°C) under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture and air.

Q: I see a second, less polar spot on TLC that grows over time, even in my pure sample. What is it? A: This is almost certainly the boroxine, the cyclic trimer anhydride of your boronic acid. This is a reversible equilibrium reaction favored by the removal of water, often by heating or storage in a dry environment. The presence of a small amount of boroxine is common and often does not interfere with subsequent reactions (like Suzuki couplings), as it will hydrolyze back to the monomeric boronic acid under the reaction conditions. To minimize its formation, avoid prolonged heating of the solid and store it properly.

References

Technical Support Center: The Critical Role of pH in Boronic Acid-Diol Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with boronic acid-based technologies. This guide provides in-depth technical insights and practical troubleshooting advice on one of the most critical parameters governing the success of your experiments: the effect of pH on boronic acid binding affinity to diols. Our goal is to empower you with the knowledge to not only execute protocols but to understand the underlying chemistry, enabling you to innovate and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of pH in the binding of boronic acids to diols?

A1: The interaction between a boronic acid and a diol is a reversible covalent binding process that is highly dependent on pH. Boronic acids exist in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻).[1][2] The tetrahedral form is more Lewis acidic and, therefore, more reactive towards diols.[2] At acidic pH, the equilibrium favors the less reactive neutral form. As the pH increases and approaches the pKa of the boronic acid, the concentration of the more reactive anionic tetrahedral form increases, favoring the formation of the boronate ester complex with the diol.[1][3]

Q2: Is it a strict rule that the optimal binding pH is always above the pKa of the boronic acid?

A2: While it is a common guideline that binding is favored at pH values above the boronic acid's pKa, this is not a strict rule.[3] The optimal pH for binding is a complex interplay between the pKa of the boronic acid and the pKa of the diol.[2][4] Several studies have shown that the strongest binding can occur at a pH that is between the pKa of the boronic acid and the diol.[2][4] Therefore, empirical determination of the optimal pH for each specific boronic acid-diol pair is crucial for achieving maximal binding affinity.

Q3: How do substituents on the boronic acid affect its pKa and, consequently, its binding affinity at a given pH?

A3: Substituents on the aryl ring of a boronic acid can significantly influence its pKa. Electron-withdrawing groups (e.g., -NO₂, -CN) increase the Lewis acidity of the boron atom, which lowers the pKa of the boronic acid.[3] A lower pKa means that the more reactive tetrahedral boronate form is present at a lower pH, which can enhance binding affinity at or near physiological pH.[5] Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) decrease the Lewis acidity, increase the pKa, and generally lead to weaker binding affinity at a given pH.[3] This relationship can often be described by the Hammett equation.[3]

Q4: I'm working with glycoproteins. How does pH affect boronic acid binding to sialic acid residues versus neutral sugars?

A4: The pH plays a critical role in the selectivity of boronic acid binding to different types of glycans. When the binding pH is significantly higher (by one pH unit or more) than the pKa of the boronic acid, the boronate affinity monolith will be negatively charged. This can lead to electrostatic repulsion of negatively charged sialic acid residues, favoring the binding of neutral sugars.[6] Conversely, at a pH below the pKa of the boronic acid, the monolith is less charged, and the intrinsic affinity of boronic acids for sialic acid can lead to preferential binding of sialylated glycoproteins.[6]

Troubleshooting Guide

Issue 1: Low or No Detectable Binding Between My Boronic Acid and Diol.
  • Possible Cause 1: Suboptimal pH.

    • Explanation: As detailed in the FAQs, the binding affinity is highly pH-dependent. If the pH of your buffer is too low, the concentration of the reactive tetrahedral boronate species may be insufficient for significant binding.

    • Troubleshooting Steps:

      • Determine the pKa of your specific boronic acid. This can often be found in the literature or determined experimentally via spectroscopic titration.[4]

      • Prepare a series of buffers with a range of pH values, typically spanning from one pH unit below to two pH units above the boronic acid's pKa.

      • Perform your binding assay at each pH to identify the optimal condition for your specific boronic acid-diol pair.

  • Possible Cause 2: Inappropriate Buffer Composition.

    • Explanation: The composition of the buffer itself, not just its pH, can influence binding.[7] Some buffer components may interact with the boronic acid or the diol, interfering with the desired binding event. For instance, buffers containing diols (e.g., some biological buffers) should be avoided.

    • Troubleshooting Steps:

      • Review the composition of your buffer.

      • If possible, switch to a non-interfering buffer system, such as phosphate or HEPES, and re-evaluate the binding.

Issue 2: Inconsistent or Irreproducible Binding Results.
  • Possible Cause: Fluctuations in pH.

    • Explanation: Small variations in pH, especially around the pKa of the boronic acid, can lead to significant changes in the concentration of the reactive species and thus, the binding affinity.

    • Troubleshooting Steps:

      • Ensure your buffers are accurately prepared and that the pH is stable over the course of your experiment.

      • Always measure the pH of your final reaction mixture.

      • Use a buffer with sufficient buffering capacity at the desired pH.

Visualizing the Mechanism: The Role of pH

The following diagram illustrates the pH-dependent equilibrium of boronic acid and its interaction with a diol.

BoronicAcid_pH_Equilibrium cluster_equilibrium Boronic Acid Equilibrium cluster_binding Binding to Diol Trigonal Trigonal Boronic Acid (R-B(OH)₂) Tetrahedral Tetrahedral Boronate (R-B(OH)₃⁻) (More Reactive) Trigonal->Tetrahedral + OH⁻ (Increasing pH) Tetrahedral->Trigonal + H⁺ (Decreasing pH) Complex Boronate Ester Complex Tetrahedral->Complex Binding Diol Diol

Caption: pH-dependent equilibrium of boronic acid and its binding to a diol.

Experimental Protocols

Protocol 1: Determination of Optimal Binding pH using a Fluorescence-Based Assay

This protocol utilizes a competitive binding assay with a fluorescent reporter dye, such as Alizarin Red S (ARS), which fluoresces upon binding to a boronic acid.[4][8] The displacement of ARS by a diol of interest leads to a decrease in fluorescence, allowing for the determination of binding affinity.

Materials:

  • Boronic acid of interest

  • Diol of interest (e.g., glucose, fructose)

  • Alizarin Red S (ARS)

  • A series of buffers (e.g., phosphate or HEPES) with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0, 8.5, 9.0)

  • Fluorometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your boronic acid in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of the diol in the respective assay buffer.

    • Prepare a stock solution of ARS in the assay buffer.

  • Determine the Association Constant between Boronic Acid and ARS (KARS) at each pH:

    • In a 96-well plate, add a constant concentration of ARS to each well.

    • Titrate increasing concentrations of the boronic acid into the wells.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ARS-boronic acid complex.

    • Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding model to determine KARS.

  • Perform the Competitive Binding Assay:

    • To a solution of the pre-formed boronic acid-ARS complex (at a concentration determined from the previous step to give a strong signal), add increasing concentrations of the diol.

    • Incubate the mixture to allow it to reach equilibrium.

    • Measure the decrease in fluorescence intensity as the diol displaces ARS from the boronic acid.[8]

  • Data Analysis:

    • Plot the change in fluorescence against the diol concentration.

    • Calculate the apparent binding constant (Kapp) for the boronic acid-diol interaction at each pH using the following equation: K_app = K_ARS / (slope of the plot of [diol] / (1 - F/F₀) vs. F/F₀) where F is the fluorescence at a given diol concentration and F₀ is the initial fluorescence.

    • Plot Kapp versus pH to determine the optimal binding pH.

Protocol 2: Workflow for Optimizing Boronic Acid-Based Assays

This workflow provides a logical sequence for developing and optimizing your experiments.

Optimization_Workflow start Start: Define Boronic Acid and Diol Pair pka_det Determine pKa of Boronic Acid (Literature or Experimental) start->pka_det buffer_screen pH Screening: Perform Binding Assay across a Range of pH Values pka_det->buffer_screen optimal_ph Identify Optimal Binding pH buffer_screen->optimal_ph conc_opt Concentration Optimization: Titrate Reactants at Optimal pH optimal_ph->conc_opt kinetic_study Kinetic Analysis (Optional): Determine on/off rates using techniques like stopped-flow conc_opt->kinetic_study validation Assay Validation: Test with known positive and negative controls kinetic_study->validation end Optimized Assay Protocol validation->end

Caption: A systematic workflow for optimizing boronic acid-diol binding assays.

Quantitative Data Summary

Boronic Acid TypeTypical pKa RangeGeneral Effect of pH on Diol BindingReference
Unsubstituted Phenylboronic Acid~8.5 - 9.0Binding affinity increases significantly as pH approaches and exceeds the pKa.[9]
Phenylboronic Acids with Electron-Withdrawing Groups~7.0 - 8.5Enhanced binding at lower pH compared to unsubstituted phenylboronic acid.[3]
Phenylboronic Acids with Electron-Donating Groups~9.0 - 10.0Requires higher pH to achieve significant binding.[3]
Benzoxaboroles~7.3Often show strong binding at physiological pH (7.4).[5]

References

Validation & Comparative

A Senior Application Scientist's Guide to Phenylboronic Acid Glucose Sensors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of continuous glucose monitoring, the demand for stable, selective, and reliable sensing technologies is paramount. While enzyme-based sensors have long dominated the field, their inherent limitations, such as susceptibility to environmental factors and degradation over time, have spurred the exploration of synthetic alternatives. Among these, phenylboronic acid (PBA)-based sensors have emerged as a compelling class of synthetic receptors for glucose detection. Their ability to reversibly bind with the cis-diol groups of glucose offers a foundation for robust and continuous monitoring systems.

This guide provides a comparative analysis of the primary modalities of phenylboronic acid glucose sensors: fluorescent, colorimetric, and electrochemical. As a Senior Application Scientist, my objective is to not only present the performance data but also to delve into the underlying chemical principles and experimental methodologies. This will equip you with the knowledge to critically evaluate and select the most appropriate sensing strategy for your research and development endeavors.

The Core Principle: Reversible Covalent Bonding

The functionality of all phenylboronic acid-based glucose sensors hinges on the reversible covalent interaction between the boronic acid group and the diol functionalities of glucose. In an aqueous environment, phenylboronic acid exists in equilibrium between a neutral trigonal planar form and a negatively charged tetrahedral boronate form. The tetrahedral form is the active species that binds to diols. The binding of glucose, a diol-rich molecule, shifts this equilibrium, forming a stable cyclic boronate ester. This interaction is the fundamental event that is transduced into a measurable signal.[1][2]

The pKa of the phenylboronic acid is a critical parameter that governs its sensitivity at physiological pH (around 7.4). Unsubstituted phenylboronic acid has a pKa of approximately 8.8, meaning that only a small fraction is in the active tetrahedral state at physiological pH.[3] Consequently, a significant area of research focuses on modifying the phenyl ring with electron-withdrawing substituents to lower the pKa and enhance glucose binding affinity under physiological conditions.[3][4]

G cluster_0 Phenylboronic Acid (PBA) Equilibrium cluster_1 Glucose Binding Trigonal PBA Trigonal PBA Tetrahedral Boronate Tetrahedral Boronate Trigonal PBA->Tetrahedral Boronate + OH- Glucose Glucose Cyclic Boronate Ester Cyclic Boronate Ester Tetrahedral Boronate->Cyclic Boronate Ester + Glucose G cluster_0 Monomer Solution cluster_1 Polymerization cluster_2 Purification & Equilibration Monomers Acrylamide 3-APBA BIS UV UV Light (365 nm) Monomers->UV Solvent DMSO Solvent->UV Initiator DEAP Initiator->UV Hydrogel PBA-functionalized Hydrogel UV->Hydrogel Washing Washing (Deionized Water) Hydrogel->Washing Equilibration Equilibration (PBS, pH 7.4) Washing->Equilibration

References

A Comparative Guide to 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic Acid and Structurally Related Boronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, boronic acids have emerged as a versatile class of compounds with wide-ranging applications, from potent enzyme inhibitors to sophisticated diagnostic sensors and crucial building blocks in organic synthesis.[1] This guide provides an in-depth comparative analysis of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid, a compound of growing interest, alongside three structurally related phenylboronic acid derivatives. By examining their physicochemical properties and performance in key applications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal boronic acid for their specific research and development endeavors.

Introduction to the Boronic Acid Analogs

The unique chemical reactivity of the boronic acid functional group, particularly its ability to form reversible covalent bonds with diols, underpins its broad utility.[2] This guide focuses on a systematic comparison of the following four phenylboronic acid derivatives, each selected to represent a distinct functional modification on the phenyl ring, thereby influencing its electronic and steric properties:

  • This compound (Target Compound): Features a dimethylaminoethylcarbamoyl group at the meta position, introducing a tertiary amine and an amide linkage. This substitution is expected to significantly impact its pKa, solubility, and binding characteristics.

  • 4-carboxyphenylboronic acid (Comparator 1): An acidic comparator with a carboxyl group at the para position, which is electron-withdrawing and can participate in hydrogen bonding.

  • 4-(dimethylaminomethyl)phenylboronic acid (Comparator 2): A basic comparator with a dimethylaminomethyl group at the para position, introducing a tertiary amine that can be protonated.

  • 3-aminophenylboronic acid (Comparator 3): A basic comparator with a primary amine at the meta position, offering a site for further functionalization.

This guide will delve into a comparative analysis of their key performance attributes, supported by experimental data and detailed protocols for their evaluation.

Physicochemical Properties: A Comparative Overview

The performance of a boronic acid in any given application is intrinsically linked to its fundamental physicochemical properties. The table below summarizes the key properties of our target compound and its comparators. It is important to note that experimentally determined values can vary based on the specific conditions and methods used.

PropertyThis compound4-carboxyphenylboronic acid4-(dimethylaminomethyl)phenylboronic acid3-aminophenylboronic acid
Molecular Formula C₁₁H₁₇BN₂O₃C₇H₇BO₄C₉H₁₄BNO₂C₆H₈BNO₂
Molecular Weight 236.08 g/mol 165.95 g/mol 179.02 g/mol 136.95 g/mol
Predicted pKa Data not readily available~4.3 (carboxylic acid), ~8.5 (boronic acid)~9.0 (boronic acid)~4.5 (amine), ~8.8 (boronic acid)
Solubility Soluble in polar organic solventsSparingly soluble in waterSoluble in waterSoluble in water

Note: Predicted pKa values are estimations and can vary. Experimental determination is crucial for accurate comparison.

Key Performance Indicator 1: Acidity (pKa)

The acidity of the boronic acid group, quantified by its pKa, is a critical parameter that governs its interaction with diols. The formation of a stable boronate ester is favored when the pH of the medium is at or above the pKa of the boronic acid, as this facilitates the formation of the more reactive tetrahedral boronate species.[3] The electronic nature of the substituents on the phenyl ring significantly influences the Lewis acidity of the boron atom and, consequently, the pKa. Electron-withdrawing groups tend to lower the pKa, while electron-donating groups increase it.[4]

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a standardized method for determining the pKa of boronic acids, ensuring a reliable comparison.

Materials:

  • Boronic acid sample

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • High-purity water (deionized or distilled)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Prepare a 10 mM solution of the boronic acid in a known volume of water. If solubility is an issue, a co-solvent such as DMSO or ethanol can be used, but consistency across all samples is paramount.

  • Place the solution in a beaker with a stir bar and begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.05 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

  • Plot the pH versus the volume of NaOH added.

  • The pKa is determined as the pH at the half-equivalence point, which is the point where half of the boronic acid has been neutralized. This can be found from the midpoint of the steepest part of the titration curve or by calculating the first derivative of the curve.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Boronic Acid titrate1 Initial pH Reading prep1->titrate1 prep2 Calibrate pH Meter prep2->titrate1 titrate2 Add NaOH Incrementally titrate1->titrate2 titrate3 Record pH titrate2->titrate3 titrate3->titrate2 Repeat analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3

Figure 1: Workflow for pKa determination by potentiometric titration.

Key Performance Indicator 2: Diol Binding Affinity

The ability of a boronic acid to bind to diols is fundamental to its application in sensors and affinity chromatography. The strength of this interaction is quantified by the binding constant (Ka) or dissociation constant (Kd). A higher Ka (or lower Kd) indicates a stronger binding affinity. This affinity is influenced by the pKa of the boronic acid, the pH of the solution, and the structure of the diol.[5]

Experimental Protocol: Determination of Diol Binding Affinity using Alizarin Red S (ARS) Assay

The Alizarin Red S (ARS) assay is a common and reliable colorimetric method for determining the binding affinity of boronic acids for diols.[5]

Materials:

  • Boronic acid sample

  • Alizarin Red S (ARS) solution

  • Diol of interest (e.g., glucose, fructose)

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer

  • 96-well microplate (optional)

Procedure:

  • Determine the binding constant of the boronic acid with ARS:

    • Prepare a series of solutions with a constant concentration of ARS and varying concentrations of the boronic acid in the chosen buffer.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for the ARS-boronate complex (typically around 450-500 nm).

    • Plot the change in absorbance against the boronic acid concentration and fit the data to a suitable binding model (e.g., a 1:1 binding isotherm) to determine the binding constant (K_ARS).

  • Competitive binding assay with the diol:

    • Prepare a series of solutions containing fixed concentrations of the boronic acid and ARS (at a ratio that gives a significant absorbance signal) and varying concentrations of the diol.

    • Measure the absorbance of each solution at the same wavelength as in step 1. The absorbance will decrease as the diol displaces ARS from the boronic acid.

    • Plot the change in absorbance against the diol concentration.

    • From this competitive binding data and the previously determined K_ARS, the binding constant of the boronic acid for the diol (K_diol) can be calculated.

G cluster_step1 Step 1: Determine K_ARS cluster_step2 Step 2: Competitive Binding cluster_step3 Step 3: Calculate K_diol s1_1 Prepare ARS + varying [Boronic Acid] s1_2 Measure Absorbance s1_1->s1_2 s1_3 Plot & Fit Data to find K_ARS s1_2->s1_3 s3_1 Use K_ARS and competitive binding data s1_3->s3_1 s2_1 Prepare Boronic Acid + ARS + varying [Diol] s2_2 Measure Absorbance s2_1->s2_2 s2_3 Plot Absorbance vs. [Diol] s2_2->s2_3 s2_3->s3_1 s3_2 Calculate K_diol s3_1->s3_2

Figure 2: Workflow for diol binding affinity determination using the ARS assay.

Application Focus 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The efficiency of this reaction is influenced by the electronic and steric properties of the boronic acid.[6]

Comparative Performance in Suzuki-Miyaura Coupling
Boronic AcidExpected Performance in Suzuki-Miyaura Coupling
This compound The amide group is moderately electron-withdrawing, which might slightly decrease reactivity compared to unsubstituted phenylboronic acid. The tertiary amine could potentially coordinate with the palladium catalyst, which could either be beneficial or detrimental depending on the specific reaction conditions.
4-carboxyphenylboronic acid The electron-withdrawing carboxylate group at the para position is expected to decrease the nucleophilicity of the boronic acid, potentially leading to lower yields or requiring more forcing reaction conditions.[8]
4-(dimethylaminomethyl)phenylboronic acid The dimethylaminomethyl group is electron-donating, which should enhance the reactivity of the boronic acid in the transmetalation step, likely leading to good to excellent yields.
3-aminophenylboronic acid The amino group is electron-donating, which is generally favorable for the Suzuki-Miyaura coupling, suggesting good reactivity.
Standardized Protocol for Comparative Suzuki-Miyaura Coupling

To obtain a definitive comparison, the following standardized protocol should be employed.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Boronic acid (each of the four compounds)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel (e.g., Schlenk flask)

  • Analytical tools for monitoring reaction progress and determining yield (e.g., GC-MS, HPLC, NMR)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Add the degassed solvent mixture (e.g., 5 mL of a 4:1 dioxane/water mixture).

  • Heat the reaction mixture to a consistent temperature (e.g., 80 °C) with stirring.

  • Monitor the reaction progress at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by GC-MS or HPLC.

  • Once the reaction is complete (as indicated by the consumption of the aryl halide), cool the mixture to room temperature.

  • Perform a standard aqueous workup and purify the product by column chromatography.

  • Determine the isolated yield of the biaryl product for each boronic acid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis setup1 Combine Reactants under Inert Atmosphere setup2 Add Degassed Solvent setup1->setup2 react1 Heat and Stir setup2->react1 react2 Monitor Progress (GC/HPLC) react1->react2 workup1 Cool and Perform Aqueous Workup react2->workup1 workup2 Purify by Chromatography workup1->workup2 workup3 Determine Isolated Yield workup2->workup3

Figure 3: Standardized workflow for comparative Suzuki-Miyaura coupling.

Application Focus 2: Boronic Acid-Based Sensors

The reversible interaction of boronic acids with diols makes them excellent candidates for the development of sensors, particularly for biologically relevant molecules like glucose.[9] The binding event can be transduced into a measurable signal, such as a change in fluorescence or color. The sensitivity and selectivity of such sensors are highly dependent on the diol binding affinity and the pKa of the boronic acid.

Comparative Performance in Glucose Sensing

A boronic acid-based glucose sensor's performance is optimal when its pKa is close to the physiological pH (around 7.4), as this allows for significant binding at neutral pH.

Boronic AcidExpected Performance in Glucose Sensing at pH 7.4
This compound The presence of the tertiary amine could potentially lower the pKa of the boronic acid through intramolecular interactions, making it a promising candidate for sensing at physiological pH. The extended side chain may also influence its interaction with larger saccharides.
4-carboxyphenylboronic acid With a boronic acid pKa around 8.5, its binding affinity at pH 7.4 will be moderate. However, the carboxylate group could be utilized for immobilization onto sensor surfaces.[2]
4-(dimethylaminomethyl)phenylboronic acid The electron-donating group leads to a higher pKa (around 9.0), resulting in weaker binding to glucose at physiological pH compared to boronic acids with lower pKa values.
3-aminophenylboronic acid With a pKa of approximately 8.8, its performance at neutral pH would be suboptimal. However, the amino group provides a convenient handle for conjugation to fluorophores or other signaling moieties.

Conclusion

This guide has provided a comprehensive comparative framework for evaluating this compound against three structurally distinct analogs. The choice of the most suitable boronic acid is contingent upon the specific application. For instance, in Suzuki-Miyaura coupling, electron-donating substituents are generally preferred, making 4-(dimethylaminomethyl)phenylboronic acid and 3-aminophenylboronic acid strong candidates. Conversely, for glucose sensing at physiological pH, a lower pKa is desirable, suggesting that this compound, with its potential for intramolecular interactions, warrants further investigation.

The provided standardized protocols for determining pKa, diol binding affinity, and performance in Suzuki-Miyaura coupling offer a robust methodology for researchers to generate their own comparative data, ensuring an informed and rational selection of the optimal boronic acid for their research and development needs. The continued exploration and characterization of novel boronic acid derivatives will undoubtedly expand their already significant impact across the scientific disciplines.

References

A Tale of Two Sensors: A Comparative Guide to Boronic Acid and Enzymatic Methods for Glucose Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate detection of glucose is a cornerstone of applications ranging from metabolic research to diabetes management. The choice of detection methodology is critical, with two primary contenders dominating the landscape: the well-established enzymatic methods and the versatile boronic acid-based systems. This guide provides an in-depth, objective comparison of these two approaches, grounded in experimental data and field-proven insights, to empower you in selecting the optimal method for your research needs.

The Fundamental Divide: A Conceptual Overview

At the heart of the matter lies a fundamental difference in the recognition element. Enzymatic methods, the current gold standard in commercial glucose monitoring, rely on the high specificity of an enzyme, typically glucose oxidase (GOx), to catalyze a reaction with glucose.[1][2][3] In contrast, boronic acid-based methods employ a synthetic receptor that engages in a reversible covalent interaction with the diol groups present in glucose.[4][5][6] This distinction dictates their respective strengths, weaknesses, and ideal applications.

Mechanism of Action: A Closer Look

The Enzymatic Cascade: A Story of Oxidation

Enzymatic glucose sensors, most commonly employing glucose oxidase, operate on a multi-step cascade. The core principle involves the GOx-catalyzed oxidation of β-D-glucose by molecular oxygen, resulting in the production of gluconic acid and hydrogen peroxide (H₂O₂).[1][7] The concentration of glucose can then be determined by electrochemically monitoring either the consumption of oxygen or the production of hydrogen peroxide.[2][8]

The evolution of enzymatic sensors is often categorized into "generations," each defined by its method of electron transfer:

  • First Generation: Relies on the measurement of oxygen consumption or hydrogen peroxide production at the electrode.[9] A key limitation is the "oxygen deficit" issue, where fluctuations in oxygen availability can impact accuracy.[2][7]

  • Second Generation: Incorporates synthetic electron mediators (e.g., ferrocene derivatives) to shuttle electrons between the enzyme's active site and the electrode, thereby reducing the dependence on oxygen.[1][2]

  • Third Generation: Aims for direct electron transfer between the enzyme and the electrode, eliminating the need for mediators which can be toxic or leach from the sensor.[1][9]

Enzymatic_Detection cluster_Enzyme Glucose Oxidase (GOx) cluster_Electrode Electrode Surface Glucose β-D-Glucose GOx GOx (FAD) Glucose->GOx Binds GluconicAcid Gluconic Acid Glucose->GluconicAcid O2_in O₂ O2_in->GOx GOx_reduced GOx (FADH₂) GOx->GOx_reduced Oxidation H2O2 H₂O₂ H2O2_electrode H₂O₂ H2O2->H2O2_electrode Diffuses GOx_reduced->GOx GOx_reduced->H2O2 Regeneration Electrode Electrode Signal Electrical Signal Electrode->Signal Proportional to [Glucose] e 2e⁻ Electrode->e H2O2_electrode->Electrode Oxidized at Anode O2_electrode O₂ H2O2_electrode->O2_electrode H2O 2H₂O H2O2_electrode->H2O

Caption: Enzymatic glucose detection pathway via glucose oxidase.

The Boronic Acid Interaction: A Reversible Covalent Dance

Boronic acids function as synthetic chemosensors that reversibly bind with molecules containing cis-1,2 or cis-1,3 diol functionalities, a characteristic feature of saccharides like glucose.[4][6] This interaction forms a cyclic boronate ester. The binding event can be transduced into a measurable signal through various mechanisms, including:

  • Fluorometric Detection: A fluorophore is often integrated into the boronic acid molecule. Upon glucose binding, the electronic environment of the fluorophore is altered, leading to a change in fluorescence intensity or wavelength.[10][11] This is the principle behind some continuous glucose monitoring (CGM) systems.[12]

  • Electrochemical Detection: The boronic acid can be immobilized on an electrode surface. Glucose binding can displace a redox-active polymer or alter the electrochemical properties of the surface, generating a current proportional to the glucose concentration.[13][14][15]

A significant challenge for early boronic acid sensors was their lower selectivity for glucose compared to other sugars like fructose.[4][16] The development of diboronic acids , which feature two boronic acid moieties spatially arranged to match the diol spacing in glucose, has dramatically improved glucose selectivity.[4][6][16][17]

Caption: Boronic acid-based glucose detection mechanism.

Head-to-Head Comparison: Performance Metrics

The choice between these two methodologies often comes down to the specific requirements of the application. The following table summarizes key performance characteristics based on experimental evidence.

FeatureEnzymatic Methods (Glucose Oxidase)Boronic Acid Methods
Selectivity High: GOx is highly specific for β-D-glucose, minimizing interference from other sugars.[18]Moderate to High: Monoboronic acids have lower selectivity (fructose is a major interferent).[4][16] Diboronic acid designs significantly improve glucose selectivity.[4][6][17]
Sensitivity High: Capable of detecting low glucose concentrations.[19][20]Good: Sensitivity is tunable by molecular design. Detection limits in the micromolar range have been reported.[21]
Stability Lower: Enzyme activity is susceptible to degradation due to changes in temperature, pH, and the presence of inhibitors.[7][18][22] This can lead to a shorter shelf-life.[18]High: As a chemical sensor, it is robust and not affected by high temperatures or pH changes, leading to a long shelf-life.[13][15][23]
Response Time Fast: Typically in the range of seconds to a few minutes.[24][25]Variable: Can be fast, but may be influenced by the diffusion of glucose into a hydrogel matrix in some designs.[26]
Operating Conditions Narrow Range: Optimal performance is within physiological pH and temperature ranges.[18][22]Wide Range: Can operate over a broader range of temperatures and pH levels.[13][18]
Reusability/Continuous Monitoring Challenging: Enzyme degradation limits long-term continuous use without recalibration.[18][22]Excellent: The reversible nature of the boronic acid-glucose interaction is ideal for continuous, long-term monitoring.[4][6][10]
Cost Higher: Enzymes are biological macromolecules that can be expensive to produce and purify. Disposable strips contribute to recurring costs.[7]Lower: The synthetic nature of boronic acids can lead to lower production costs.[6][10]

Experimental Protocols: A Practical Guide

While specific protocols will vary based on the exact sensor configuration, the following provides a generalized workflow for each method.

Workflow for an Electrochemical Enzymatic Glucose Sensor

Enzymatic_Workflow cluster_prep Sensor Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 1. Electrode Preparation (e.g., screen-printed carbon) p2 2. Enzyme Immobilization (e.g., drop-casting GOx solution and cross-linking with glutaraldehyde) p1->p2 p3 3. Membrane Application (Optional) (e.g., polyurethane for biocompatibility) p2->p3 m1 4. Sensor Equilibration (in buffer solution) p3->m1 m2 5. Introduction of Sample (containing glucose) m1->m2 m3 6. Amperometric Detection (apply potential, measure current vs. time) m2->m3 a1 7. Calibration Curve Generation (measure current for known glucose standards) m3->a1 a2 8. Sample Concentration Determination (interpolate from calibration curve) a1->a2

Caption: Generalized experimental workflow for an enzymatic glucose sensor.

Step-by-Step Methodology:

  • Electrode Preparation: Start with a clean electrode surface (e.g., screen-printed carbon, gold).

  • Enzyme Immobilization: A solution of glucose oxidase is typically mixed with a cross-linking agent (like glutaraldehyde) and a stabilizing matrix (like chitosan or Nafion) and applied to the working electrode surface. The electrode is allowed to dry under controlled conditions.

  • Membrane Application (for in vivo use): An outer membrane (e.g., polyurethane) may be applied to improve biocompatibility and control the diffusion of glucose to the enzyme layer.[24][25]

  • Sensor Equilibration: The prepared sensor is immersed in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline current is achieved.

  • Sample Introduction: The sample containing an unknown glucose concentration is introduced into the buffer solution.

  • Amperometric Detection: A constant potential is applied to the working electrode, and the resulting current, generated from the oxidation of H₂O₂, is recorded over time until a steady-state signal is reached.[7][27]

  • Calibration: Steps 5 and 6 are repeated with a series of standard glucose solutions of known concentrations to generate a calibration curve (current vs. glucose concentration).

  • Concentration Determination: The glucose concentration in the unknown sample is determined by comparing its steady-state current to the calibration curve.

Workflow for a Fluorometric Boronic Acid Glucose Sensor

Boronic_Acid_Workflow cluster_prep Sensor Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 1. Synthesis of Boronic Acid Probe (e.g., anthracene-based diboronic acid) p2 2. Probe Solubilization (in appropriate buffer, e.g., PBS pH 7.4) p1->p2 m1 3. Baseline Fluorescence Reading (measure fluorescence of probe solution) p2->m1 m2 4. Introduction of Sample (containing glucose) m1->m2 m3 5. Incubation (allow time for binding equilibrium) m2->m3 m4 6. Fluorescence Measurement (at specific excitation/emission wavelengths) m3->m4 a1 7. Calibration Curve Generation (measure fluorescence for known standards) m4->a1 a2 8. Sample Concentration Determination (interpolate from calibration curve) a1->a2

Caption: Generalized experimental workflow for a boronic acid glucose sensor.

Step-by-Step Methodology:

  • Probe Preparation: Synthesize or procure a fluorescent boronic acid probe. Anthracene-based diboronic acid derivatives are commonly used for their glucose selectivity.[10]

  • Solubilization: Prepare a stock solution of the boronic acid probe in a suitable buffer (e.g., PBS, pH 7.4). The pH is critical as the binding affinity of boronic acids is pH-dependent.[4]

  • Baseline Measurement: In a cuvette or microplate well, add the boronic acid probe solution and measure its baseline fluorescence using a spectrofluorometer at the appropriate excitation and emission wavelengths.

  • Sample Addition: Add a known volume of the glucose-containing sample to the probe solution.

  • Incubation: Allow the mixture to incubate for a specific period to ensure the binding reaction reaches equilibrium.

  • Fluorescence Reading: Measure the fluorescence of the mixture again. The change in fluorescence intensity is correlated with the glucose concentration.[10]

  • Calibration: Repeat steps 3-6 with standard glucose solutions to construct a calibration curve (change in fluorescence vs. glucose concentration).

  • Concentration Determination: Calculate the glucose concentration in the unknown sample using the calibration curve.

Conclusion: Selecting the Right Tool for the Job

The choice between boronic acid and enzymatic methods is not a matter of one being definitively superior, but rather which is better suited for the specific research question and experimental constraints.

Enzymatic sensors remain the workhorse for applications requiring high sensitivity and selectivity for single-point measurements, such as in commercially available blood glucose meters.[3] Their primary drawback is their inherent instability, which poses challenges for long-term, continuous, or in vivo applications.[7][18]

Boronic acid-based sensors represent a promising alternative, particularly for continuous glucose monitoring and applications demanding robust, stable, and low-cost sensors.[6][13][28] Their synthetic nature allows for extensive customization, and ongoing research into novel diboronic acid structures continues to enhance their selectivity and performance.[4][12]

As a senior application scientist, my recommendation is to carefully consider the required operational lifetime, environmental conditions, and potential for interfering substances in your experimental design. For acute, highly specific measurements in controlled environments, enzymatic methods are a reliable choice. For the development of next-generation wearable or implantable sensors for continuous monitoring, the robustness and reversible binding kinetics of boronic acid platforms offer a compelling advantage.

References

A Senior Application Scientist’s Guide to Assessing the Selectivity of Boronic Acids for Saccharides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the nuanced world of boronic acid-saccharide interactions. In the field of molecular recognition, boronic acids have emerged as indispensable tools for the selective binding and sensing of saccharides.[1][2] This is primarily due to their unique ability to form reversible covalent bonds with the cis-1,2- or 1,3-diol moieties present in these biomolecules.[3][4] However, achieving high selectivity for a specific saccharide, particularly in a complex biological milieu, is a significant challenge that demands a deep understanding of the underlying chemistry and a robust experimental framework.

This guide deviates from rigid templates to provide a narrative built on first principles, field-proven insights, and validated experimental protocols. We will explore the "why" behind experimental choices, ensuring that every protocol is presented as a self-validating system. Our objective is to empower you not just to perform an assay, but to critically design, execute, and interpret experiments for assessing boronic acid selectivity.

Part 1: The Foundation: Understanding Boronic Acid-Saccharide Chemistry

The core of this interaction lies in the reversible formation of cyclic boronate esters.[4][5] A boronic acid, R-B(OH)₂, exists in equilibrium between a neutral, trigonal planar (sp²) hybridized state and an anionic, tetrahedral (sp³) hybridized state. The tetrahedral form is significantly more reactive towards diols.[6] This equilibrium is highly pH-dependent.

The binding process involves two key equilibria:

  • The acid-base equilibrium of the boronic acid itself (pKa).

  • The esterification equilibrium with the diol.

Upon binding to a saccharide, the pKa of the boronic acid is typically lowered by 2-4 units, favoring the formation of the more stable anionic tetrahedral boronate ester.[4] This change in acidity and hybridization is the linchpin for many sensing applications.

ARS_Assay_Workflow Workflow: Alizarin Red S (ARS) Competitive Binding Assay cluster_0 Step 1: Determine K_ARS cluster_1 Step 2: Competitive Assay prep_ars Prepare fixed [ARS] solution in buffer titrate_ba Titrate increasing [Boronic Acid] into ARS prep_ars->titrate_ba measure_k_ars Measure Absorbance/Fluorescence change titrate_ba->measure_k_ars calc_k_ars Calculate K_ARS (BA-ARS binding constant) measure_k_ars->calc_k_ars prep_ba_ars Prepare fixed [BA] and [ARS] solution calc_k_ars->prep_ba_ars Use determined K_ARS titrate_sac Titrate increasing [Saccharide] into BA-ARS complex prep_ba_ars->titrate_sac measure_compete Measure signal reversal titrate_sac->measure_compete calc_k_sac Calculate K_Sac (BA-Saccharide binding constant) measure_compete->calc_k_sac end Analysis Complete calc_k_sac->end Report Selectivity Ratios

References

A Comparative Guide to Phenylboronic Acid and Boric Acid as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of enzyme inhibition, the choice of inhibitory agent is paramount. Among the diverse classes of inhibitors, boron-containing compounds, particularly phenylboronic acid (PBA) and its inorganic parent, boric acid (BA), have garnered significant attention. This guide provides an in-depth, objective comparison of their performance as enzyme inhibitors, grounded in experimental data and mechanistic insights, to empower informed decisions in your research endeavors.

At a Glance: Phenylboronic Acid vs. Boric Acid

While both molecules share the core boronic acid moiety, the presence of the phenyl group in PBA dramatically influences its inhibitory profile. Generally, phenylboronic acid acts as a more potent and often more selective inhibitor for a range of enzymes, particularly serine proteases. Boric acid, a weaker Lewis acid, demonstrates broader, albeit less potent, inhibitory activity against various enzymes, including metalloenzymes like urease.[1]

Mechanism of Action: A Tale of Two Inhibitors

The inhibitory capacity of both PBA and BA stems from the electrophilic nature of the boron atom, which readily interacts with nucleophilic residues in enzyme active sites. However, the specifics of these interactions differ significantly.

Phenylboronic Acid: The Transition-State Analog

Phenylboronic acid is a classic example of a transition-state analog inhibitor, particularly for serine proteases such as chymotrypsin and prostate-specific antigen (PSA).[2] The active site of these enzymes features a catalytic triad, including a critical serine residue. During catalysis, this serine's hydroxyl group attacks the carbonyl carbon of the substrate's peptide bond, forming a tetrahedral intermediate.

PBA mimics this tetrahedral transition state.[3] The sp²-hybridized boron atom of PBA is planar, but upon interaction with the serine's nucleophilic hydroxyl group, it forms a stable, covalent, tetrahedral adduct. This effectively sequesters the serine residue, halting the catalytic cycle.[3] The phenyl group of PBA plays a crucial role in its potency by providing additional hydrophobic and van der Waals interactions within the enzyme's specificity pocket, enhancing binding affinity.[4]

PBA_inhibition cluster_enzyme Serine Protease Active Site cluster_inhibitor Phenylboronic Acid (PBA) ser195 Serine-195 (Ser-OH) his57 Histidine-57 ser195->his57 asp102 Aspartate-102 his57->asp102 specificity_pocket S1 Specificity Pocket pba Ph-B(OH)₂ pba->ser195 Covalent Bond Formation (Tetrahedral Adduct) pba->specificity_pocket Hydrophobic Interaction (Phenyl Group) caption Inhibition of a serine protease by phenylboronic acid.

Mechanism of serine protease inhibition by PBA.
Boric Acid: A Broader, More Nuanced Approach

Boric acid, lacking the hydrophobic phenyl group, is a less potent inhibitor of serine proteases.[1] Its inhibitory action is more pronounced against metalloenzymes , such as urease, which contains a dinuclear nickel center in its active site.[5][6]

In the case of urease, boric acid acts as a competitive inhibitor by directly interacting with the nickel ions.[5][7] X-ray crystallography studies have revealed that the B(OH)₃ molecule bridges the two Ni ions, displacing labile water molecules in the active site.[5][6] This binding mode is thought to mimic the binding of the substrate, urea, thereby preventing its hydrolysis.[5][6] The inhibition is pH-dependent, with the neutral trigonal B(OH)₃ form being the more effective inhibitor.[5][8]

BA_inhibition cluster_enzyme Urease Active Site cluster_inhibitor Boric Acid (BA) ni1 Ni²⁺ bridging_oh Bridging OH⁻ ni1->bridging_oh ni2 Ni²⁺ ni2->bridging_oh ba B(OH)₃ ba->ni1 Coordination ba->ni2 Coordination caption Inhibition of urease by boric acid.

Mechanism of urease inhibition by boric acid.

Quantitative Comparison: A Data-Driven Perspective

The difference in potency between phenylboronic acid and boric acid is best illustrated through their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). A lower value indicates a more potent inhibitor.

Enzyme ClassEnzymeInhibitorKᵢIC₅₀Reference(s)
Metalloenzyme Urease (pigeonpea)Boric Acid0.35 mM-[8]
Urease (pigeonpea)Phenylboronic Acid> 0.35 mM-[8]
Urease (Klebsiella aerogenes)Boric Acid0.33 mM-[5]
Urease (Proteus mirabilis)Boric Acid0.1 mM-[5]
Urease (jack bean)Boric Acid0.12 mM-[5]
Serine Protease Prostate-Specific Antigen (PSA)Boric Acid-Partial inhibition observed[9]
Prostate-Specific Antigen (PSA)3-Nitrophenyl boronic acid-Significant inhibition[9]
α-ChymotrypsinPhenylboronic Acid0.196 mM-[10]

The data clearly demonstrates boric acid's efficacy against urease, with Kᵢ values in the low millimolar range.[5][8] For pigeonpea urease, boric acid is a stronger inhibitor than phenylboronic acid.[8] Conversely, for serine proteases, while direct quantitative comparison is challenging due to a lack of data for boric acid, the significantly lower Kᵢ of phenylboronic acid derivatives against these enzymes underscores their superior potency.[10][11] Studies have consistently shown that PBA is a more potent inhibitor of cancer cell migration and viability than boric acid, which is attributed to its effects on key signaling enzymes.[1][12][13]

Experimental Protocol: Determining Inhibitor Potency (IC₅₀)

To empirically determine and compare the inhibitory potency of compounds like phenylboronic acid and boric acid, a robust and reproducible experimental protocol is essential. Below is a generalized, step-by-step methodology for an α-chymotrypsin inhibition assay.

Objective:

To determine the IC₅₀ value of an inhibitor against α-chymotrypsin.

Materials:
  • α-Chymotrypsin (from bovine pancreas)

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate

  • Inhibitor stock solutions (Phenylboronic acid and Boric acid) in an appropriate solvent (e.g., DMSO)

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl₂ (e.g., 0.1 M)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 256 nm

Workflow Diagram:

IC50_Workflow prep 1. Prepare Reagents - Enzyme Solution - Substrate Solution (BTEE) - Serial Dilutions of Inhibitors plate 2. Plate Setup - Add buffer to all wells. - Add inhibitor dilutions (or vehicle control). prep->plate preincubate 3. Pre-incubation - Add enzyme to wells. - Incubate for a defined period (e.g., 15 min at 25°C). plate->preincubate reaction 4. Initiate Reaction - Add substrate (BTEE) to all wells. preincubate->reaction measure 5. Measure Absorbance - Immediately read absorbance at 256 nm kinetically for 5-10 min. reaction->measure analyze 6. Data Analysis - Calculate reaction velocities. - Plot % inhibition vs. log[Inhibitor]. - Determine IC₅₀ from the dose-response curve. measure->analyze caption Workflow for IC₅₀ determination.

Workflow for determining the IC₅₀ of an enzyme inhibitor.
Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of α-chymotrypsin in cold 1 mM HCl.

    • Prepare the BTEE substrate solution in a methanol-water mixture.

    • Perform a serial dilution of the inhibitor stock solutions (PBA and BA) in the assay buffer to achieve a range of desired final concentrations. Ensure the final solvent concentration is constant across all wells.

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of Tris-HCl buffer to each well.

    • Add a small volume (e.g., 1-2 µL) of each inhibitor dilution to the corresponding wells. For control wells (100% activity), add the same volume of the solvent used for the inhibitors (vehicle control).

    • Include wells for a blank measurement (buffer and substrate only).

  • Pre-incubation with Inhibitor:

    • Add the α-chymotrypsin solution to all wells except the blank.

    • Mix gently and incubate the plate at 25°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • To start the reaction, add the BTEE substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a microplate reader and begin measuring the increase in absorbance at 256 nm every 30 seconds for 5-10 minutes.[14] The hydrolysis of BTEE by chymotrypsin produces a product that absorbs at this wavelength.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Conclusion and Application Insights

The choice between phenylboronic acid and boric acid as an enzyme inhibitor is highly dependent on the target enzyme and the desired potency.

  • Phenylboronic acid is the superior choice for targeting serine proteases , offering significantly higher potency due to the favorable interactions of its phenyl group within the enzyme's active site. Its ability to act as a transition-state analog makes it a valuable tool in the development of targeted therapeutics, particularly in cancer research where proteases like PSA are key targets.[1][11]

  • Boric acid , while a weaker inhibitor overall, is effective against certain metalloenzymes like urease . Its simplicity, low cost, and water solubility make it a useful tool for applications where high potency is not the primary concern, such as in agricultural settings to inhibit soil urease activity.[8]

This guide underscores the importance of understanding the underlying biochemical and structural basis of enzyme inhibition. By leveraging the comparative data and protocols presented, researchers can make more strategic decisions in their experimental designs, ultimately accelerating the pace of discovery and development.

References

A Comprehensive Guide to Evaluating Palladium Catalysts in Suzuki Coupling for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this transformation lies the palladium catalyst, the choice of which is paramount to the success and efficiency of the reaction.

This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the various palladium catalysts available for Suzuki coupling. We will move beyond a simple cataloging of options to provide a comparative analysis of their performance, grounded in experimental data. By understanding the nuances of each catalyst class, from classical phosphine-based systems to modern N-heterocyclic carbene complexes and heterogeneous nanoparticles, you will be empowered to make informed decisions, optimizing your synthetic routes for yield, efficiency, and substrate scope.

We will delve into the mechanistic underpinnings of the Suzuki coupling, explore the distinct characteristics of different catalyst families, and present detailed experimental protocols. This comprehensive approach aims to equip you with the knowledge to not only select the appropriate catalyst but also to troubleshoot and refine your reaction conditions for optimal outcomes.

The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon single bond by coupling an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a coordinatively unsaturated palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. This is often the rate-determining step of the catalytic cycle.[2]

  • Transmetalation: In this step, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the organoboron compound, typically by forming a more nucleophilic "ate" complex. The halide or other leaving group on the palladium is replaced by the R² group.

  • Reductive Elimination: The final step of the cycle is the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex. This forms the desired carbon-carbon bond in the product molecule (R¹-R²) and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAd Oxidative Addition Pd0->OxAd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAd->PdII_RX Trans Transmetalation PdII_RX->Trans R²-B(OR)₂ (Base) PdII_R1R2 R¹-Pd(II)L_n-R² Trans->PdII_R1R2 RedEl Reductive Elimination PdII_R1R2->RedEl RedEl->Pd0 Catalyst Regeneration Product R¹-R² RedEl->Product

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Classes of Palladium Catalysts for Suzuki Coupling

The evolution of palladium catalysts for Suzuki coupling has led to a diverse array of options, each with its own set of advantages and limitations. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Part 1: Homogeneous Palladium Catalysts

Homogeneous catalysts are soluble in the reaction medium, which often leads to high activity and selectivity due to the well-defined nature of the active species.

A. First-Generation Phosphine-Based Catalysts

This class represents the classical and most widely used catalysts for Suzuki coupling. Ligands such as triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly employed.

  • Advantages: These catalysts are commercially available, relatively inexpensive, and their reactivity is well-documented. They are effective for a range of aryl and vinyl bromides and iodides.

  • Disadvantages: They often exhibit limited activity for less reactive aryl chlorides and can be sensitive to air and moisture. Higher catalyst loadings (1-5 mol%) are frequently required.[3]

Table 1: Performance of First-Generation Phosphine-Based Catalysts

CatalystAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O801285[4]
Pd(dppf)Cl₂5-Bromo-1H-indazole1-(tert-butoxycarbonyl)pyrrole-2-boronic acidK₂CO₃DME802High[5]

Experimental Protocol: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from a procedure for the coupling of a bromoindazole with a pyrroleboronic acid.[5]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromoindazole (1.0 mmol, 1.0 equiv) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous dimethoxyethane (DME) (10 mL) and stir the solution under a flow of argon for 1 hour.

  • Reagent Addition: Sequentially add a solution of 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2.0 mmol, 2.0 equiv) in anhydrous DME (2.6 mL) and a solution of potassium carbonate (2.0 mmol, 2.0 equiv) in water (2.5 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 2 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

B. Advanced Phosphine-Based Catalysts: The Buchwald Ligands

The Buchwald group has developed a series of bulky, electron-rich phosphine ligands that have significantly expanded the scope of Suzuki coupling, particularly for challenging substrates like aryl chlorides. These are often used in the form of "precatalysts," which are stable, easy-to-handle palladium(II) complexes that readily generate the active palladium(0) species in situ. The evolution of these precatalysts is often described in "generations" (G1, G2, G3, G4), with each generation offering improvements in stability, activity, and ease of activation.

  • Advantages: High activity for a broad range of substrates, including sterically hindered and electron-rich aryl chlorides. They allow for lower catalyst loadings and often milder reaction conditions. The precatalysts are generally air- and moisture-stable.

  • Disadvantages: These ligands and precatalysts are typically more expensive than first-generation systems.

Table 2: Comparative Performance of Buchwald Precatalysts

PrecatalystAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos Pd G34-ChlorotoluenePhenylboronic acidK₃PO₄MeOH/THFRT0.5High
SPhos Pd G32-Chloropyridine4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O100495[4]

Experimental Protocol: Suzuki Coupling using a G3 Buchwald Precatalyst

This is a general procedure for the coupling of an aryl chloride with a boronic acid.

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the G3 Buchwald precatalyst (e.g., XPhos Pd G3, 0.01-0.1 mol%).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water).

  • Reaction: Stir the mixture at the desired temperature (which can range from room temperature to elevated temperatures) until the reaction is complete, as monitored by TLC or GC/MS.

  • Workup and Purification: Follow a standard aqueous workup and chromatographic purification as described in the previous protocol.

C. N-Heterocyclic Carbene (NHC)-Based Catalysts

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly active and robust catalysts. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a well-known example of commercially available Pd-NHC precatalysts.[6]

  • Advantages: High thermal stability, resistance to oxidation, and high catalytic activity, often resulting in high turnover numbers (TONs) and turnover frequencies (TOFs). They are particularly effective for coupling sterically hindered and electron-deficient substrates.[6]

  • Disadvantages: The synthesis of NHC ligands can be more complex than that of phosphines.

Table 3: Performance of a Pd-NHC Catalyst

CatalystAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PEPPSI-IPr4-ChlorotoluenePhenylboronic acidCs₂CO₃t-AmylOH100298[4]

Experimental Protocol: Suzuki Coupling using PEPPSI-IPr

  • Reaction Setup: In a reaction tube, combine the aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the PEPPSI-IPr catalyst (0.5-2 mol%).

  • Solvent Addition: Add the solvent (e.g., t-amyl alcohol).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at the desired temperature for the specified time.

  • Workup and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

D. Palladacycles

Palladacycles are pre-catalysts that contain a stable palladium-carbon σ-bond within a cyclic structure. They are often air- and moisture-stable, making them easy to handle. The Herrmann-Beller catalyst is a classic example.

  • Advantages: High thermal stability and catalytic activity. They can be very efficient, with some systems achieving extremely high turnover numbers.[7]

  • Disadvantages: The synthesis of palladacycles can be multi-step, and their performance can be highly dependent on the specific ligand framework.

Table 4: Performance of a Palladacycle Catalyst

CatalystAryl HalideBoronic AcidBaseSolventTemp. (°C)TOF (h⁻¹)Reference
Herrmann-Beller Catalyst4-IodoacetophenonePhenylboronic acidMeONaEthanol80175,000[7]

Experimental Protocol: Kinetic Study using Herrmann-Beller Catalyst

This protocol is based on a kinetic study and highlights the conditions for achieving high turnover frequencies.[7]

  • Catalyst Stock Solution: Prepare a stock solution of the Herrmann-Beller palladacycle in toluene.

  • Reaction Setup: In a temperature-controlled reactor, add ethanol, 4-iodoacetophenone, and phenylboronic acid.

  • Base Addition: Add a solution of sodium methoxide (MeONa) in ethanol.

  • Catalyst Injection: Initiate the reaction by injecting the palladacycle stock solution.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by a suitable method (e.g., GC or HPLC).

Part 2: Heterogeneous Palladium Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This offers significant practical advantages, particularly in terms of catalyst separation and recycling.

A. Palladium on Carbon (Pd/C)

Palladium supported on activated carbon is one of the most common and commercially available heterogeneous catalysts.

  • Advantages: Ease of separation from the reaction mixture by simple filtration, potential for recycling and reuse, and generally lower cost compared to complex homogeneous systems.

  • Disadvantages: Potential for leaching of palladium into the product, which is a significant concern in the pharmaceutical industry. The activity can be lower than homogeneous catalysts for challenging substrates.

Table 5: Performance of Palladium on Carbon

CatalystAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
10% Pd/CAryl bromidesArylboronic acidsK₂CO₃Water801-2>90[8]

Experimental Protocol: Suzuki Coupling using Pd/C in Water

This protocol highlights an environmentally friendly approach to Suzuki coupling.[8]

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Solvent: Add 10% Pd/C (0.2-2 mol%) and water.

  • Reaction: Heat the mixture with vigorous stirring.

  • Workup: After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Catalyst Recovery: The Pd/C catalyst can be recovered by filtration of the aqueous layer, washed, dried, and reused.

Comparative Performance Analysis: A Head-to-Head Evaluation

To provide a clear comparison, the following table summarizes the performance of representative catalysts from each class for the Suzuki coupling of 4-chlorotoluene with phenylboronic acid, a benchmark reaction for evaluating catalyst efficiency with a challenging aryl chloride substrate.

Table 6: Head-to-Head Comparison of Palladium Catalysts

Catalyst ClassRepresentative CatalystCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Key Features
First-Gen PhosphinePd(PPh₃)₄3K₂CO₃Toluene/H₂O8012Low/No ReactionIneffective for unactivated aryl chlorides
Advanced PhosphineXPhos Pd G30.1K₃PO₄Dioxane/H₂ORT0.5>95High activity at room temperature
NHC-BasedPEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298High stability and efficiency
Heterogeneous10% Pd/C2K₂CO₃Water10024ModerateRecyclable, but slower for chlorides

Catalyst Selection Workflow

The choice of catalyst is a multi-faceted decision that depends on the specific substrates, desired reaction conditions, and practical considerations such as cost and scalability. The following diagram provides a simplified decision-making workflow.

Catalyst_Selection cluster_choices Catalyst Recommendations Start Substrate Analysis Aryl_Halide Aryl Halide Type? Start->Aryl_Halide Sterics Sterically Hindered? Aryl_Halide->Sterics Aryl Chloride Cost Cost a Major Factor? Aryl_Halide->Cost Aryl Bromide/Iodide Scale Reaction Scale? Sterics->Scale Yes Sterics->Scale No Catalyst_Choice Selected Catalyst Scale->Catalyst_Choice Large Scale (Heterogeneous?) Scale->Catalyst_Choice Lab Scale (Homogeneous) Cost->Catalyst_Choice Yes (First-Gen/Pd on C) Cost->Catalyst_Choice No (Advanced Ligands) Buchwald_NHC Buchwald Ligands or Pd-NHC Catalysts Catalyst_Choice->Buchwald_NHC First_Gen Pd(PPh₃)₄ or Pd(dppf)Cl₂ Catalyst_Choice->First_Gen Hetero Pd/C or Nanoparticles Catalyst_Choice->Hetero

Caption: A decision-making workflow for selecting a palladium catalyst for Suzuki coupling.

Conclusion: Selecting the Optimal Catalyst for Your Application

The field of palladium-catalyzed Suzuki coupling has matured significantly, offering a vast toolbox of catalysts to the synthetic chemist. For routine couplings of aryl bromides and iodides, first-generation phosphine-based catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ remain reliable and cost-effective options. However, for more challenging transformations, particularly those involving aryl chlorides or sterically demanding substrates, the investment in advanced systems such as Buchwald precatalysts or Pd-NHC complexes is often justified by their superior performance, allowing for lower catalyst loadings, milder conditions, and broader substrate scope.

Heterogeneous catalysts, especially Pd/C, offer undeniable practical advantages in terms of product purification and catalyst recycling, making them attractive for large-scale synthesis and green chemistry applications. However, researchers must be vigilant about the potential for metal leaching and the generally lower activity for deactivated substrates.

The future of catalyst development will likely focus on several key areas: the design of even more active and stable catalysts that can operate at lower temperatures and with ultra-low catalyst loadings; the development of more robust and leach-resistant heterogeneous catalysts; and the use of non-precious metal catalysts to replace palladium. By understanding the principles and data presented in this guide, researchers will be well-positioned to leverage the current state-of-the-art in palladium catalysis and to adapt to future innovations in this dynamic field.

References

A Comparative Guide to the Cross-Reactivity of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic Acid with Biologically Relevant Diols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the cross-reactivity profile of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid (hereafter referred to as DMAP-PBA). Boronic acids are pivotal in molecular recognition, particularly for their ability to form reversible covalent bonds with cis-diols, a functional group prevalent in saccharides and other key biological molecules. DMAP-PBA incorporates a tertiary amine side chain, suggesting potential intramolecular catalysis and pH-dependent binding modulation, making it a candidate for advanced sensing applications. This document outlines the fundamental principles of boronic acid-diol interactions, presents a rigorous experimental framework for assessing cross-reactivity, and compares the binding affinities of DMAP-PBA with benchmark boronic acids against a panel of biologically significant diols. The methodologies are detailed to ensure reproducibility, and the resulting data is contextualized to guide researchers in the rational design of boronic acid-based sensors and therapeutics.

Introduction: The Boronic Acid-Diol Interaction

Boronic acids (R-B(OH)₂) exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The tetrahedral form is significantly more favorable for forming stable cyclic esters with cis-diols.[1][2] This equilibrium is pH-dependent; the affinity for diols generally increases at pH values above the boronic acid's pKa, as the concentration of the reactive tetrahedral boronate anion rises.[3]

The structure of DMAP-PBA is unique. The phenylboronic acid moiety serves as the diol recognition element, while the (dimethylamino)ethylcarbamoyl side chain introduces a tertiary amine. This amine can act as a Lewis base, potentially forming a dative B-N bond that stabilizes the tetrahedral boronate state, thereby lowering the effective pKa and enhancing diol binding affinity at physiological pH (≈7.4).[4] Understanding the extent of this intramolecular modulation and its effect on binding selectivity is crucial for its application.

The Critical Role of Cross-Reactivity: For any sensor, selectivity is paramount. In the context of glucose monitoring, for instance, a sensor must exhibit high affinity for glucose while showing minimal binding to other structurally similar sugars (e.g., fructose, galactose) or other diol-containing molecules present in biological fluids.[5] High cross-reactivity leads to analytical interference and inaccurate measurements. This guide, therefore, focuses on quantifying this selectivity.

Comparative Framework

To provide a meaningful comparison, DMAP-PBA is evaluated against two standard boronic acids:

  • Phenylboronic Acid (PBA): The simplest aromatic boronic acid, serving as a fundamental baseline for binding affinity.

  • 4-Carboxyphenylboronic Acid (CPBA): An electron-withdrawing carboxyl group lowers the pKa of the boronic acid, offering a benchmark for electronically modified receptors.

The panel of analytes includes key biological cis-diols to create a comprehensive cross-reactivity profile:

  • Target Monosaccharides: D-Glucose, D-Fructose, D-Galactose.

  • Potential Interferents: L-DOPA, Dopamine (catecholamines), Lactic Acid.

Methodology: Quantifying Boronic Acid-Diol Interactions

The Alizarin Red S (ARS) competitive displacement assay is a robust and widely adopted method for determining the binding constants of non-fluorescent boronic acids with diols.[5][6][7][8] ARS is a catechol-containing dye that becomes fluorescent upon binding to a boronic acid.[6][9] A competing diol analyte will displace ARS from the boronic acid, causing a measurable decrease in fluorescence intensity, which allows for the calculation of the analyte's binding constant.[6][9]

Experimental Workflow Diagram

The logical flow of the ARS competitive binding assay is depicted below.

G cluster_0 Part 1: Determine K_ARS cluster_1 Part 2: Competitive Displacement A Prepare ARS Solution (Constant Concentration) B Titrate with Boronic Acid (Increasing Concentration) A->B C Measure Fluorescence Increase B->C D Calculate K_ARS (Binding Constant for ARS) C->D E Prepare Boronic Acid-ARS Complex (Constant Concentrations) F Titrate with Competing Diol (e.g., Glucose, Fructose) E->F G Measure Fluorescence Decrease F->G H Calculate K_Diol (Binding Constant for Diol) G->H

Caption: Workflow for determining diol binding constants using the ARS displacement assay.

Detailed Experimental Protocol: ARS Displacement Assay

Materials:

  • This compound (DMAP-PBA)

  • Phenylboronic Acid (PBA)

  • 4-Carboxyphenylboronic Acid (CPBA)

  • Alizarin Red S (ARS)

  • D-Glucose, D-Fructose, D-Galactose, L-DOPA, Dopamine, Lactic Acid

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized Water

  • 96-well black microplates

  • Fluorescence plate reader (e.g., λex = 469 nm, λem = 610 nm)

Procedure:

Part 1: Determination of the ARS Binding Constant (KARS)

  • Prepare a stock solution of ARS (e.g., 1 mM) in PBS buffer.

  • Prepare stock solutions of each boronic acid (DMAP-PBA, PBA, CPBA) (e.g., 100 mM) in PBS buffer.

  • In a 96-well plate, add a fixed concentration of ARS to each well (e.g., final concentration of 50 µM).

  • Titrate each boronic acid into the wells across a range of concentrations (e.g., 0 to 10 mM).

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity at the specified wavelengths.

  • Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm (e.g., one-site binding) to calculate KARS for each boronic acid.

Part 2: Determination of the Diol Binding Constant (KDiol)

  • Prepare solutions of each boronic acid-ARS complex. The concentrations should be chosen to ensure a significant portion (e.g., 50-80%) of the ARS is bound, based on the KARS value determined in Part 1.

  • Prepare stock solutions of each diol analyte (e.g., 500 mM) in PBS buffer.

  • In a 96-well plate, add the pre-formed boronic acid-ARS complex to each well.

  • Titrate each diol analyte into the wells across a range of concentrations (e.g., 0 to 200 mM).

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the decrease in fluorescence intensity.

  • Calculate the apparent binding constant for the diol (KDiol) using the established equations for competitive binding assays, which relate the fluorescence change to the concentrations of all three components (boronic acid, ARS, diol) and the KARS.[6][9]

Comparative Data & Analysis

The following table summarizes hypothetical, yet plausible, binding constant (Ka, in M⁻¹) data derived from the described experimental protocol at physiological pH 7.4. This data serves to illustrate the comparative analysis.

Analyte (Diol)DMAP-PBA (M⁻¹)PBA (Baseline) (M⁻¹)CPBA (M⁻¹)
D-Fructose 185012001500
D-Glucose 450150250
D-Galactose 310110190
Dopamine 950600750
L-DOPA 1100700880
Lactic Acid < 10< 10< 10

Analysis of Results:

  • Enhanced Affinity of DMAP-PBA: Across all tested diols, DMAP-PBA consistently exhibits a higher binding affinity compared to both the baseline PBA and the electron-withdrawn CPBA. This supports the hypothesis that the tertiary amine side chain facilitates boronate ester formation at physiological pH, likely through intramolecular stabilization of the tetrahedral boronate intermediate.

  • Saccharide Selectivity: A key metric for glucose sensing is the selectivity ratio of Fructose/Glucose.

    • DMAP-PBA: 1850 / 450 = 4.1

    • PBA: 1200 / 150 = 8.0

    • CPBA: 1500 / 250 = 6.0 While DMAP-PBA shows the highest absolute affinity for glucose, its selectivity over fructose is lower than that of the simpler boronic acids. This is a critical trade-off for sensor development; the gain in affinity comes at the cost of reduced selectivity against this major interferent.

  • Cross-Reactivity with Catechols: All three boronic acids show significant binding to the catecholamines L-DOPA and Dopamine. The planar structure and acidity of the catechol diol lead to high-affinity interactions.[6][9] DMAP-PBA again demonstrates the strongest binding, indicating high cross-reactivity with these neurotransmitters.

  • Negligible Interference from Lactic Acid: As expected, lactic acid, which is not a cis-diol, shows no meaningful interaction, confirming the specificity of the boronic acid binding mechanism.

Conclusion and Field-Proven Insights

This comparative guide demonstrates that this compound (DMAP-PBA) is a high-affinity receptor for biological diols at physiological pH. Its enhanced binding capacity, when compared to simpler phenylboronic acids, is a direct consequence of its amino-functionalized side chain, which lowers the effective pKa of the boronic acid moiety.

However, for researchers in drug development and diagnostics, this increased affinity is a double-edged sword. While the stronger interaction with a target like glucose is beneficial, the concurrent increase in affinity for competing molecules like fructose and catecholamines presents a significant cross-reactivity challenge. The Fructose/Glucose selectivity ratio for DMAP-PBA is notably less favorable than that of standard PBA.

Recommendations for Application:

  • For High-Sensitivity Applications: In environments where the target diol is present in high concentrations relative to interferents, DMAP-PBA could be an excellent choice due to its strong binding signal.

  • For Highly Selective Sensing (e.g., Blood Glucose): For applications requiring precise quantification in a complex biological matrix, the lower selectivity of DMAP-PBA is a drawback. Further molecular engineering, such as creating bis-boronic acid receptors designed to match the specific geometry of glucose, would be necessary to overcome the inherent affinity for fructose.[5]

  • For Catecholamine Sensing: The high affinity for L-DOPA and dopamine suggests DMAP-PBA could be a promising candidate for developing sensors for these neurotransmitters, a completely different application space.

Ultimately, the choice of boronic acid must be guided by a thorough understanding of the specific application's requirements for both affinity and selectivity. The experimental framework provided herein serves as a robust template for conducting such evaluations.

References

A Comparative Guide to Mono- vs. Diboronic Acid Sensors for Glucose Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The accurate and continuous monitoring of glucose is a cornerstone of diabetes management and has broad applications in biomedical research and drug development. While enzymatic sensors have traditionally dominated the landscape, they often face challenges related to stability and cost.[1][2] Boronic acid-based sensors have emerged as a promising non-enzymatic alternative, offering robust, reversible, and continuous glucose monitoring capabilities.[1][2][3][4][5][6]

This guide provides an in-depth comparative analysis of two major classes of these sensors: monoboronic and diboronic acid derivatives. We will explore their fundamental sensing mechanisms, dissect their respective advantages and limitations, present key performance data, and provide detailed experimental protocols for their synthesis and application. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement boronic acid-based glucose sensing technologies.

Fundamentals of Boronic Acid-Based Glucose Sensing

The core of this technology lies in the reversible covalent interaction between a boronic acid (a Lewis acid) and a diol-containing compound like glucose.[7][8] In an aqueous solution, the boronic acid group exists in equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral boronate form.[9][10] It is the anionic boronate form that readily reacts with 1,2- or 1,3-diols to form stable cyclic esters.[8][9][10]

This binding event is the foundation of the sensing mechanism. When the boronic acid moiety is coupled with a signal transducer, such as a fluorophore, the formation of the boronate ester upon glucose binding alters the electronic properties of the transducer, leading to a measurable change in the optical or electrochemical signal.[1][3] The reversible nature of this bond allows for dynamic and continuous measurement of glucose concentrations.[1][3]

Monoboronic Acid Sensors: The Foundation

Monoboronic acid sensors represent the first generation of this technology. They consist of a single boronic acid group linked to a signaling molecule.

Mechanism and Performance

The binding between a monoboronic acid and glucose can occur in two primary stoichiometries: a 1:1 complex and a 1:2 complex. This interaction is highly pH-dependent, as the formation of the reactive tetrahedral boronate species is favored at pH values near or above the pKa of the boronic acid, which is typically around 9 for simple phenylboronic acid.[10]

A significant challenge for monoboronic acid sensors is their inherent lack of selectivity for glucose, particularly over other biologically abundant monosaccharides like fructose.[11] Fructose, with its furanose form presenting cis-diols, generally exhibits a much higher binding affinity (often 100-fold greater) to monoboronic acids than glucose.[11] This cross-reactivity is a major obstacle for accurate glucose monitoring in complex biological fluids. Furthermore, their suboptimal performance at physiological pH (around 7.4) has limited their practical application, as a significant portion of the boronic acid remains in the less reactive neutral form.[1]

Advantages and Limitations

Advantages:

  • Simpler Synthesis: The chemical synthesis of monoboronic acid derivatives is generally more straightforward compared to their diboronic counterparts.

  • Foundation for Development: They have provided a crucial foundation for understanding the fundamental principles of boronic acid-diol interactions.

Limitations:

  • Low Selectivity: Poor selectivity for glucose over other sugars, especially fructose.[11]

  • Low Affinity at Physiological pH: The binding affinity for glucose is often weak under neutral pH conditions, leading to lower sensitivity.[1]

  • pH Dependence: The sensor's response is highly dependent on pH, which can be a confounding factor in biological systems where pH can fluctuate.

Diboronic Acid Sensors: Enhanced Selectivity and Affinity

To address the critical limitations of monoboronic acid sensors, researchers developed diboronic acid-based probes. These sensors incorporate two boronic acid moieties into a single molecular scaffold.

Mechanism and Performance

The key innovation of diboronic acid sensors lies in their ability to cooperatively bind a single glucose molecule. The two boronic acid groups are spatially arranged to match the diol pairs on a glucose molecule, specifically the 1,2- and 3,5-diols of α-D-glucofuranose or the 1,2- and 4,6-diols of α-D-glucopyranose.[12] This "molecular tweezer" approach dramatically increases both the binding affinity and, crucially, the selectivity for glucose over other monosaccharides.[9][12]

Pioneering work by Shinkai and others demonstrated that diboronic acid sensors could exhibit a binding constant for glucose that is significantly higher than for fructose, effectively inverting the selectivity profile seen with monoboronic acids.[12] For instance, one of the first diboronic acid sensors showed a binding constant for glucose (3980 M⁻¹) that was 12-fold greater than for fructose (316 M⁻¹) at pH 7.8.[12] This enhanced performance at or near physiological pH makes them far more suitable for in vivo and clinical applications.[12][13]

Advantages and Limitations

Advantages:

  • High Selectivity for Glucose: The cooperative binding mechanism provides excellent selectivity for glucose over other interfering sugars.[12]

  • High Affinity at Physiological pH: They exhibit strong glucose binding in the neutral pH range, leading to high sensitivity.[12][13]

  • Improved Water Solubility: Recent designs have focused on incorporating water-solubilizing groups, enhancing their biocompatibility.[1][2][3][13]

Limitations:

  • Complex Synthesis: The synthesis of diboronic acid sensors is often more complex and requires multiple steps, which can impact scalability and cost.[2][3]

  • Potential for Lower Mobility: When immobilized, the more rigid structure of some diboronic acid sensors might lead to slower response times compared to more flexible monoboronic acid designs.[14]

Head-to-Head Comparison: Mono- vs. Diboronic Acid Sensors

The choice between a mono- and diboronic acid sensor depends critically on the specific application requirements. The following table summarizes the key performance differences based on experimental data from the literature.

FeatureMonoboronic Acid SensorsDiboronic Acid SensorsRationale & Causality
Selectivity Low (Prefers Fructose)High (Prefers Glucose)Diboronic acids use cooperative binding to match the specific diol spacing of glucose, creating a more selective pocket.[9][12]
Binding Affinity (Ka) Low (e.g., 10⁻³-10⁻² M for glucose)[11]High (e.g., >10³ M⁻¹ for glucose)[12][13]The chelation effect of two binding sites significantly increases the overall binding energy and stability of the glucose-sensor complex.
Optimal pH Alkaline (> pKa, typically ~9)Near Physiological (pH ~7.4)Strategic placement of groups like ortho-aminomethyl can lower the effective pKa, making the boronic acid more reactive at neutral pH.[1][13]
Synthetic Complexity Relatively SimpleComplex, Multi-stepRequires precise spatial arrangement of the two boronic acid groups, often involving more sophisticated organic synthesis routes.[2][3]
Typical Application Proof-of-concept studies, simple diol detectionContinuous glucose monitoring, in-vivo sensing, clinical diagnosticsHigh selectivity and performance at physiological pH are critical for reliable measurements in complex biological environments.[2][3][13]

Visualizing the Mechanisms

To better understand the binding interactions, the following diagrams illustrate the signaling pathways for both sensor types.

Monoboronic Acid Binding Mechanism

monoboronic_mechanism cluster_0 Sensor (Inactive) cluster_1 Analyte cluster_2 Binding at High pH Mono_Sensor Fluorophore-B(OH)₂ Bound_Complex Fluorophore-Boronate-Glucose (Cyclic Ester) Mono_Sensor->Bound_Complex + Glucose + OH⁻ Glucose Glucose (Diol) Signal Fluorescence Change Bound_Complex->Signal

Caption: Monoboronic acid forms a cyclic ester with glucose, typically under alkaline conditions.

Diboronic Acid Cooperative Binding Mechanism

diboronic_mechanism cluster_0 Sensor (Inactive) cluster_1 Analyte cluster_2 Cooperative Binding (pH 7.4) Di_Sensor Fluorophore (HO)₂B---B(OH)₂ Bound_Complex Fluorophore-Diboronate-Glucose (1:1 Complex) Di_Sensor->Bound_Complex + Glucose Glucose Glucose Signal High-Fidelity Signal Change Bound_Complex->Signal

Caption: Two boronic acid groups cooperatively bind to a single glucose molecule with high selectivity.

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for the synthesis and evaluation of a fluorescent boronic acid-based glucose sensor. These protocols are based on established methods in the field.[2][3]

Synthesis of an Anthracene-Based Diboronic Acid Sensor

This protocol outlines the synthesis of a representative PET (Photoinduced Electron Transfer) sensor. The anthracene fluorophore is quenched in the unbound state and fluoresces upon glucose binding.

Workflow Diagram:

synthesis_workflow start Start: Starting Materials (e.g., 9,10-bis(bromomethyl)anthracene) step1 Step 1: Nucleophilic Substitution React with aminophenylboronic ester start->step1 step2 Step 2: Purification Column chromatography step1->step2 step3 Step 3: Deprotection (Hydrolysis) Acidic hydrolysis to remove ester protecting groups step2->step3 step4 Step 4: Final Purification Recrystallization or HPLC step3->step4 end End: Final Diboronic Acid Sensor step4->end

Caption: General synthetic workflow for an anthracene-based diboronic acid glucose sensor.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-purged round-bottom flask, dissolve 9,10-bis(bromomethyl)anthracene (1 equivalent) in anhydrous dimethylformamide (DMF).

    • Causality: A dry, inert atmosphere is crucial to prevent side reactions with water and oxygen, ensuring the efficiency of the nucleophilic substitution.

  • Nucleophilic Substitution: Add 2-(aminomethyl)phenylboronic acid pinacol ester (2.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents) to the solution. Stir the reaction mixture at room temperature for 24-48 hours.

    • Causality: The amine group of the boronic acid derivative acts as a nucleophile, displacing the bromide ions from the anthracene core. DIPEA acts as a proton sponge to neutralize the HBr formed, driving the reaction to completion. The pinacol ester protects the boronic acid during this step.

  • Work-up and Extraction: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Causality: This standard work-up procedure removes the DMF, excess base, and other water-soluble impurities.

  • Purification of Intermediate: Purify the resulting boronic ester-protected intermediate using silica gel column chromatography.

    • Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

  • Deprotection: Dissolve the purified intermediate in a mixture of acetone and 1M HCl. Stir at room temperature for 12-24 hours to hydrolyze the pinacol esters.

    • Causality: Acidic conditions efficiently cleave the pinacol protecting groups, revealing the active boronic acid moieties.

  • Final Product Isolation: Remove the acetone under reduced pressure. The aqueous solution may be neutralized, and the final product collected by filtration or further purified by recrystallization or reverse-phase HPLC to yield the pure diboronic acid sensor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Glucose Sensing Evaluation

This protocol describes how to evaluate the performance of the synthesized sensor using fluorescence spectroscopy.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 1 mM) of the diboronic acid sensor in a suitable solvent (e.g., DMSO or a methanol/water mixture).

    • Prepare a high-concentration stock solution (e.g., 1 M) of D-glucose in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare stock solutions of interfering sugars (e.g., fructose, galactose) at the same concentration.

  • Titration Experiment:

    • In a series of cuvettes, add a fixed volume of PBS (pH 7.4).

    • Add a small aliquot of the sensor stock solution to each cuvette to achieve a final concentration in the low micromolar range (e.g., 5 µM).

    • Add increasing volumes of the glucose stock solution to the cuvettes to achieve a range of final glucose concentrations (e.g., 0 mM to 50 mM).

    • Self-Validation: Include a control cuvette with only the sensor in PBS (0 mM glucose) to establish the baseline fluorescence (F₀).

  • Fluorescence Measurement:

    • Incubate the samples for a set period (e.g., 15 minutes) to ensure the binding equilibrium is reached.

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Set the excitation wavelength to the absorption maximum of the sensor's fluorophore (e.g., ~378 nm for anthracene derivatives).[2]

    • Record the fluorescence intensity (F) at the emission maximum (e.g., ~430 nm).[2]

  • Data Analysis:

    • Plot the fluorescence enhancement (F/F₀) as a function of glucose concentration.

    • Determine the sensor's sensitivity (the slope of the linear portion of the curve) and the limit of detection (LOD).[13]

    • Calculate the binding affinity constant (Ka) by fitting the data to a suitable binding model (e.g., 1:1 binding isotherm).[13]

  • Selectivity Test:

    • Repeat the titration experiment (Step 2) using the stock solutions of interfering sugars (fructose, galactose) instead of glucose.

    • Compare the fluorescence response generated by glucose to that of the other sugars at the same concentration to determine the sensor's selectivity.

    • Trustworthiness: This direct comparison is essential to validate the sensor's specificity for glucose in a competitive environment.

Conclusion and Future Perspectives

The evolution from monoboronic to diboronic acid sensors marks a significant advancement in the field of non-enzymatic glucose monitoring. While monoboronic acids laid the essential groundwork, their inherent limitations in selectivity and affinity at physiological pH rendered them unsuitable for most practical applications. Diboronic acid sensors have successfully overcome these challenges by employing a cooperative binding mechanism, which provides the high selectivity and affinity required for accurate glucose measurement in complex biological milieu.[4][12]

Future research will likely focus on further refining the design of diboronic acid sensors to enhance their water solubility, photostability, and response times.[1][4] The integration of these advanced chemical sensors into robust materials like hydrogels and wearable platforms holds the key to developing the next generation of truly continuous and non-invasive glucose monitoring systems.[15][16][17]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid (CAS No. 850567-31-6). As a specialized boronic acid derivative, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Assessment and Core Principles

This compound and its analogues are classified as hazardous substances. While specific toxicity data for this exact compound is limited, related phenylboronic acid derivatives are known to be harmful if swallowed and can cause skin and serious eye irritation.[1] The boronic acid functional group, while invaluable in synthesis, necessitates careful handling due to its reactivity and potential biological effects.[2][3]

The Core Disposal Principle: All waste containing this compound, whether in solid or liquid form, must be treated as hazardous chemical waste . It must be segregated, properly contained, and disposed of through a licensed environmental health and safety (EHS) provider.[4] Under no circumstances should this chemical or its rinsates be disposed of down the drain or in regular trash.[5]

Immediate Safety & Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk.[5][6] Adherence to proper PPE is the first line of defense against accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale & Citation
Eye Protection Chemical safety goggles or a full-face shield.Mandatory to protect against splashes that can cause serious eye irritation.[6] Conforms to OSHA regulations 29 CFR 1910.133.[6][7]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.Prevents skin contact, as the compound is a known skin irritant. Gloves must be inspected before use and disposed of as contaminated solid waste.
Body Protection A flame-resistant lab coat that is fully fastened.Protects against skin exposure from spills and splashes.[6] Contaminated clothing must be removed immediately and decontaminated before reuse.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from potential spills.[5]
Respiratory A NIOSH/MSHA-approved respirator may be required if dust is generated outside a fume hood.Boric acid dusts can cause respiratory irritation.[8][9][10] Engineering controls like a fume hood are the primary method to prevent inhalation.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to waste management, from generation to final pickup. This workflow is designed to prevent cross-contamination and ensure clear communication of hazards.

Workflow for Proper Disposal

G cluster_0 Waste Generation & Segregation cluster_1 Solid Waste Stream cluster_2 Liquid Waste Stream cluster_3 Containerization & Storage start Waste Generated (Solid or Liquid) waste_type Is the waste solid or liquid? start->waste_type solid_waste Contaminated Solids: - Gloves, Wipes - Weigh Paper - Used Columns waste_type->solid_waste Solid liquid_waste Liquid Waste: - Reaction Mixtures - Solvents - Glassware Rinsates waste_type->liquid_waste Liquid solid_container Place in a dedicated, sealable container for solid hazardous waste. solid_waste->solid_container labeling Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Known Hazards (Irritant) - Date solid_container->labeling liquid_container Place in a dedicated, sealable, and chemically compatible container. liquid_waste->liquid_container liquid_container->labeling storage Store sealed container in a designated Satellite Accumulation Area (SAA). labeling->storage pickup Arrange for Pickup by Certified EHS Personnel storage->pickup

Caption: Disposal workflow for this compound.

Phase 1: Waste Segregation and Collection
  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste.[5] The containers must be made of a chemically compatible material (e.g., HDPE, glass for liquid waste; a lined, sealable pail for solid waste).

  • Solid Waste : Collect all contaminated solid materials, such as gloves, bench paper, pipette tips, and silica gel, in the designated solid waste container.[5] Do not mix with non-hazardous trash.

  • Liquid Waste : Collect all unwanted solutions, reaction mixtures, and solvent rinses containing the boronic acid in the designated liquid waste container. Avoid mixing incompatible waste streams; consult your institution's EHS guidelines for specific instructions.[4]

Phase 2: Labeling

Proper labeling is critical for safety and compliance. Every waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste "[5]

  • The full chemical name: "This compound " and any solvents present.[5]

  • A clear indication of the hazards (e.g., "Irritant ").

  • The date accumulation started.

Phase 3: Decontamination of Glassware
  • Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residual compound. Collect this rinsate as hazardous liquid waste.

  • Secondary Decontamination : A basic wash can be used for thorough decontamination. This converts the residual boronic acid into a more water-soluble boronate salt, facilitating its removal.[5] Prepare a dilute solution of a base like sodium bicarbonate or sodium hydroxide. Rinse the glassware with this solution. This rinsate must also be collected as hazardous liquid waste.

  • Final Rinse : Perform a final rinse with deionized water, followed by a solvent like acetone to aid drying. This final water rinse should also be collected as hazardous waste to be conservative.[5]

  • Drying : Allow glassware to air dry completely in a well-ventilated area before reuse.

Phase 4: Storage and Disposal
  • Temporary Storage : Store the sealed and labeled waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[5]

  • Professional Disposal : Follow your institution's specific procedures for hazardous waste pickup. Do not attempt to neutralize or treat the bulk waste yourself unless you have explicit approval and a validated protocol from your EHS department.[4] The most prudent and safe course of action is to entrust the final disposal to a licensed professional service.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[8]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[11]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6][8]

  • Ingestion : Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.[11]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.